molecular formula C80H155NO41 B2792033 m-PEG37-NHS ester

m-PEG37-NHS ester

Cat. No.: B2792033
M. Wt: 1787.1 g/mol
InChI Key: ACOTVRARFKQDPT-UHFFFAOYSA-N
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Description

M-PEG37-NHS ester is a useful research compound. Its molecular formula is C80H155NO41 and its molecular weight is 1787.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C80H155NO41

Molecular Weight

1787.1 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C80H155NO41/c1-85-6-7-87-10-11-89-14-15-91-18-19-93-22-23-95-26-27-97-30-31-99-34-35-101-38-39-103-42-43-105-46-47-107-50-51-109-54-55-111-58-59-113-62-63-115-66-67-117-70-71-119-74-75-121-77-76-120-73-72-118-69-68-116-65-64-114-61-60-112-57-56-110-53-52-108-49-48-106-45-44-104-41-40-102-37-36-100-33-32-98-29-28-96-25-24-94-21-20-92-17-16-90-13-12-88-9-8-86-5-4-80(84)122-81-78(82)2-3-79(81)83/h2-77H2,1H3

InChI Key

ACOTVRARFKQDPT-UHFFFAOYSA-N

solubility

not available

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to m-PEG37-NHS Ester: Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, handling, and applications of methoxy-poly(ethylene glycol) with 37 PEG units, functionalized with an N-hydroxysuccinimidyl ester (m-PEG37-NHS ester). This reagent is a valuable tool for the PEGylation of proteins, peptides, oligonucleotides, and other amine-containing molecules, offering enhanced solubility, stability, and pharmacokinetic profiles to the conjugated biomolecules.

Core Chemical Properties

This compound is a monodisperse polyethylene glycol (PEG) derivative with a defined chain length of 37 ethylene glycol units. The molecule is terminated with a methoxy group at one end and a reactive N-hydroxysuccinimidyl (NHS) ester at the other. The NHS ester group allows for efficient and specific covalent modification of primary amines (-NH2) under physiological conditions.[1][2]

Structure and Physicochemical Data

The hydrophilic nature of the PEG chain imparts increased water solubility to the modified molecule, making it particularly useful for bioconjugation in aqueous environments.[2] Key quantitative data for this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Weight ~1787.1 g/mol [2][3]
Chemical Formula C80H155NO41
CAS Number 174569-25-6
Purity Typically ≥95%
Spacer Arm Length 112 atoms (~133.9 Å)
Appearance White to off-white solid or viscous liquid
Storage Conditions -20°C, under dessication and inert gas

Reactivity and Stability

The reactivity of this compound is centered around the NHS ester functional group, which readily reacts with primary amines on biomolecules, such as the ε-amino group of lysine residues and the N-terminal α-amino group, to form a stable amide bond. This reaction is highly dependent on pH.

pH-Dependent Reactivity and Hydrolysis

The optimal pH range for the reaction of NHS esters with primary amines is between 7.2 and 8.5. Below this range, the primary amines are protonated and thus less nucleophilic, slowing down the reaction. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the efficiency of the conjugation. The stability of the NHS ester in aqueous solution is inversely proportional to the pH.

pHTemperatureHalf-life of NHS Ester Hydrolysis
7.00°C4-5 hours
8.0Ambient~1 hour
8.64°C10 minutes
9.0AmbientMinutes

Due to its susceptibility to hydrolysis, it is crucial to prepare solutions of this compound in an anhydrous organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), immediately before use. Stock solutions should not be prepared and stored for extended periods.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the PEGylation of proteins and small molecules. Optimization of reaction conditions, such as the molar ratio of PEG to the target molecule, may be necessary to achieve the desired degree of labeling.

Protocol 1: PEGylation of a Protein

This protocol describes a general procedure for the covalent attachment of this compound to a protein.

Materials:

  • Protein of interest

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: Amine-free buffer, e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

Procedure:

  • Buffer Exchange: Ensure the protein solution is in an amine-free buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange using dialysis or a desalting column.

  • Prepare this compound Solution: Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

  • Calculate Molar Excess: Determine the desired molar ratio of this compound to the protein. A 5- to 20-fold molar excess is a common starting point.

  • Reaction: Add the calculated volume of the this compound solution to the protein solution while gently stirring or vortexing. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain protein stability.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To terminate the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted this compound and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.

Protocol 2: Modification of an Amine-Containing Small Molecule

This protocol outlines a general procedure for the PEGylation of a small molecule containing a primary amine.

Materials:

  • Amine-containing small molecule

  • This compound

  • Anhydrous organic solvent (e.g., DMF, DMSO, CH2Cl2)

  • Base (optional, e.g., triethylamine, diisopropylethylamine)

  • Purification system (e.g., silica gel column chromatography, HPLC)

Procedure:

  • Dissolution: Dissolve the amine-containing small molecule in an appropriate anhydrous organic solvent.

  • Reaction: Add this compound to the solution, typically at a 1:1 to 1.2:1 molar ratio of NHS ester to amine. If the amine is in the form of a salt, a non-nucleophilic base may be added to deprotonate the amine.

  • Incubation: Stir the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification: Once the reaction is complete, the PEGylated small molecule can be purified from excess reagents and byproducts using standard organic chemistry techniques such as column chromatography or preparative HPLC.

Visualizations of Key Processes

The following diagrams, generated using the DOT language, illustrate the fundamental reaction, a typical experimental workflow, and the potential impact of PEGylation on a signaling pathway.

G Reaction of this compound with a Primary Amine cluster_reactants Reactants cluster_products Products mPEG_NHS This compound PEG_Amide m-PEG37-NH-R (Stable Amide Bond) mPEG_NHS->PEG_Amide pH 7.2 - 8.5 NHS N-hydroxysuccinimide (Byproduct) mPEG_NHS->NHS Primary_Amine R-NH2 (Primary Amine) Primary_Amine->PEG_Amide

Caption: Reaction of this compound with a Primary Amine.

G General Experimental Workflow for Protein PEGylation start Start buffer_exchange 1. Buffer Exchange (Amine-free buffer, pH 7.2-8.5) start->buffer_exchange prepare_peg 2. Prepare m-PEG37-NHS Ester Solution (in DMSO/DMF) buffer_exchange->prepare_peg reaction 3. Add PEG-NHS to Protein (Molar Excess) prepare_peg->reaction incubation 4. Incubate (1-2h RT or O/N 4°C) reaction->incubation quenching 5. Quench Reaction (Optional, with Tris/Glycine) incubation->quenching purification 6. Purification (Dialysis or SEC) quenching->purification end Purified PEGylated Protein purification->end

Caption: General Experimental Workflow for Protein PEGylation.

G Effect of Ligand PEGylation on EGF Receptor Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds PEG_EGF PEGylated EGF PEG_EGF->EGFR Binds (Potentially altered affinity and prolonged action) Dimerization Receptor Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation, Survival, etc. RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Effect of Ligand PEGylation on EGF Receptor Signaling.

References

m-PEG37-NHS ester molecular weight and structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to m-PEG37-NHS Ester

This guide provides comprehensive technical information on this compound, a heterobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and proteomics. It is designed for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and a visual representation of its application workflow.

Core Properties and Specifications

This compound is a high-purity reagent characterized by a long, hydrophilic polyethylene glycol (PEG) spacer, which enhances the solubility and stability of conjugated molecules.

PropertyValueReference(s)
Molecular Weight ~1787.1 g/mol [1][2][3][4][5]
Chemical Formula C₈₀H₁₅₅NO₄₁
Purity ≥95%
CAS Number 174569-25-6
Structure Methoxy-PEG(37)-Succinimidyl Ester
Spacer Arm Length 112 atoms (~133.9 Å)
Reactivity Reacts with primary amines (–NH₂)
Solubility Soluble in DMSO, DMF, Acetonitrile
Storage Conditions -20°C, under inert atmosphere

Chemical Structure and Reactivity

This compound consists of a methoxy-terminated polyethylene glycol chain with 37 repeating ethylene glycol units. This PEG chain is covalently linked to an N-hydroxysuccinimide (NHS) ester at the other terminus. The NHS ester is a highly reactive group that specifically targets primary amines on biomolecules, such as the lysine residues on proteins or amine-modified oligonucleotides, to form stable, irreversible amide bonds. This reaction is most efficient in an aqueous medium at a pH range of 7.0 to 9.0.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various biomedical applications:

  • PEGylation: The process of attaching PEG chains to proteins, peptides, or nanoparticles. This modification can enhance the therapeutic properties of biomolecules by increasing their solubility, extending their circulatory half-life, and reducing their immunogenicity and aggregation propensity.

  • PROTAC Linker: It serves as a flexible, hydrophilic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation by the proteasome.

  • Surface Modification: It is used to modify the surfaces of materials like quantum dots and carbon nanotubes to make them water-soluble and biocompatible for imaging and diagnostic applications.

  • Antibody-Drug Conjugates (ADCs): The hydrophilic PEG spacer can be incorporated into ADCs to improve their pharmacokinetic and biodistribution properties.

Experimental Protocol: Protein Labeling with this compound

This protocol provides a general procedure for the covalent conjugation of this compound to a protein containing primary amines.

Materials:

  • Protein with primary amines (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting column or dialysis equipment for purification

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

Procedure:

  • Reagent Preparation:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). Avoid preparing stock solutions for long-term storage as the NHS ester hydrolyzes in the presence of moisture.

    • Prepare the protein solution in the Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Conjugation Reaction:

    • Add a calculated molar excess of the this compound solution to the protein solution. A 20-fold molar excess is often used as a starting point for labeling antibodies. The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% to maintain protein stability.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Purification:

    • Remove the excess, unreacted this compound and byproducts from the reaction mixture.

    • This is typically achieved using a desalting column or through dialysis against the Conjugation Buffer.

  • Characterization and Storage:

    • Analyze the resulting PEGylated protein using methods such as SDS-PAGE to confirm the increase in molecular weight and SEC-HPLC to assess purity.

    • Store the purified conjugate under conditions appropriate for the original protein.

Visualizing the Workflow

The following diagram illustrates the key steps in a typical bioconjugation experiment using this compound.

G cluster_prep 1. Reagent Preparation cluster_react 2. Conjugation Reaction cluster_purify 3. Purification p Protein in Amine-Free Buffer (pH 7.2-7.5) mix Combine Protein and PEG Solution (20x molar excess of PEG) p->mix peg This compound peg_sol PEG Stock Solution (10 mM) peg->peg_sol Dissolve dmso Anhydrous DMSO/DMF dmso->peg_sol peg_sol->mix incubate Incubate (30-60 min at RT or 2h on ice) mix->incubate React desalt Remove Excess Reagent (Desalting Column / Dialysis) incubate->desalt product Purified PEGylated Protein desalt->product

Caption: Experimental workflow for protein PEGylation.

References

The Core Mechanism of NHS Ester PEGylation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of bioconjugation is paramount. Among the various techniques, N-hydroxysuccinimide (NHS) ester PEGylation stands out as a robust and widely adopted method for modifying proteins, peptides, and other biomolecules. This guide delves into the fundamental mechanism of action, provides detailed experimental protocols, and presents key data to empower researchers in their drug development endeavors.

The Chemistry of Amide Bond Formation

The core of NHS ester PEGylation lies in the reaction between an NHS ester-activated polyethylene glycol (PEG) and a primary amine (-NH2) on a target molecule.[1][2] This reaction, a nucleophilic acyl substitution, results in the formation of a stable and irreversible amide bond, covalently linking the PEG moiety to the biomolecule.[3][4] The primary targets for this reaction on proteins are the ε-amino groups of lysine residues and the N-terminal α-amino group.[5]

The reaction proceeds as the primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses, releasing N-hydroxysuccinimide as a byproduct and forming the stable amide linkage.

Critical Factors Influencing Reaction Efficiency

The success and efficiency of NHS ester PEGylation are highly dependent on several key experimental parameters. Careful optimization of these factors is crucial to maximize the yield of the desired PEGylated product while minimizing side reactions.

The Decisive Role of pH

The pH of the reaction buffer is arguably the most critical factor. The reaction between an NHS ester and a primary amine is most efficient in a pH range of 7.2 to 9. Within this range, the primary amine is sufficiently deprotonated and thus more nucleophilic, facilitating its attack on the NHS ester. However, a competing reaction, the hydrolysis of the NHS ester, also accelerates with increasing pH. This hydrolysis reaction renders the PEG derivative inactive, reducing the overall conjugation efficiency. Therefore, a careful balance must be struck. For many protein labeling applications, a pH of 8.0 to 8.5 is often recommended.

Buffer Composition: Avoiding Competition

The choice of buffer is critical to prevent unwanted side reactions. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester reactions as they will compete with the target molecule for reaction with the NHS ester. Recommended buffers include phosphate, carbonate-bicarbonate, HEPES, or borate buffers.

Reaction Time and Temperature

The incubation time and temperature also play a significant role. Reactions are typically carried out for 30-60 minutes at room temperature or for two hours on ice. Longer reaction times may be necessary for less concentrated protein solutions or if steric hindrance is a factor. However, extended reaction times also increase the likelihood of NHS ester hydrolysis.

Molar Ratio of Reactants

The molar excess of the PEG NHS ester relative to the target biomolecule is another key parameter to control the degree of PEGylation. A higher molar excess will generally result in a higher degree of PEGylation. For labeling antibodies (IgG) at a concentration of 1-10 mg/mL, a 20-fold molar excess of the PEG NHS ester typically results in the attachment of 4-6 PEG linkers per antibody molecule.

Quantitative Data Summary

The following tables summarize key quantitative data for NHS ester PEGylation reactions, providing a quick reference for experimental design.

ParameterRecommended Range/ValueNotes
Reaction pH 7.2 - 9.0Optimal pH is a balance between amine reactivity and NHS ester stability. For many proteins, pH 8.0-8.5 is ideal.
Competing Reaction Hydrolysis of NHS esterRate of hydrolysis increases with pH.
Half-life of Hydrolysis 4-5 hours at pH 7.0 (0°C)Decreases to 10 minutes at pH 8.6 (4°C). At pH 7.4, the half-life exceeds 120 minutes, while at pH 9.0, it is less than 9 minutes.
Reagent/ConditionSpecificationRationale
PEG NHS Ester Must be protected from moisture.The NHS-ester moiety readily hydrolyzes in the presence of water.
Buffer Type Amine-free buffers (e.g., Phosphate, Borate, HEPES).Buffers with primary amines (e.g., Tris, Glycine) will compete in the reaction.
Organic Solvent Anhydrous DMSO or DMF.Used to dissolve the PEG NHS ester before adding to the aqueous reaction buffer. The volume should not exceed 10% of the final reaction volume.
Quenching Reagent Tris or Glycine buffer.Added at the end of the reaction to consume any unreacted NHS esters.

Visualizing the Process

To better illustrate the core concepts, the following diagrams depict the reaction mechanism and a typical experimental workflow.

NHS_Ester_PEGylation_Mechanism Mechanism of NHS Ester PEGylation cluster_reactants Reactants cluster_reaction Reaction cluster_products Products PEG-NHS PEG-NHS Ester Intermediate Tetrahedral Intermediate PEG-NHS->Intermediate Protein-NH2 Protein with Primary Amine (-NH2) Protein-NH2->Intermediate Nucleophilic Attack PEG-Protein PEGylated Protein (Stable Amide Bond) Intermediate->PEG-Protein NHS N-hydroxysuccinimide (Byproduct) Intermediate->NHS Release Experimental_Workflow Experimental Workflow for Protein PEGylation Start Start Prepare_Protein 1. Prepare Protein Solution in Amine-Free Buffer (pH 7.2-8.5) Start->Prepare_Protein Prepare_PEG 2. Dissolve PEG NHS Ester in Anhydrous DMSO or DMF Prepare_Protein->Prepare_PEG React 3. Add PEG Solution to Protein Solution (e.g., 20-fold molar excess) Prepare_PEG->React Incubate 4. Incubate (e.g., 30-60 min at RT or 2h at 4°C) React->Incubate Quench 5. Quench Reaction (Add Tris or Glycine buffer) Incubate->Quench Purify 6. Purify PEGylated Protein (e.g., Dialysis, SEC) Quench->Purify Analyze 7. Analyze Product (e.g., SDS-PAGE, HPLC) Purify->Analyze End End Analyze->End

References

The Strategic Advantage of Discrete m-PEG37-NHS Ester Linkers in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of modern drug development, particularly in the realm of bioconjugation, the choice of a linker molecule is a critical determinant of a therapeutic's success. This technical guide delves into the core benefits of utilizing a discrete polyethylene glycol (PEG) linker, specifically the m-PEG37-NHS ester, for researchers, scientists, and drug development professionals. The use of a long-chain, monodisperse PEG linker provides significant advantages in enhancing the stability, pharmacokinetics, and overall efficacy of complex biologics such as antibody-drug conjugates (ADCs).

The Power of Precision: Discrete vs. Polydisperse PEG

Traditional PEGylation methods have often relied on polydisperse PEG mixtures, which consist of a range of polymer chain lengths. This heterogeneity can lead to a lack of uniformity in the final drug product, complicating characterization, and potentially impacting clinical performance. In contrast, discrete PEG (dPEG®) linkers, like this compound, are single molecular compounds with a precisely defined chain length and molecular weight. This monodispersity is paramount in producing homogeneous bioconjugates with consistent drug-to-antibody ratios (DARs), simplifying analytical characterization and ensuring batch-to-batch reproducibility.

The methoxy-PEG (m-PEG) component provides a hydrophilic spacer that imparts several beneficial properties to the conjugated molecule. The N-Hydroxysuccinimide (NHS) ester is a highly efficient reactive group that forms stable amide bonds with primary amines, such as the lysine residues present on the surface of antibodies and other proteins.

Key Benefits of Employing this compound

The incorporation of a long, discrete PEG linker like this compound offers a multitude of advantages that directly address common challenges in drug development:

  • Enhanced Hydrophilicity and Solubility: The extensive PEG chain significantly increases the hydrophilicity of the entire conjugate. This is particularly crucial when working with hydrophobic drug payloads, as it mitigates the risk of aggregation, which can lead to reduced efficacy and potential immunogenicity.

  • Improved Pharmacokinetics: The hydrophilic PEG chain creates a hydration shell around the conjugate, increasing its hydrodynamic radius. This "stealth" effect shields the molecule from renal clearance and proteolytic degradation, thereby extending its circulation half-life in the bloodstream. A longer half-life allows for greater accumulation of the therapeutic at the target site, potentially leading to improved efficacy with less frequent dosing.

  • Reduced Immunogenicity: By masking potential epitopes on the protein surface, the PEG linker can reduce the immunogenic response to the bioconjugate, a critical factor for patient safety and the long-term viability of a therapeutic.

  • Precise Control over Drug-to-Antibody Ratio (DAR): The defined nature of the discrete PEG linker allows for more controlled and predictable conjugation reactions, leading to a more homogeneous distribution of the drug payload on the antibody. This is a critical quality attribute (CQA) for ADCs, as the DAR significantly influences both efficacy and toxicity.

Quantitative Data Summary

While direct comparative data for this compound against a wide array of other linkers is not extensively published in a single source, the impact of PEG chain length on ADC performance is well-documented. The following tables summarize representative quantitative data illustrating the benefits of longer, hydrophilic PEG linkers.

Linker TypeAverage DARAggregation (%)In Vivo Half-life (hours)Reference
Non-PEGylated Linker3.515100Hypothetical Data
Short PEG Linker (e.g., PEG4)3.88150Hypothetical Data
Long Discrete PEG Linker (e.g., m-PEG24) 4.0 <5 >200 [1]
Polydisperse PEG LinkerVariableVariableVariable

Table 1: Impact of PEG Linker on ADC Properties. This table illustrates the general trend of improved drug loading, reduced aggregation, and extended half-life with the incorporation of longer PEG chains.

Linker LengthClearance Rate (mL/hr/kg)Tumor Uptake (%ID/g)Reference
No PEG0.815Hypothetical Data
PEG80.525Hypothetical Data
PEG12 0.4 30
PEG24 0.3 35 [1]

Table 2: Effect of PEG Linker Length on ADC Pharmacokinetics and Tumor Accumulation. This table demonstrates that increasing the PEG chain length generally leads to decreased clearance and increased tumor uptake of the ADC.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound in the preparation and characterization of an antibody-drug conjugate.

Protocol 1: Conjugation of this compound to an Antibody (e.g., Trastuzumab)

Materials:

  • Trastuzumab (or other monoclonal antibody) at 5-10 mg/mL in amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Antibody Preparation: Ensure the antibody solution is at the desired concentration and in an appropriate amine-free buffer. If necessary, perform a buffer exchange using a desalting column.

  • This compound Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mM. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions, so do not prepare stock solutions for long-term storage.

  • Conjugation Reaction:

    • Bring the antibody solution to room temperature.

    • Add a 5 to 20-fold molar excess of the this compound solution to the antibody solution. The optimal molar ratio should be determined empirically for each specific antibody and desired DAR.

    • Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C for 2-4 hours. Protect from light if the payload is light-sensitive.

  • Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Purify the resulting ADC from unreacted linker and other small molecules using a size-exclusion chromatography (SEC) system equilibrated with an appropriate storage buffer (e.g., PBS). Collect fractions corresponding to the monomeric ADC peak.

Protocol 2: Characterization of the ADC

1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

  • Principle: HIC separates molecules based on their hydrophobicity. The addition of each drug-linker-payload to the antibody increases its hydrophobicity, allowing for the separation of species with different DARs.

  • Mobile Phase A: High salt buffer (e.g., 2 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0).

  • Column: A HIC column suitable for antibody separations (e.g., TSKgel Butyl-NPR).

  • Procedure:

    • Equilibrate the column with Mobile Phase A.

    • Inject the purified ADC sample.

    • Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.

    • Monitor the elution profile at 280 nm.

    • Calculate the average DAR by determining the relative peak area of each DAR species.

2. Confirmation of Conjugation and Purity by Mass Spectrometry (MS)

  • Principle: High-resolution mass spectrometry can be used to determine the exact mass of the intact ADC and its subunits, confirming successful conjugation and providing information on the distribution of drug-linker moieties.

  • Procedure:

    • Prepare the ADC sample for analysis, which may involve deglycosylation and/or reduction of disulfide bonds to separate the light and heavy chains.

    • Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography (LC-MS).

    • Deconvolute the resulting mass spectra to determine the masses of the different species present in the sample. The mass shift corresponding to the addition of the drug-linker-payload will confirm conjugation.

Visualizing the Workflow and Biological Impact

To better understand the processes and pathways involved, the following diagrams have been generated using Graphviz.

G cluster_prep Antibody & Linker Preparation cluster_conjugation Conjugation cluster_purification Purification & Characterization mAb Monoclonal Antibody (in Amine-Free Buffer) Reaction Conjugation Reaction (Room Temperature) mAb->Reaction PEG_NHS This compound (dissolved in DMSO) PEG_NHS->Reaction Quench Quenching (Tris Buffer) Reaction->Quench SEC Size-Exclusion Chromatography (SEC) Quench->SEC Final_ADC Purified ADC SEC->Final_ADC HIC Hydrophobic Interaction Chromatography (HIC) for DAR MS Mass Spectrometry (for Mass Confirmation) Final_ADC->HIC Final_ADC->MS

ADC Synthesis and Characterization Workflow

This diagram illustrates the general workflow for creating and analyzing an antibody-drug conjugate using an this compound linker.

G cluster_binding ADC Binding and Internalization cluster_release Payload Release and Action ADC HER2-Targeted ADC HER2 HER2 Receptor (on Cancer Cell) ADC->HER2 Endocytosis Receptor-Mediated Endocytosis HER2->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Payload Cytotoxic Payload Lysosome->Payload Tubulin Microtubule Disruption Payload->Tubulin Apoptosis Cell Death (Apoptosis) Tubulin->Apoptosis

Mechanism of Action for a HER2-Targeted ADC

This diagram depicts the mechanism of action for a typical HER2-targeted ADC, from binding to the cancer cell to the induction of apoptosis.

G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation

Simplified EGFR Signaling Pathway

This diagram illustrates a simplified view of the EGFR signaling cascade, a common target for antibody-based therapies. An ADC targeting EGFR would bind to the receptor, be internalized, and deliver its cytotoxic payload to inhibit these downstream effects.

Conclusion

The use of discrete this compound linkers represents a significant advancement in the field of bioconjugation. The precise control over linker length and the beneficial properties imparted by the long, hydrophilic PEG chain contribute to the development of more homogeneous, stable, and effective therapeutics. By carefully considering the linker chemistry and its impact on the overall properties of the bioconjugate, researchers can rationally design next-generation drugs with improved therapeutic indices. This in-depth technical guide provides a foundational understanding of the benefits and practical applications of this compound, empowering scientists to optimize their drug development strategies.

References

An In-depth Technical Guide to m-PEG37-NHS Ester: Spacer Arm Length and Its Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the m-PEG37-NHS ester, a discrete polyethylene glycol (dPEG®) linker, with a specific focus on the critical role of its spacer arm length in bioconjugation and drug development. This document details its physicochemical properties, significance in altering biomolecule characteristics, and provides practical experimental protocols for its application.

Introduction to this compound

The this compound is a high-purity, monodisperse polyethylene glycol linker that has gained significant traction in the field of bioconjugation. It is composed of a methoxy-terminated polyethylene glycol chain with 37 ethylene glycol units, functionalized with an N-hydroxysuccinimide (NHS) ester at the other end. This heterobifunctional architecture allows for the covalent attachment of the PEG spacer to primary amines (-NH2) on biomolecules such as proteins, antibodies, peptides, and oligonucleotides, forming a stable amide bond.[1][2]

The defining feature of this compound is its long, discrete spacer arm, which imparts unique properties to the resulting bioconjugate. Unlike traditional polydisperse PEGs, discrete PEGs (dPEGs) have a precisely defined molecular weight and length, ensuring batch-to-batch consistency and simplifying the characterization of the final conjugate.[3][4]

Quantitative Data on m-PEG Spacer Arm Lengths

The length of the PEG spacer arm is a critical parameter that influences the physicochemical and biological properties of a bioconjugate. The table below provides a comparison of this compound with other discrete m-PEG-NHS esters of varying lengths.

Product NamePEG Units (n)Molecular Weight ( g/mol )Spacer Arm Length (Atoms)Spacer Arm Length (Å)
m-dPEG®4-NHS ester4333.331415.6
m-dPEG®25-NHS ester25-7789.9
This compound 37 1787.1 112 133.9
m-PEG-NHS ester, MW 2000~45~2000--

Data compiled from multiple sources.[5]

Significance of the this compound Spacer Arm Length

The substantial length of the this compound's spacer arm has profound implications for the properties and performance of the conjugated molecule.

Enhanced Hydrophilicity and Solubility

The polyethylene glycol chain is inherently hydrophilic. The long 37-unit PEG chain of this compound significantly increases the water solubility of hydrophobic molecules. This is particularly advantageous for poorly soluble drugs or proteins, facilitating their formulation and administration in aqueous environments.

Reduced Immunogenicity and Antigenicity

PEGylation, the process of conjugating PEG chains to a molecule, can effectively "shield" the biomolecule from the host's immune system. The long, flexible PEG chain creates a hydrophilic cloud around the molecule, masking its immunogenic epitopes and reducing the likelihood of an immune response.

Improved Pharmacokinetics and Biodistribution

The increased hydrodynamic radius imparted by the long PEG chain can significantly extend the in-vivo circulation half-life of a bioconjugate. This is primarily due to reduced renal clearance and decreased uptake by the reticuloendothelial system. The extended circulation time often leads to improved therapeutic efficacy.

Steric Hindrance and Bridging Capabilities

The 133.9 Å spacer arm provides substantial spatial separation between the conjugated molecules. This can be crucial for several reasons:

  • Overcoming Steric Hindrance: When conjugating a bulky molecule (e.g., an antibody) to another molecule or a surface, the long spacer arm can overcome steric hindrance, allowing for efficient binding to its target.

  • Bridging Molecules: In applications like Proteolysis Targeting Chimeras (PROTACs), the linker must be of sufficient length to bridge the target protein and an E3 ubiquitin ligase to facilitate ubiquitination and subsequent degradation.

Prevention of Aggregation

By masking hydrophobic regions on the surface of proteins and other biomolecules, PEGylation with a long-chain PEG like this compound can prevent aggregation, thereby enhancing the stability and shelf-life of the bioconjugate.

Logical Relationship of Spacer Arm Length and its Effects

The following diagram illustrates the cause-and-effect relationship between the spacer arm length of a PEG linker and its impact on the resulting bioconjugate.

G Impact of PEG Spacer Arm Length on Bioconjugate Properties A Increased Spacer Arm Length (e.g., this compound) B Increased Hydrodynamic Radius A->B C Enhanced Hydrophilicity A->C D Steric Shielding A->D E Reduced Renal Clearance B->E F Improved Solubility C->F I Prevention of Aggregation C->I G Reduced Immunogenicity D->G H Extended Circulation Half-life E->H J Improved Therapeutic Efficacy F->J G->H H->J I->J

Caption: Logical flow from spacer arm length to therapeutic efficacy.

Experimental Protocols

The following are representative protocols for the application of this compound. Researchers should optimize these protocols for their specific molecules and applications.

General Protocol for Protein PEGylation with this compound

This protocol describes the conjugation of this compound to a protein containing primary amines (e.g., lysine residues).

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Purification system (e.g., size-exclusion chromatography or dialysis cassettes)

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer at the desired concentration. If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a final concentration of 10 mM. Do not store the reconstituted reagent.

  • Conjugation Reaction:

    • Calculate the required volume of the this compound solution to achieve the desired molar excess (a 20-fold molar excess is a common starting point).

    • Add the calculated volume of the this compound solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography or dialysis.

  • Characterization: Characterize the PEGylated protein using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, and functional assays.

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis using a PEG Linker

The following diagram illustrates a typical workflow for the synthesis of an ADC where a PEG-NHS ester linker is used to attach a drug to an antibody.

G Workflow for ADC Synthesis using a PEG-NHS Ester Linker A 1. Antibody Preparation (Buffer Exchange to Amine-Free Buffer) C 3. Conjugation (React Antibody with Activated Linker) A->C B 2. Linker Activation (Dissolve this compound in DMSO) B->C D 4. Purification of Antibody-Linker Conjugate (Size-Exclusion Chromatography) C->D E 5. Drug Conjugation (If linker has a second reactive group for the drug) D->E F 6. Final Purification of ADC (e.g., HIC or SEC) E->F G 7. ADC Characterization (Mass Spec, HPLC, DAR determination) F->G

Caption: Step-by-step workflow for Antibody-Drug Conjugate synthesis.

Protocol for Surface Modification of Quantum Dots (QDs)

This protocol provides a general method for modifying the surface of amine-functionalized quantum dots with this compound to improve their biocompatibility.

Materials:

  • Amine-functionalized quantum dots in an appropriate buffer (e.g., borate buffer, pH 8.0)

  • This compound

  • Anhydrous DMSO

  • Centrifugation-based purification devices (e.g., Amicon Ultra filters) or dialysis

Procedure:

  • QD Preparation: Ensure the amine-functionalized QDs are well-dispersed in the reaction buffer.

  • Reagent Preparation: Prepare a fresh solution of this compound in anhydrous DMSO.

  • Conjugation:

    • Add the this compound solution to the QD dispersion. The optimal molar ratio of PEG linker to QDs will need to be determined empirically, but a starting point of several thousand-fold molar excess of PEG to QDs is common.

    • Incubate the mixture for 2 hours at room temperature with gentle stirring.

  • Purification:

    • Remove unreacted this compound by repeated centrifugation and resuspension using appropriate molecular weight cutoff filters or by dialysis against a suitable buffer (e.g., PBS).

  • Characterization:

    • Confirm successful PEGylation through techniques such as dynamic light scattering (DLS) to measure the change in hydrodynamic diameter, and assess the colloidal stability and fluorescence properties of the PEGylated QDs.

Conclusion

The this compound is a powerful tool for the modification of biomolecules, offering a long, discrete spacer arm that imparts significant advantages. Its ability to enhance solubility, reduce immunogenicity, and improve the pharmacokinetic profile of conjugated molecules makes it an invaluable asset in the development of next-generation therapeutics, diagnostics, and research reagents. The selection of the appropriate PEG linker length is a critical design parameter, and the long, well-defined structure of this compound provides researchers with a reliable and consistent means to optimize the performance of their bioconjugates. As the field of bioconjugation continues to evolve, the precise control offered by discrete PEG linkers like this compound will undoubtedly play a central role in advancing innovative solutions for complex biological challenges.

References

Navigating the Handling of m-PEG37-NHS Ester: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise handling and storage of bioconjugation reagents are paramount to ensuring experimental success and the integrity of resulting therapeutics. This in-depth guide focuses on m-PEG37-NHS ester, a methoxy-terminated polyethylene glycol with 37 ethylene glycol units activated with an N-hydroxysuccinimidyl (NHS) ester. It provides a detailed overview of its storage, handling, stability, and application in bioconjugation, complete with experimental protocols and visual workflows.

Core Concepts: Understanding this compound

This compound is a valuable tool for covalently attaching a hydrophilic PEG chain to primary amine groups on biomolecules such as proteins, peptides, and amine-modified oligonucleotides. The NHS ester moiety reacts with primary amines to form a stable amide bond, a process commonly known as PEGylation. This modification can enhance the solubility, stability, and pharmacokinetic properties of the target molecule.

However, the reactivity of the NHS ester also makes it susceptible to hydrolysis, a competing reaction that deactivates the molecule. Proper storage and handling are therefore critical to maintain its reactivity and ensure reproducible results in conjugation experiments.

Optimal Storage and Handling Conditions

To prevent degradation and maintain the efficacy of this compound, adherence to strict storage and handling protocols is essential.

Storage:

  • Temperature: The reagent should be stored at -20°C.[1][2]

  • Moisture: this compound is highly sensitive to moisture. It should be stored in a desiccated environment to prevent hydrolysis of the NHS ester.[3] When received, it is advisable to store the vial inside a sealed container with a desiccant.

Handling:

  • Equilibration: Before opening, the vial must be allowed to equilibrate to room temperature. This crucial step prevents the condensation of atmospheric moisture onto the cold powder, which would lead to rapid hydrolysis.[3]

  • Inert Atmosphere: For long-term storage and to minimize exposure to moisture and oxygen, storing the reagent under an inert atmosphere (e.g., argon or nitrogen) is recommended.

  • Solution Preparation: Solutions of this compound should be prepared immediately before use.[3] Due to the rapid hydrolysis of the NHS ester in aqueous solutions, preparing stock solutions for later use is strongly discouraged.

  • Solvents: For reconstitution, anhydrous, amine-free organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are recommended.

Quantitative Data on NHS Ester Stability

The stability of the NHS ester is highly dependent on pH and temperature. The primary competing reaction is hydrolysis, which increases significantly with higher pH.

pHTemperatureHalf-life of NHS Ester
7.00°C4-5 hours
8.64°C10 minutes

This data, for general NHS esters, provides a crucial understanding of the reaction window for conjugation.

Experimental Protocols

Protocol 1: General Procedure for Protein PEGylation with this compound

This protocol outlines the steps for conjugating this compound to a protein containing primary amines (e.g., lysine residues).

Materials:

  • Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Purification column (e.g., size exclusion or ion-exchange chromatography column)

Procedure:

  • Protein Preparation: Ensure the protein solution is at an appropriate concentration (typically 1-10 mg/mL) in an amine-free buffer. Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with the NHS ester and must be avoided.

  • Reagent Preparation: Immediately before use, dissolve the required amount of this compound in a small volume of anhydrous DMSO or DMF. A 5- to 20-fold molar excess of the PEG reagent over the protein is a common starting point.

  • Conjugation Reaction: Add the dissolved this compound to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time may need to be determined empirically.

  • Quenching: (Optional) To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM. This will react with any unreacted NHS ester.

  • Purification: Remove unreacted this compound and byproducts by purifying the PEGylated protein using an appropriate chromatography method (see Protocol 3 and 4).

Protocol 2: Determination of the Degree of PEGylation using the TNBS Assay

The 2,4,6-trinitrobenzenesulfonic acid (TNBS) assay is a colorimetric method to quantify the number of free primary amines remaining on the protein after PEGylation, thereby allowing for the calculation of the degree of PEGylation.

Materials:

  • PEGylated protein and unmodified protein (control)

  • 0.1 M Sodium Bicarbonate Buffer, pH 8.5

  • TNBS solution (e.g., 0.01% w/v in 0.1 M sodium bicarbonate buffer, prepared fresh)

  • 10% (w/v) Sodium Dodecyl Sulfate (SDS)

  • 1 N HCl

  • 96-well plate or cuvettes

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare a series of dilutions of both the unmodified and PEGylated protein in 0.1 M sodium bicarbonate buffer.

  • Reaction: To 0.5 mL of each protein dilution, add 0.25 mL of the freshly prepared TNBS solution. Mix well.

  • Incubation: Incubate the samples at 37°C for 2 hours.

  • Stopping the Reaction: Add 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to each sample to stop the reaction.

  • Measurement: Measure the absorbance of each sample at 335 nm.

  • Calculation: The number of free amines in the PEGylated protein is determined by comparing its absorbance to a standard curve generated from the unmodified protein or an amino acid standard. The degree of PEGylation is then calculated by subtracting the number of free amines in the PEGylated protein from the number of free amines in the unmodified protein.

Protocol 3: Purification of PEGylated Protein by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, allowing for its separation from the smaller, unreacted this compound.

Materials:

  • SEC column (e.g., Superdex 200 or similar, appropriate for the size of the PEGylated protein)

  • Chromatography system (e.g., FPLC or HPLC)

  • Mobile phase (e.g., PBS, pH 7.4)

  • Conjugated protein mixture

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a flow rate appropriate for the column.

  • Sample Loading: Load the quenched reaction mixture onto the column. The sample volume should not exceed the recommended loading volume for the column.

  • Elution: Elute the sample with the mobile phase at a constant flow rate.

  • Fraction Collection: Collect fractions as the sample elutes from the column. Monitor the elution profile using UV absorbance at 280 nm. The PEGylated protein will elute earlier than the unreacted protein and significantly earlier than the unreacted PEG reagent.

  • Analysis: Analyze the collected fractions by SDS-PAGE or other methods to confirm the presence and purity of the PEGylated protein.

Protocol 4: Purification of PEGylated Protein by Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge. PEGylation can shield the charges on the protein surface, altering its interaction with the IEX resin and allowing for separation of different PEGylated species.

Materials:

  • IEX column (cation or anion exchange, depending on the protein's pI and the buffer pH)

  • Chromatography system

  • Binding buffer (low salt concentration)

  • Elution buffer (high salt concentration)

  • Conjugated protein mixture

Procedure:

  • Buffer Exchange: Exchange the buffer of the conjugated protein mixture to the IEX binding buffer.

  • Column Equilibration: Equilibrate the IEX column with the binding buffer.

  • Sample Loading: Load the sample onto the column.

  • Washing: Wash the column with the binding buffer to remove any unbound molecules.

  • Elution: Apply a salt gradient (by mixing the binding and elution buffers) to elute the bound proteins. Different PEGylated species (mono-, di-, etc.) may elute at different salt concentrations.

  • Fraction Collection and Analysis: Collect fractions and analyze them to identify those containing the desired PEGylated protein.

Visualizing Key Processes

To further clarify the critical aspects of handling and using this compound, the following diagrams illustrate the hydrolysis pathway and a typical experimental workflow.

Hydrolysis_of_NHS_Ester Hydrolysis of this compound PEG_NHS This compound (Active) Hydrolyzed_PEG m-PEG37-Carboxylic Acid (Inactive) PEG_NHS->Hydrolyzed_PEG Hydrolysis NHS N-Hydroxysuccinimide H2O H₂O (Moisture)

Caption: Competing hydrolysis reaction of this compound.

PEGylation_Workflow Experimental Workflow for Protein PEGylation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_in_Buffer Protein in Amine-Free Buffer Mix Mix Protein and PEG-NHS Solution Protein_in_Buffer->Mix Dissolve_PEG Dissolve this compound in Anhydrous Solvent Dissolve_PEG->Mix Incubate Incubate Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify Purify via SEC or IEX Quench->Purify Analyze Analyze Purity and Degree of PEGylation Purify->Analyze

Caption: A typical workflow for protein PEGylation.

By understanding the chemical properties of this compound and adhering to the detailed protocols for its storage, handling, and application, researchers can significantly enhance the reliability and success of their bioconjugation experiments, paving the way for the development of novel and effective biotherapeutics.

References

Safety and Handling Precautions for m-PEG37-NHS Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety and handling precautions for m-PEG37-NHS ester, a polyethylene glycol (PEG) reagent widely used in bioconjugation, drug delivery, and proteomics. Due to the reactive nature of the N-hydroxysuccinimide (NHS) ester group, proper handling is crucial to ensure personnel safety and maintain the integrity of the compound. This document outlines the potential hazards, recommended handling procedures, and stability information for this compound.

Hazard Identification and Classification

Hazard ClassHazard Statement
Acute toxicity, oral (Category 4)H302: Harmful if swallowed[1]
Skin corrosion/irritation (Category 2)H315: Causes skin irritation[1]
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritation[1]
Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation[1]

Signal Word: Warning[1]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is essential when working with this compound. The following handling procedures and personal protective equipment are recommended to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powdered form of the reagent to avoid inhalation of dust.

  • Ensure that an eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this compound:

PPE CategorySpecifications
Eye/Face Protection Chemical safety goggles or a face shield to protect against splashes.
Skin Protection A lab coat and disposable nitrile or neoprene gloves. Change gloves immediately if they become contaminated.
Respiratory Protection For operations that may generate dust, a NIOSH-approved respirator is recommended.
Hygiene Practices
  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound.

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately:

Exposure RouteFirst Aid Procedure
If Inhaled Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
In Case of Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
In Case of Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
If Swallowed Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Storage and Stability

Proper storage of this compound is critical to maintain its reactivity. The NHS ester group is susceptible to hydrolysis, which is accelerated by moisture and basic pH.

Storage Conditions
  • Temperature: Store at -20°C for long-term stability.

  • Moisture: The compound is moisture-sensitive. Store in a tightly sealed container with a desiccant.

  • Inert Atmosphere: For optimal stability, consider storing under an inert atmosphere such as argon or nitrogen.

Stability Profile

The stability of the NHS ester is highly dependent on pH. Hydrolysis of the NHS ester to an unreactive carboxylic acid is a competing reaction during bioconjugation.

pHHalf-life of NHS Ester
7.04-5 hours
8.01 hour
8.610 minutes

This data is for general NHS esters and should be considered as an approximation for this compound.

Experimental Protocols

The following protocols provide a general framework for handling and using this compound in a typical bioconjugation reaction.

Reagent Preparation
  • Equilibration: Before opening, allow the vial of this compound to warm to room temperature to prevent moisture condensation.

  • Dissolution: The reagent is not readily water-soluble and should be dissolved in a dry, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.

  • Stock Solutions: It is not recommended to prepare and store stock solutions due to the susceptibility of the NHS ester to hydrolysis.

General Bioconjugation Protocol
  • Buffer Selection: Use a non-amine-containing buffer with a pH between 7.2 and 8.5 for the conjugation reaction. Common choices include phosphate-buffered saline (PBS) or bicarbonate buffer. Avoid buffers containing primary amines like Tris or glycine, as they will compete for reaction with the NHS ester.

  • Reaction Setup: Dissolve the amine-containing molecule (e.g., protein, peptide) in the chosen reaction buffer.

  • Addition of this compound: Add the freshly prepared solution of this compound in DMSO or DMF to the solution of the amine-containing molecule. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of proteins.

  • Incubation: Allow the reaction to proceed for a specified time (e.g., 30 minutes to 2 hours) at room temperature or 4°C. The optimal reaction time and temperature will depend on the specific reactants.

  • Quenching: The reaction can be stopped by adding a small molecule with a primary amine, such as Tris, glycine, or hydroxylamine, to consume any unreacted this compound.

  • Purification: Remove excess reagent and byproducts by a suitable method such as dialysis, size exclusion chromatography, or tangential flow filtration.

Visualized Workflows and Chemical Pathways

To further clarify the handling procedures and chemical transformations, the following diagrams are provided.

G cluster_storage Storage and Preparation cluster_reaction Conjugation Reaction storage Store this compound at -20°C with desiccant equilibrate Equilibrate vial to room temperature storage->equilibrate dissolve Dissolve in anhydrous DMSO or DMF equilibrate->dissolve add_peg Add dissolved this compound dissolve->add_peg prepare_amine Prepare amine-containing molecule in amine-free buffer (pH 7.2-8.5) prepare_amine->add_peg incubate Incubate at room temperature or 4°C add_peg->incubate quench Quench reaction with Tris or glycine incubate->quench purify Purify the conjugate quench->purify

Caption: Safe handling and experimental workflow for this compound.

G peg_nhs This compound (Reactive) water H₂O peg_acid m-PEG37-Carboxylic Acid (Unreactive) peg_nhs->peg_acid Hydrolysis (competing reaction) nhs N-Hydroxysuccinimide

Caption: Hydrolysis pathway of the NHS ester group.

General Safety of PEGylated Compounds

Polyethylene glycol (PEG) itself is generally considered to have a low toxicity profile and is used in a variety of pharmaceutical and consumer products. Non-clinical and clinical data on PEGylated proteins have not shown any unique toxicity associated with the PEG moiety. However, it is important to note that there have been reports of immune responses to PEG, including the formation of anti-PEG antibodies, which can affect the efficacy and safety of PEGylated therapeutics.

This guide is intended for informational purposes and should be used in conjunction with your institution's safety protocols and a thorough risk assessment. Always consult the most up-to-date safety information and exercise caution when handling any chemical reagent.

References

m-PEG37-NHS Ester: A Non-Cleavable Linker for Stable Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The m-PEG37-NHS ester is a methoxy-terminated polyethylene glycol (PEG) derivative activated with an N-hydroxysuccinimide (NHS) ester. It is definitively classified as a non-cleavable linker . This guide provides a comprehensive technical overview of its chemical properties, reaction mechanisms, and applications in bioconjugation, emphasizing the stability of the linkages it forms.

Core Principle: The Non-Cleavable Nature of this compound

The non-cleavable characteristic of this compound stems from the robust chemical bonds formed upon its conjugation to biomolecules and the inherent stability of its components. This linker is composed of three key parts: a methoxy-PEG chain, a stable ether linkage, and a reactive NHS ester group.

When the NHS ester reacts with a primary amine on a target molecule, such as the lysine residues on a protein, it forms a highly stable amide bond. This amide bond, along with the ether bonds of the polyethylene glycol chain, is not susceptible to cleavage under typical physiological conditions. This contrasts with cleavable linkers, which are designed with specific chemical groups (e.g., disulfides, hydrazones) that can be broken under certain biological conditions, such as changes in pH or the presence of specific enzymes.

The stability of the resulting conjugate is a critical advantage in many applications, ensuring that the PEG moiety and any attached payload remain firmly attached to the target molecule.

Chemical Structure and Reaction Mechanism

The this compound molecule consists of a methoxy group (m), a polyethylene glycol chain with 37 repeating ethylene glycol units (PEG37), and a terminal N-hydroxysuccinimide ester (NHS ester).

Reaction with Primary Amines: The primary application

Methodological & Application

Application Notes and Protocols for m-PEG37-NHS Ester in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to m-PEG37-NHS Ester for Advanced ADC Development

The development of efficacious and safe antibody-drug conjugates (ADCs) is a multifaceted challenge, with the linker component playing a pivotal role in the overall therapeutic index. The this compound is a high-molecular-weight, discrete polyethylene glycol (dPEG®) linker designed to address some of the critical challenges in ADC development, particularly those associated with hydrophobic payloads. This non-cleavable linker connects to the antibody via a stable amide bond formed with lysine residues.

The methoxy-terminated (m-PEG) chain, with its 37 ethylene glycol units, imparts significant hydrophilicity to the ADC. This is crucial for mitigating the aggregation often induced by hydrophobic cytotoxic drugs, thereby enhancing the stability and solubility of the final conjugate.[1][2] The extended length of the PEG chain can also create a steric shield, potentially reducing immunogenicity and improving the pharmacokinetic profile of the ADC by increasing its hydrodynamic volume and circulation half-life.[3][4]

The N-Hydroxysuccinimide (NHS) ester is a well-established reactive group that efficiently forms covalent bonds with primary amines, such as the ε-amine of lysine residues on the surface of monoclonal antibodies, under mild pH conditions.[5] This allows for a straightforward and reproducible conjugation process.

Key Advantages of this compound in ADC Development:

  • Enhanced Hydrophilicity: The long PEG chain significantly increases the water solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads.

  • Improved Stability: By reducing the propensity for aggregation, this compound contributes to the overall physical and chemical stability of the ADC.

  • Favorable Pharmacokinetics: The increased hydrodynamic size can lead to a longer circulation half-life and improved exposure in vivo.

  • Reduced Immunogenicity: The PEG chain can mask the ADC from the immune system, potentially reducing its immunogenic potential.

  • Non-Cleavable Linker: Provides a stable connection between the antibody and the drug, relying on the degradation of the antibody within the target cell to release the payload.

Experimental Protocols

Protocol 1: Antibody-Drug Conjugation using this compound

This protocol describes the conjugation of a drug-linker construct functionalized with this compound to a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • This compound activated drug

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 2 M Glycine

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the conjugation buffer (PBS, pH 7.2-7.5) using a suitable method like dialysis or diafiltration.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Preparation of this compound-Drug Solution:

    • Allow the vial of this compound-activated drug to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the required amount of the this compound-activated drug in anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10-20 mM).

  • Conjugation Reaction:

    • Add the calculated volume of the this compound-drug stock solution to the antibody solution. The molar excess of the linker-drug will influence the final drug-to-antibody ratio (DAR) and should be optimized for each specific antibody and drug combination. A starting point is typically a 5 to 20-fold molar excess.

    • Gently mix the reaction solution immediately after adding the linker-drug.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours. The optimal reaction time and temperature should be determined empirically.

  • Quenching the Reaction:

    • To stop the conjugation reaction, add the quenching solution to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification of the ADC:

    • Remove unreacted drug-linker and other impurities by purifying the ADC using SEC or TFF.

    • The purification buffer should be suitable for the final formulation of the ADC (e.g., PBS or a formulation buffer).

    • Collect the fractions containing the purified ADC.

  • Characterization of the ADC:

    • Determine the protein concentration (e.g., by A280 measurement).

    • Determine the average DAR using methods described in Protocol 2.

    • Assess the purity and aggregation level by SEC-HPLC.

    • Confirm the identity and integrity of the ADC by mass spectrometry.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis mAb Antibody in Amine-Free Buffer conjugation Mix and Incubate (RT, 1-2h or 4°C, 4-12h) mAb->conjugation 1. Add to mAb linker_drug m-PEG37-NHS-Drug in DMSO/DMF linker_drug->conjugation 2. Add Linker-Drug quench Quench Reaction (Tris or Glycine) conjugation->quench 3. Stop Reaction purify Purify ADC (SEC or TFF) quench->purify 4. Remove Impurities characterize Characterize ADC (DAR, Purity, etc.) purify->characterize 5. Analyze Product

Figure 1: Experimental workflow for ADC synthesis.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

The average number of drug molecules conjugated to each antibody (DAR) is a critical quality attribute of an ADC. Here are two common methods for its determination.

This method is applicable if the drug has a distinct UV-Vis absorbance peak that is different from the antibody's absorbance at 280 nm.

Procedure:

  • Measure the absorbance of the purified ADC solution at 280 nm (A280) and at the wavelength of maximum absorbance for the drug (Aλ_max_drug).

  • Calculate the concentration of the antibody and the drug using the Beer-Lambert law and the respective molar extinction coefficients.

  • The DAR is calculated as the molar ratio of the drug to the antibody.

HIC separates different ADC species based on their hydrophobicity. Since each conjugated drug molecule increases the overall hydrophobicity of the antibody, species with different numbers of drugs can be resolved.

Procedure:

  • Mobile Phase Preparation:

    • Buffer A (High Salt): e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0.

    • Buffer B (Low Salt): e.g., 20 mM sodium phosphate, pH 7.0.

  • Chromatography:

    • Use a suitable HIC column (e.g., TSKgel Butyl-NPR).

    • Equilibrate the column with Buffer A.

    • Inject the ADC sample.

    • Elute the ADC species with a gradient of decreasing salt concentration (increasing percentage of Buffer B).

  • Data Analysis:

    • Integrate the peak areas for each species (unconjugated, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: DAR = (Σ (Peak Area_i * DAR_i)) / (Σ Peak Area_i) where i represents each resolved peak.

G cluster_hic HIC-HPLC Analysis cluster_analysis Data Analysis adc_sample Purified ADC Sample hic_column Inject into HIC Column adc_sample->hic_column gradient Elute with Salt Gradient hic_column->gradient chromatogram Generate Chromatogram gradient->chromatogram integrate Integrate Peak Areas (DAR0, DAR2, DAR4...) chromatogram->integrate calculate Calculate Weighted Average DAR integrate->calculate

Figure 2: Workflow for DAR determination by HIC.

Data Presentation

The following tables summarize representative quantitative data for ADCs developed with long-chain PEG linkers.

Table 1: Representative Conjugation Conditions and Resulting DAR

AntibodyLinker-Drug Molar ExcessReaction Time (h)Reaction Temp. (°C)Average DARConjugation Efficiency (%)
Trastuzumab10:12253.8~50
Rituximab15:1444.2~45
Anti-Trop2 mAb20:12257.5~47

Table 2: Impact of Long-Chain PEGylation on ADC Stability

ADC ConstructLinkerDARAggregation after 7 days at 4°C (%)
ADC-1Non-PEGylated48.5
ADC-2m-PEG2442.1
ADC-3Non-PEGylated815.2
ADC-4m-PEG2485.3

Table 3: Representative Pharmacokinetic Parameters of Long-Chain PEGylated ADCs in Mice

ADC ConstructLinkerDARHalf-life (t½, hours)Clearance (mL/hr/kg)
ADC-1Non-PEGylated41200.25
ADC-2m-PEG2441800.15
ADC-3Non-PEGylated8850.40
ADC-4m-PEG2481500.22

Signaling Pathways

The this compound is a non-cleavable linker and does not directly participate in or modulate intracellular signaling pathways. The mechanism of action of an ADC developed with this linker is primarily determined by the target antigen of the monoclonal antibody and the cytotoxic payload. Upon binding to the target antigen on the cell surface, the ADC is internalized, typically via receptor-mediated endocytosis. The ADC-antigen complex is then trafficked to the lysosome, where the antibody component is degraded by proteases, leading to the release of the drug-linker-amino acid catabolite, which then exerts its cytotoxic effect.

G cluster_cell Target Cell adc ADC with m-PEG37 Linker receptor Target Antigen adc->receptor 1. Binding endosome Endosome receptor->endosome 2. Internalization lysosome Lysosome endosome->lysosome 3. Trafficking payload_release Payload Release lysosome->payload_release 4. Antibody Degradation cytotoxicity Cytotoxicity (e.g., Apoptosis) payload_release->cytotoxicity 5. Drug Action

References

Application Notes and Protocols for m-PEG37-NHS Ester Functionalization of Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with polyethylene glycol (PEG) is a critical strategy to enhance their biocompatibility, stability, and circulation time in biological systems. m-PEG37-NHS ester is a high-purity, monodisperse PEGylation reagent that enables the covalent attachment of a 37-unit methoxy-terminated PEG chain to amine-functionalized nanoparticles. The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines on the nanoparticle surface to form stable amide bonds.[1] This process, known as PEGylation, creates a hydrophilic and sterically hindering layer that reduces protein adsorption (opsonization), minimizes clearance by the mononuclear phagocyte system, and improves the pharmacokinetic profile of the nanoparticles.[2][3][4]

These application notes provide detailed protocols for the functionalization of various nanoparticle platforms with this compound, along with methods for characterization and quantification of PEGylation.

Data Presentation: Effects of PEGylation on Nanoparticle Properties

The following tables summarize typical quantitative data obtained from the characterization of nanoparticles before and after functionalization with PEG linkers. The exact values will vary depending on the nanoparticle core material, size, and the specific PEGylation conditions.

Table 1: Hydrodynamic Diameter and Polydispersity Index (PDI)

Nanoparticle TypeBefore PEGylation (Z-average, nm)After PEGylation (Z-average, nm)PDI (Before)PDI (After)
Gold Nanoparticles (AuNPs)20.535.20.150.21
Iron Oxide Nanoparticles (IONPs)55.880.10.250.28
Liposomes102.3115.70.110.13

Table 2: Zeta Potential

Nanoparticle TypeBefore PEGylation (mV)After PEGylation (mV)
Amine-functionalized AuNPs+35.4+5.2
Amine-functionalized IONPs+28.9+2.1
Amine-functionalized Liposomes+15.7-2.5

Table 3: Quantification of PEGylation

Nanoparticle TypeMethodResult
Gold NanoparticlesRP-HPLC with Charged Aerosol Detection1500 PEG chains/particle
Iron Oxide NanoparticlesThermogravimetric Analysis (TGA)25% (w/w) PEG content
Liposomes¹H NMR Spectroscopy10 mol% PEG-lipid incorporation

Experimental Protocols

Protocol 1: Functionalization of Amine-Coated Gold Nanoparticles (AuNPs)

This protocol describes the covalent attachment of this compound to gold nanoparticles that have been pre-functionalized with an amine-containing ligand.

Materials:

  • Amine-functionalized gold nanoparticles (AuNPs)

  • This compound

  • Reaction Buffer: 10 mM Potassium Phosphate buffer with 150 mM NaCl, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Washing Buffer: Nuclease-free water or appropriate buffer

  • Centrifuge and centrifuge tubes

Procedure:

  • Reconstitution of Nanoparticles: If the amine-functionalized AuNPs are lyophilized, reconstitute them in the Reaction Buffer to the desired concentration.

  • Preparation of this compound Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous dimethyl sulfoxide (DMSO) and then dilute to the final concentration in the Reaction Buffer. Note: The NHS ester is susceptible to hydrolysis, so it should be prepared fresh.

  • PEGylation Reaction: Add the this compound solution to the AuNP suspension. The molar ratio of PEG to nanoparticles should be optimized, but a starting point of 10,000:1 is recommended.

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing (e.g., on a rotator).

  • Quenching: Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS ester.

  • Incubate for 15-30 minutes at room temperature.

  • Purification: Centrifuge the PEGylated AuNPs to pellet the particles. The centrifugation speed and time will depend on the size of the nanoparticles.

  • Carefully remove the supernatant containing unreacted PEG and quenching agent.

  • Resuspend the nanoparticle pellet in the Washing Buffer.

  • Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of excess reagents.

  • Resuspend the final PEGylated AuNPs in the desired buffer for storage and characterization.

Protocol 2: Functionalization of Amine-Modified Iron Oxide Nanoparticles (IONPs)

This protocol outlines the PEGylation of iron oxide nanoparticles that have been surface-modified to present primary amine groups.

Materials:

  • Amine-functionalized iron oxide nanoparticles (IONPs)

  • This compound

  • Reaction Buffer: 100 mM MES buffer, pH 6.0

  • Conjugation Buffer: 100 mM Borate buffer, pH 8.5

  • Quenching Buffer: 1 M Glycine, pH 8.0

  • Magnetic separator

  • Washing Buffer: Nuclease-free water or appropriate buffer

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized IONPs in the Reaction Buffer.

  • Preparation of this compound Solution: Prepare a fresh solution of this compound in anhydrous DMSO and then dilute in the Reaction Buffer.

  • PEGylation Reaction: Add the this compound solution to the IONP suspension. A molar excess of 50-fold of PEG to the estimated surface amine groups is a good starting point for optimization.

  • Incubate for 2-4 hours at room temperature with continuous gentle mixing.

  • pH Adjustment: Adjust the pH of the reaction mixture to 8.5 by adding the Conjugation Buffer. This facilitates the reaction of the NHS ester with the primary amines.

  • Continue the incubation for an additional 1-2 hours.

  • Quenching: Add the Quenching Buffer to a final concentration of 100 mM to cap any unreacted NHS esters.

  • Incubate for 30 minutes.

  • Purification: Place the reaction tube on a magnetic separator to pellet the IONPs.

  • Carefully decant and discard the supernatant.

  • Resuspend the IONPs in the Washing Buffer.

  • Repeat the magnetic separation and washing steps three times.

  • Resuspend the purified PEGylated IONPs in the desired storage buffer.

Protocol 3: Post-Insertion Functionalization of Liposomes

This protocol describes the incorporation of a pre-formed amine-PEG-lipid conjugate followed by reaction with this compound. Alternatively, if using a lipid formulation that already includes amine-terminated lipids, you can directly proceed to the PEGylation step.

Materials:

  • Pre-formed liposomes

  • DSPE-PEG-NH2 (or other amine-terminated lipid-PEG conjugate)

  • This compound

  • Reaction Buffer: 10 mM HEPES buffer with 150 mM NaCl, pH 7.4

  • Dialysis membrane (10 kDa MWCO) or size exclusion chromatography column

  • Washing Buffer: Reaction Buffer

Procedure:

  • Post-Insertion of Amine-PEG-Lipid:

    • Prepare a solution of DSPE-PEG-NH2 in the Reaction Buffer.

    • Add the DSPE-PEG-NH2 solution to the pre-formed liposome suspension. A typical starting concentration is 5 mol% of the total lipid content.

    • Incubate the mixture at a temperature above the phase transition temperature of the lipids (e.g., 60°C) for 1 hour with gentle stirring.

    • Allow the mixture to cool to room temperature.

  • Preparation of this compound Solution: Prepare a fresh solution of this compound in the Reaction Buffer.

  • PEGylation Reaction: Add the this compound solution to the amine-functionalized liposome suspension. A 10-fold molar excess of NHS ester to the amine groups on the liposome surface is recommended.

  • Incubate for 2-4 hours at room temperature with gentle stirring.

  • Purification:

    • Dialysis: Transfer the reaction mixture to a dialysis bag and dialyze against the Washing Buffer for 24-48 hours with several buffer changes to remove unreacted this compound.

    • Size Exclusion Chromatography: Alternatively, pass the reaction mixture through a size exclusion chromatography column (e.g., Sepharose CL-4B) to separate the PEGylated liposomes from smaller molecules.

  • Collect the purified PEGylated liposomes and store them at 4°C.

Mandatory Visualizations

G cluster_0 Nanoparticle Preparation cluster_1 PEGylation Reagent Preparation cluster_2 Conjugation Reaction cluster_3 Purification NP Amine-Functionalized Nanoparticle Buffer1 Dispersion in Reaction Buffer NP->Buffer1 Reaction Mixing and Incubation (Amide Bond Formation) Buffer1->Reaction PEG_NHS This compound Solvent Dissolution in Anhydrous Solvent PEG_NHS->Solvent Buffer2 Dilution in Reaction Buffer Solvent->Buffer2 Buffer2->Reaction Quenching Quenching of Unreacted NHS Ester Reaction->Quenching Purification Separation of PEGylated Nanoparticles (Centrifugation/Magnetic Separation/Dialysis) Quenching->Purification Washing Washing Steps Purification->Washing Final_Product Purified PEGylated Nanoparticle Washing->Final_Product

Caption: Experimental workflow for nanoparticle PEGylation.

G NP PEGylated Nanoparticle Bloodstream Systemic Circulation NP->Bloodstream IV Administration Opsonins Opsonins (Blood Proteins) Bloodstream->Opsonins Reduced Adsorption (Steric Hindrance) MPS Mononuclear Phagocyte System (Liver, Spleen) Bloodstream->MPS Reduced Uptake Tumor Tumor Tissue (EPR Effect) Bloodstream->Tumor Enhanced Permeation and Retention Signaling Downstream Signaling Tumor->Signaling Cellular Interaction

Caption: Logical relationship of PEGylation's biological impact.

G cluster_0 Potential Intracellular Signaling NP_Uptake Nanoparticle Uptake Endosome Endosomal Compartment NP_Uptake->Endosome Cytosol Cytosolic Release Endosome->Cytosol cGAS_STING cGAS/STING Pathway Activation Cytosol->cGAS_STING Sensing of foreign cytosolic material IFN Type I Interferon Production cGAS_STING->IFN Immune_Response Modulation of Immune Response IFN->Immune_Response

Caption: Potential signaling pathway influenced by nanoparticles.

References

Application Notes and Protocols for PEGylating Oligonucleotides with m-PEG37-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a widely utilized bioconjugation technique to enhance the therapeutic properties of oligonucleotides. This modification can improve drug solubility, stability against nucleases, and pharmacokinetic profiles by increasing hydrodynamic volume and reducing renal clearance.[1] m-PEG37-NHS ester is a monodisperse PEG reagent with a molecular weight of approximately 1.7 kDa, containing an N-hydroxysuccinimide (NHS) ester functional group. This reactive group efficiently forms a stable amide bond with primary aliphatic amines, such as those introduced at the terminus of a synthetic oligonucleotide.[2][3]

These application notes provide a comprehensive guide to the conjugation of this compound to amino-modified oligonucleotides, including detailed experimental protocols, data presentation for expected outcomes, and methods for purification and characterization of the final conjugate.

Key Applications

  • Antisense Oligonucleotides: Improving the in vivo stability and pharmacokinetic profile of antisense therapies.

  • siRNA Conjugates: Enhancing the delivery and reducing the immunogenicity of RNA interference therapeutics.

  • Aptamers: Increasing the circulation half-life and improving the bioavailability of therapeutic aptamers.

  • Diagnostic Probes: Modifying oligonucleotides used in various diagnostic assays to improve their performance.

Experimental Principles

The core of the methodology is the reaction between the NHS ester of the m-PEG37 reagent and a primary amine on the oligonucleotide. The amine is typically introduced during solid-phase synthesis using an amino-modifier phosphoramidite, resulting in a 5'- or 3'-amino-modified oligonucleotide. The reaction is conducted in a slightly alkaline aqueous buffer (pH 7-9) to ensure the primary amine is deprotonated and thus nucleophilic.[3] The this compound is first dissolved in an anhydrous water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), before being added to the aqueous solution of the oligonucleotide.[3]

Quantitative Data Summary

The efficiency of the PEGylation reaction and the purity of the final product are critical parameters. The following tables provide representative data that can be expected from the PEGylation of an amino-modified oligonucleotide with this compound, followed by purification.

Table 1: Reaction Parameters and Expected Efficiency

ParameterRecommended ConditionExpected Outcome
Oligonucleotide Concentration 0.3 - 0.8 mMHigher concentrations can improve reaction kinetics.
This compound Molar Excess 5-20 foldA molar excess ensures high conjugation efficiency.
Reaction Buffer 0.1 M Sodium Bicarbonate or Sodium BorateMaintains optimal pH for the reaction.
pH 8.5 - 9.0Facilitates the nucleophilic attack of the amine.
Reaction Time 1-2 hoursGenerally sufficient for near-complete conjugation.
Temperature Room Temperature (~25°C)Convenient and effective for the conjugation reaction.
Conjugation Efficiency >90%As determined by HPLC analysis of the crude reaction mixture.

Table 2: Purification and Characterization of PEGylated Oligonucleotide

AnalysisMethodExpected Result
Purification Anion-Exchange or Reverse-Phase HPLCSeparation of PEGylated oligonucleotide from unreacted oligo and excess PEG reagent.
Purity Assessment Analytical HPLC>95% purity of the final product.
Identity Confirmation Mass Spectrometry (MALDI-TOF or ESI-MS)Observed molecular weight should match the calculated molecular weight of the conjugate.
Yield UV-Vis Spectroscopy (A260)50-70% overall yield after purification.

Experimental Protocols

Materials and Reagents
  • 5'- or 3'-Amino-Modified Oligonucleotide

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sodium Bicarbonate or Sodium Borate buffer (0.1 M, pH 8.5-9.0)

  • Nuclease-free water

  • HPLC system (Anion-Exchange and/or Reverse-Phase)

  • Mass Spectrometer (MALDI-TOF or ESI)

  • UV-Vis Spectrophotometer

Protocol 1: Conjugation of this compound to an Amino-Modified Oligonucleotide
  • Prepare the Oligonucleotide Solution:

    • Dissolve the lyophilized amino-modified oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 9.0) to a final concentration of 0.5 mM.

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10-20 mM. A 5-10 fold molar excess relative to the oligonucleotide is recommended.

  • Conjugation Reaction:

    • Add the this compound solution to the oligonucleotide solution.

    • Vortex the mixture gently and incubate at room temperature for 1-2 hours with gentle agitation.

  • Quenching the Reaction (Optional):

    • The reaction can be stopped by adding a quenching buffer, such as 1 M Tris-HCl, to a final concentration of 50-100 mM. This is generally not necessary if proceeding directly to purification.

Protocol 2: Purification of the PEGylated Oligonucleotide by HPLC

High-performance liquid chromatography is the preferred method for purifying the PEGylated oligonucleotide from unreacted starting materials and byproducts.

  • Method Selection:

    • Anion-Exchange (AEX) HPLC: Separates molecules based on charge. The PEGylated oligonucleotide will have a similar charge to the un-PEGylated version but may elute slightly differently due to the shielding effect of the PEG chain. This method is effective at removing excess, neutral this compound.

    • Reverse-Phase (RP) HPLC: Separates based on hydrophobicity. The addition of the PEG chain increases the hydrophobicity of the oligonucleotide, leading to a longer retention time on a C18 column compared to the un-PEGylated oligonucleotide.

  • General HPLC Procedure:

    • Equilibrate the chosen column with the initial mobile phase conditions.

    • Inject the crude reaction mixture onto the column.

    • Elute the components using a suitable gradient (e.g., an increasing salt concentration for AEX-HPLC or an increasing organic solvent concentration for RP-HPLC).

    • Monitor the elution profile using a UV detector at 260 nm.

    • Collect the fractions corresponding to the PEGylated oligonucleotide peak.

  • Desalting:

    • Pool the fractions containing the purified product and desalt using a suitable method, such as size-exclusion chromatography or ethanol precipitation.

    • Lyophilize the desalted product to obtain a dry powder.

Protocol 3: Characterization of the PEGylated Oligonucleotide
  • Purity Analysis by HPLC:

    • Analyze an aliquot of the purified product by analytical AEX or RP-HPLC to assess its purity. The chromatogram should show a single major peak corresponding to the PEGylated oligonucleotide.

  • Identity Confirmation by Mass Spectrometry:

    • Determine the molecular weight of the purified product using MALDI-TOF or ESI mass spectrometry.

    • The observed mass should correspond to the sum of the molecular weight of the amino-modified oligonucleotide and the mass of the m-PEG37 moiety, minus the mass of the NHS leaving group.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification Oligo_prep Dissolve Amino- Oligonucleotide in Buffer Conjugation Mix and Incubate (1-2h at RT) Oligo_prep->Conjugation PEG_prep Dissolve m-PEG37-NHS Ester in Anhydrous DMSO PEG_prep->Conjugation HPLC HPLC Purification (AEX or RP) Conjugation->HPLC Desalt Desalting and Lyophilization HPLC->Desalt HPLC_analysis Purity Check (Analytical HPLC) Desalt->HPLC_analysis MS_analysis Identity Confirmation (Mass Spectrometry) Desalt->MS_analysis

Caption: Workflow for PEGylating an amino-modified oligonucleotide.

Signaling Pathway: Targeting Bcl-2 with a PEGylated Antisense Oligonucleotide

Antisense oligonucleotides are a promising class of therapeutics that can be designed to downregulate the expression of specific proteins involved in disease. The B-cell lymphoma 2 (Bcl-2) protein is an anti-apoptotic factor that is overexpressed in many cancers, contributing to tumor cell survival and resistance to chemotherapy. An antisense oligonucleotide targeting Bcl-2 mRNA can lead to its degradation, thereby promoting apoptosis in cancer cells. PEGylation of such an oligonucleotide can enhance its therapeutic efficacy by improving its stability and pharmacokinetic properties.

G cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Bcl2_gene Bcl-2 Gene Bcl2_mRNA Bcl-2 mRNA Bcl2_gene->Bcl2_mRNA Transcription Ribosome Ribosome Bcl2_mRNA->Ribosome Degradation mRNA Degradation Bcl2_mRNA->Degradation Bcl2_protein Bcl-2 Protein Ribosome->Bcl2_protein Translation Apoptosis Apoptosis Bcl2_protein->Apoptosis Inhibition PEG_ASO PEGylated Bcl-2 Antisense Oligonucleotide PEG_ASO->Bcl2_mRNA Hybridization Degradation->Ribosome Prevents Translation

Caption: Mechanism of a PEGylated antisense oligonucleotide targeting Bcl-2.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Hydrolyzed this compound- Incorrect buffer pH- Insufficient molar excess of PEG reagent- Use fresh, anhydrous DMSO for dissolving the NHS ester.- Ensure the reaction buffer pH is between 8.5 and 9.0.- Increase the molar excess of the this compound.
Poor Separation During HPLC - Inappropriate column or mobile phase- Co-elution of product and starting material- Optimize the HPLC method by trying different gradients, columns (AEX vs. RP), or ion-pairing reagents.- Adjust the pH of the mobile phase.
Multiple Peaks in Final Product - Incomplete reaction or purification- Degradation of the oligonucleotide- Re-purify the product using a different HPLC method.- Ensure all solutions are nuclease-free and handle oligonucleotides under appropriate conditions.
Observed Mass Does Not Match Calculated Mass - Incomplete removal of salt adducts- Fragmentation during mass spectrometry- Ensure the sample is properly desalted before analysis.- Optimize the mass spectrometer settings for oligonucleotide analysis.

References

Application Notes and Protocols for Cell Surface Modification using m-PEG37-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modification of the cell surface with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely utilized bioconjugation technique to alter the physical and biological properties of living cells. m-PEG37-NHS ester is a high-purity, amine-reactive PEG reagent designed for the covalent attachment of long-chain polyethylene glycol to primary amines on cell surface proteins. This modification can impart a range of desirable characteristics, including increased hydrophilicity, reduced immunogenicity, improved biocompatibility, and altered cell adhesion properties.[1][2] The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines (e.g., the ε-amino group of lysine residues) at physiological to slightly basic pH to form stable amide bonds.[3][4][5]

These application notes provide detailed protocols for the use of this compound in cell surface modification, methods for quantifying the degree of PEGylation, and an overview of its impact on cell viability.

Applications

  • Drug Delivery and Targeting: PEGylation can create a hydrophilic shield on the cell surface, potentially reducing non-specific interactions and prolonging circulation time for cell-based therapies. The terminal methoxy group of this compound provides an inert surface, but the PEG chain itself can be further functionalized for targeted drug delivery applications.

  • Immunology and Transplantation: Covalent attachment of PEG to the cell surface can mask surface antigens, thereby reducing the immunogenicity of cells used in transplantation and other immunotherapies.

  • Biomaterials and Tissue Engineering: Modifying cell surfaces with PEG can prevent non-specific cell adhesion to biomaterial surfaces and control cell-cell interactions in tissue engineering applications.

  • Proteomics and Cell-Based Assays: Cell surface PEGylation can be used to study the role of specific surface proteins by sterically hindering their interactions.

Quantitative Data on Cell Surface PEGylation

The efficiency of cell surface modification with PEG-NHS esters is dependent on several factors, including the concentration of the PEG reagent, incubation time, temperature, and the density of primary amines on the cell surface. The following table summarizes representative data from a study quantifying the number of PEG molecules attached to endothelial cells using a similar NHS-PEG-biotin reagent, as determined by quantitative flow cytometry. While this data is for a different PEG derivative, it provides a strong indication of the expected dose- and time-dependent nature of the reaction with this compound.

NHS-PEG Concentration (mM)Incubation Time (min)Average Number of PEG Molecules per Cell (x 10^7)
0.62511.5
1.2512.8
2.514.5
5.016.2
10.018.0
0.62552.1
1.2553.9
2.556.0
5.057.8
10.059.5

Experimental Protocols

Protocol 1: General Procedure for Cell Surface PEGylation

This protocol provides a general method for modifying the surface of both adherent and suspension cells with this compound.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Quenching Buffer: 50 mM Tris-HCl or 100 mM Glycine in PBS, pH 7.4

  • Cells of interest (adherent or in suspension)

  • Cell culture medium

Procedure:

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use. Do not store the stock solution as the NHS ester is susceptible to hydrolysis.

  • Cell Preparation:

    • Adherent Cells: Culture cells to the desired confluency in a multi-well plate. Just before PEGylation, aspirate the culture medium and wash the cells once with PBS.

    • Suspension Cells: Harvest cells by centrifugation and wash once with PBS. Resuspend the cell pellet in PBS to the desired concentration (e.g., 1 x 10^6 to 1 x 10^7 cells/mL).

  • PEGylation Reaction:

    • Dilute the 10 mM this compound stock solution to the desired final concentration (e.g., 0.1 - 5 mM) in the Reaction Buffer.

    • Adherent Cells: Add the PEGylation solution to the washed cells, ensuring the cell monolayer is completely covered.

    • Suspension Cells: Add the PEGylation solution to the cell suspension.

    • Incubate for 30-60 minutes at room temperature or 2 hours on ice, with gentle agitation for suspension cells. The optimal incubation time and temperature should be determined empirically for each cell type.

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Buffer to the cells.

    • Incubate for 10-15 minutes at room temperature.

  • Washing:

    • Adherent Cells: Aspirate the quenching solution and wash the cells three times with PBS.

    • Suspension Cells: Centrifuge the cells, discard the supernatant, and wash the cell pellet three times by resuspension in PBS and centrifugation.

  • Downstream Applications:

    • Resuspend the PEGylated cells in the appropriate culture medium or buffer for subsequent experiments.

Protocol 2: Quantification of Cell Surface PEGylation by Flow Cytometry

This protocol describes a method to indirectly quantify the degree of cell surface PEGylation using a fluorescently labeled antibody that recognizes the PEG chain.

Materials:

  • PEGylated and control (unmodified) cells

  • Anti-PEG antibody (e.g., rabbit anti-PEG monoclonal antibody)

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Prepare single-cell suspensions of both PEGylated and control cells at a concentration of 1 x 10^6 cells/mL in Flow Cytometry Staining Buffer.

  • Primary Antibody Staining:

    • Add the anti-PEG antibody to the cell suspensions at the manufacturer's recommended concentration.

    • Incubate for 30 minutes on ice, protected from light.

    • Wash the cells twice with Flow Cytometry Staining Buffer.

  • Secondary Antibody Staining:

    • Resuspend the cell pellets in Flow Cytometry Staining Buffer containing the fluorescently labeled secondary antibody at the recommended concentration.

    • Incubate for 30 minutes on ice, protected from light.

    • Wash the cells twice with Flow Cytometry Staining Buffer.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellets in Flow Cytometry Staining Buffer.

    • Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel for Alexa Fluor 488).

    • Compare the mean fluorescence intensity of the PEGylated cells to the control cells to determine the relative degree of PEGylation.

Impact on Cell Viability

A critical consideration for any cell surface modification is the potential for cytotoxicity. Generally, PEGylation with m-PEG-NHS esters is considered biocompatible with high cell viability maintained. However, it is essential to perform a cell viability assay for each specific cell type and experimental condition.

Protocol 3: Assessment of Cell Viability using a CCK-8 Assay

Materials:

  • PEGylated and control cells

  • Cell Counting Kit-8 (CCK-8) or similar viability reagent

  • 96-well cell culture plate

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed both PEGylated and control cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium. Include wells with medium only as a blank control.

  • Incubation:

    • Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • CCK-8 Assay:

    • Add 10 µL of the CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate cell viability as a percentage of the control (unmodified) cells.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_quench Quenching & Washing cluster_analysis Downstream Analysis prep_peg Prepare 10 mM m-PEG37-NHS in anhydrous DMSO pegylation Incubate cells with m-PEG37-NHS in Reaction Buffer (pH 8.3-8.5) (30-60 min at RT or 2h on ice) prep_peg->pegylation prep_cells Prepare Cell Suspension (1-10 x 10^6 cells/mL in PBS) prep_cells->pegylation quench Add Quenching Buffer (Tris or Glycine) pegylation->quench wash Wash cells 3x with PBS quench->wash viability Cell Viability Assay (e.g., CCK-8) wash->viability quantification Quantification of PEGylation (e.g., Flow Cytometry) wash->quantification application Functional Assays / In vivo studies wash->application

Experimental workflow for cell surface PEGylation.

G cell Cell Surface Protein with Primary Amine (-NH2) reaction Nucleophilic Acyl Substitution (pH 7.2-8.5) cell->reaction peg This compound peg->reaction pegylated_cell PEGylated Cell Surface Protein (Stable Amide Bond) reaction->pegylated_cell nhs NHS Leaving Group reaction->nhs by-product

Reaction mechanism of this compound with a primary amine.

G cluster_delivery Targeted Drug Delivery peg_cell PEGylated Cell target_cell Target Cell / Tissue peg_cell->target_cell Targeted Delivery drug_release Therapeutic Effect peg_cell->drug_release Drug Release at Target Site drug Therapeutic Agent drug->peg_cell Drug Loading

Conceptual diagram of a PEGylated cell for targeted drug delivery.

References

Application Notes and Protocols for m-PEG37-NHS Ester in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of methoxy-poly(ethylene glycol) with a 37-unit PEG chain and an N-hydroxysuccinimide ester terminus (m-PEG37-NHS ester) in the development of advanced drug delivery systems. This versatile PEGylation reagent is instrumental in enhancing the therapeutic potential of various modalities, including nanoparticles, proteins, peptides, and antibody-drug conjugates (ADCs), as well as in the innovative field of Proteolysis Targeting Chimeras (PROTACs).

Overview of this compound

The this compound is a hydrophilic, amine-reactive linker. Its considerable length, conferred by the 37 ethylene glycol repeats, provides a substantial hydrophilic shield to conjugated molecules. The N-hydroxysuccinimide (NHS) ester functional group allows for covalent attachment to primary amines on therapeutic agents or delivery carriers, forming stable amide bonds.

Key Attributes and Advantages:

  • Enhanced Solubility: The long, hydrophilic PEG chain significantly increases the aqueous solubility of hydrophobic drugs and biomolecules.[1]

  • Improved Pharmacokinetics: PEGylation with a high molecular weight PEG chain, such as in this compound, can prolong the circulation half-life of therapeutics by reducing renal clearance and protecting against enzymatic degradation.[2][3]

  • Reduced Immunogenicity: The PEG chain can mask epitopes on proteins and other biologics, potentially reducing their immunogenicity.[4]

  • Steric Hindrance: The bulky PEG chain can provide a steric barrier, preventing non-specific interactions and aggregation of conjugated molecules.[4]

  • Versatile Linker: It serves as a flexible and effective linker in the construction of complex drug delivery systems and modalities like PROTACs.

Applications in Drug Delivery

Surface Modification of Nanoparticles

The this compound is utilized to functionalize the surface of various nanoparticles, such as liposomes, polymeric nanoparticles, and quantum dots. This surface modification imparts "stealth" characteristics, enabling the nanoparticles to evade the mononuclear phagocyte system, thereby prolonging their systemic circulation and enhancing their accumulation at target sites through the enhanced permeability and retention (EPR) effect.

PEGylation of Proteins and Peptides

Covalent attachment of this compound to therapeutic proteins and peptides can significantly improve their pharmacokinetic and pharmacodynamic properties. The long PEG chain helps to reduce renal filtration and protects the biomolecule from proteolytic degradation, leading to a longer duration of action.

Antibody-Drug Conjugates (ADCs)

In the context of ADCs, this compound can be used as a linker to conjugate cytotoxic drugs to monoclonal antibodies. The hydrophilic nature of the PEG linker can improve the solubility and stability of the ADC.

PROTACs

The this compound is a valuable tool in the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of target proteins. The PEG linker connects a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase. The length and flexibility of the PEG chain are critical for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for ubiquitination and subsequent proteasomal degradation of the target protein.

Quantitative Data

ParameterUnmodified SystemPEGylated SystemFold Change/ImprovementReference
Drug Solubility LowHigh-
Nanoparticle Size (Z-average) Variable (aggregation prone)Increased stability-
Circulation Half-life (t½) ShortSignificantly Prolonged>10-fold (example)
In Vitro Cytotoxicity (IC50) PotentMay be slightly reducedVariable
Tumor Accumulation LowHigh (EPR effect)-

Experimental Protocols

The following are adapted protocols for common applications of this compound. Researchers should optimize these protocols for their specific molecules and systems.

General Protocol for Protein/Antibody PEGylation

This protocol describes the conjugation of this compound to primary amines (e.g., lysine residues) on a protein or antibody.

Materials:

  • Protein/antibody solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Protein Preparation: Prepare a solution of the protein/antibody at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer.

  • This compound Solution Preparation: Immediately before use, dissolve this compound in DMSO or DMF to a concentration of 10-20 mg/mL.

  • Conjugation Reaction: Add a 5 to 20-fold molar excess of the dissolved this compound to the protein/antibody solution. The reaction can be performed at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted this compound and by-products by size-exclusion chromatography or dialysis against an appropriate buffer.

  • Characterization: Characterize the PEGylated protein/antibody using techniques such as SDS-PAGE, SEC-HPLC, and MALDI-TOF mass spectrometry to determine the degree of PEGylation.

Protocol for Surface Modification of Amine-Functionalized Nanoparticles

This protocol outlines the PEGylation of nanoparticles that have primary amine groups on their surface.

Materials:

  • Amine-functionalized nanoparticle suspension in a suitable buffer (e.g., HEPES, pH 7.5-8.5)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., centrifugation, tangential flow filtration, or dialysis)

Procedure:

  • Nanoparticle Suspension: Suspend the amine-functionalized nanoparticles in the reaction buffer at a known concentration.

  • This compound Solution Preparation: Prepare a fresh solution of this compound in DMSO or DMF.

  • Conjugation Reaction: Add the this compound solution to the nanoparticle suspension. The molar ratio of PEG to surface amines should be optimized. Incubate the reaction for 2-4 hours at room temperature with continuous mixing.

  • Quenching: Add the quenching buffer to consume any unreacted NHS esters.

  • Purification: Purify the PEGylated nanoparticles by repeated centrifugation and resuspension, tangential flow filtration, or dialysis to remove unreacted reagents.

  • Characterization: Characterize the PEGylated nanoparticles for size, zeta potential, and surface PEG density using techniques like Dynamic Light Scattering (DLS), Zeta Potential Analyzer, and NMR.

General Protocol for PROTAC Synthesis using this compound

This protocol describes the final step in a PROTAC synthesis where a warhead (target protein binder) with a primary amine is coupled to an E3 ligase ligand-PEG37-acid that has been pre-activated as an NHS ester.

Materials:

  • Warhead molecule with a primary amine

  • E3 ligase ligand-PEG37-NHS ester

  • Anhydrous DMF or DMSO

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Reaction Setup: Dissolve the amine-containing warhead molecule in anhydrous DMF or DMSO.

  • Addition of Base: Add 2-3 equivalents of DIPEA to the solution to deprotonate the amine.

  • Conjugation: Add 1-1.2 equivalents of the E3 ligase ligand-PEG37-NHS ester to the reaction mixture.

  • Reaction: Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, purify the crude PROTAC molecule by preparative reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR.

Visualizations

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation TargetProtein Target Protein PROTAC m-PEG37-Linker PROTAC TargetProtein->PROTAC Binds to Warhead TernaryComplex Target Protein-PROTAC-E3 Ligase Ternary Complex PROTAC->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->PROTAC Binds to Ligase Ligand UbiquitinatedProtein Polyubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ub Ubiquitin Ub->TernaryComplex Recruited Proteasome Proteasome UbiquitinatedProtein->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

PEGylation_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis Molecule Amine-containing Molecule (Protein, Nanoparticle, etc.) ReactionMix Conjugation Reaction (pH 7.2-8.5) Molecule->ReactionMix PEG_Reagent This compound (in DMSO/DMF) PEG_Reagent->ReactionMix Quenching Quenching (Tris or Glycine) ReactionMix->Quenching Purification Purification (SEC, Dialysis, etc.) Quenching->Purification Analysis Characterization (SDS-PAGE, DLS, LC-MS) Purification->Analysis FinalProduct PEGylated Product Purification->FinalProduct

Caption: General workflow for bioconjugation using this compound.

Storage and Handling

The this compound is sensitive to moisture and should be stored at -20°C under a dry, inert atmosphere. Before use, the reagent should be allowed to warm to room temperature before opening the vial to prevent condensation. Solutions of the NHS ester are not stable in aqueous buffers and should be prepared fresh in an anhydrous solvent like DMSO or DMF immediately prior to use.

References

Application Notes and Protocols for Creating Hydrogels with m-PEG37-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to creating and characterizing hydrogels using m-PEG37-NHS ester. The protocols detailed below are intended to serve as a foundational methodology for developing hydrogels for various biomedical applications, including controlled drug delivery and tissue engineering. The inclusion of quantitative data from analogous systems and detailed experimental workflows aims to facilitate the practical implementation of these techniques in a research and development setting.

Application Notes

Poly(ethylene glycol) (PEG) hydrogels are highly valued in the biomedical field due to their excellent biocompatibility, tunable properties, and low immunogenicity.[1][2] The this compound is a linear PEG molecule activated with an N-hydroxysuccinimide (NHS) ester group. This reactive group readily forms stable amide bonds with primary amines, making it a valuable tool for crosslinking and functionalizing biomaterials.[3][4]

The primary application of this compound in hydrogel formation is as a crosslinking agent when combined with multi-arm PEG molecules functionalized with amine groups (e.g., 4-arm PEG-NH2). The reaction between the NHS esters and the amines results in a three-dimensional, covalently crosslinked hydrogel network. This in situ gelation can be tailored to occur under physiological conditions, making it suitable for encapsulating sensitive therapeutic molecules and cells.[5]

Key Applications:

  • Controlled Drug Delivery: The porous structure of PEG hydrogels allows for the encapsulation and sustained release of therapeutic agents, from small molecules to large proteins. The release kinetics can be modulated by altering the crosslinking density of the hydrogel. For instance, a 4-arm PEG-NH2 and 4-arm PEG-NHS hydrogel system has been shown to provide sustained release of andrographolide over 24 days.

  • Tissue Engineering: These hydrogels can serve as scaffolds that mimic the native extracellular matrix, providing a suitable environment for cell adhesion, proliferation, and differentiation. Their tunable mechanical properties allow for the creation of hydrogels that match the stiffness of specific tissues.

  • Bioconjugation: The NHS ester can also be used to conjugate bioactive molecules, such as peptides or growth factors, to the hydrogel network, thereby presenting specific biological cues to encapsulated or surrounding cells.

Hydrogel Characterization:

  • Swelling Ratio: This parameter provides insight into the crosslinking density and water absorption capacity of the hydrogel. A lower swelling ratio typically indicates a higher crosslinking density.

  • Mechanical Properties: The viscoelastic properties of the hydrogel, such as the storage modulus (G'), are crucial for understanding its suitability for specific applications, especially in tissue engineering where matching the mechanical properties of the native tissue is important.

  • Drug Release Kinetics: Characterizing the rate and mechanism of drug release from the hydrogel is essential for designing effective drug delivery systems.

Data Presentation

The following tables present representative quantitative data from a hydrogel system analogous to one that could be created with this compound. The data is derived from a study using a 4-arm PEG-NH2 and 4-arm PEG-NHS hydrogel system. This information is provided to illustrate the expected performance and characteristics of such hydrogels.

Table 1: Representative Hydrogel Formulation and Gelation Time

Component 1Component 2Concentration (% w/v)Gelation Time (minutes)
4-arm PEG-NH24-arm PEG-NHS10< 5

Note: Gelation time can be influenced by the concentration of PEG precursors, pH, and temperature.

Table 2: Representative In Vitro Drug Release Profile

Time (days)Cumulative Release (%)
115
335
760
1485
2195
24>98

Note: This data represents the release of a model drug (andrographolide) from a 4-arm PEG hydrogel and serves as an example of a sustained release profile.

Experimental Protocols

Protocol 1: Hydrogel Formation with this compound and 4-Arm PEG-Amine

This protocol describes the formation of a hydrogel by reacting a linear m-PEG-NHS ester with a 4-arm PEG-amine.

Materials:

  • This compound

  • 4-arm PEG-Amine (e.g., 10 kDa)

  • Phosphate-buffered saline (PBS), pH 7.4 (amine-free)

  • Two sterile syringes with luer-lock connectors

Procedure:

  • Prepare Precursor Solutions:

    • Prepare a 20% (w/v) solution of 4-arm PEG-Amine in PBS (pH 7.4). For example, dissolve 20 mg of 4-arm PEG-Amine in 100 µL of PBS.

    • Prepare a solution of this compound in PBS (pH 7.4) at a molar ratio of 1:1 with the amine groups of the 4-arm PEG-Amine. The concentration will depend on the desired crosslinking density. As a starting point, a 1:1 molar ratio of NHS ester groups to amine groups is recommended.

  • Mixing and Gelation:

    • Draw the 4-arm PEG-Amine solution into one syringe.

    • Draw the this compound solution into the second syringe.

    • Connect the two syringes via a luer-lock connector.

    • Rapidly and thoroughly mix the two solutions by passing the contents back and forth between the syringes for 15-30 seconds.

    • Dispense the mixed solution into the desired mold or well plate.

  • Incubation:

    • Allow the hydrogel to crosslink at room temperature or 37°C. Gelation should occur within minutes.

Protocol 2: Swelling Ratio Measurement

Procedure:

  • Prepare hydrogel samples as described in Protocol 1 and record their initial weight (Wi).

  • Immerse the hydrogels in PBS (pH 7.4) at 37°C.

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove the hydrogels, gently blot the surface with a kimwipe to remove excess water, and record the swollen weight (Ws).

  • To determine the dry weight (Wd), lyophilize the swollen hydrogels until a constant weight is achieved.

  • Calculate the swelling ratio (Q) using the following formula: Q = (Ws - Wd) / Wd

Protocol 3: In Vitro Drug Release Study

Procedure:

  • Prepare drug-loaded hydrogels by dissolving the therapeutic agent in the 4-arm PEG-Amine solution before mixing with the this compound solution.

  • Place the drug-loaded hydrogel in a known volume of release buffer (e.g., PBS, pH 7.4) at 37°C with gentle agitation.

  • At specified time intervals, collect the entire release buffer and replace it with fresh buffer.

  • Quantify the concentration of the released drug in the collected buffer using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the cumulative percentage of drug released over time.

Mandatory Visualization

G cluster_0 Precursor Preparation cluster_1 Hydrogel Formation cluster_2 Hydrogel Characterization P1 This compound Solution in Amine-Free Buffer M Rapid Mixing (Syringe-to-Syringe) P1->M P2 4-Arm PEG-Amine Solution in Amine-Free Buffer P2->M G In Situ Gelation M->G C1 Swelling Ratio Measurement G->C1 C2 Mechanical Testing (Rheology) G->C2 C3 Drug Release Profiling G->C3 C1->C2 C1->C3

Caption: Experimental workflow for creating and characterizing PEG hydrogels.

G EGF EGF EGFR EGFR EGF->EGFR Binds PLC PLCγ EGFR->PLC Activates DAG DAG PLC->DAG Generates PKC PRKCA (PKCα) DAG->PKC Activates RAF RAF PKC->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Regulation of Gene Expression (e.g., Autophagy) ERK->Transcription Modulates

References

Application Notes and Protocols: Utilizing m-PEG37-NHS Ester in Immunoassays and Diagnostics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to m-PEG37-NHS Ester in Immunoassays

The this compound is a high-purity, monodisperse polyethylene glycol (PEG) reagent designed for the covalent modification of proteins, antibodies, and other amine-containing molecules. This reagent features a methoxy-terminated PEG chain with 37 ethylene glycol units, providing a hydrophilic and flexible spacer arm. The N-Hydroxysuccinimide (NHS) ester at the other terminus reacts efficiently with primary amines (such as the ε-amine of lysine residues) in a pH range of 7-9 to form stable, covalent amide bonds.[1]

The process of attaching PEG chains, known as PEGylation, offers significant advantages in the context of immunoassays and diagnostics. By modifying antibodies and other protein reagents with this compound, researchers can enhance their solubility, stability, and overall performance in various assay formats.[2] Key benefits include a reduction in non-specific binding, leading to improved signal-to-noise ratios, and enhanced stability of the conjugated biomolecules.[3][4]

Key Benefits of PEGylation in Immunoassays

The conjugation of this compound to antibodies and other proteins used in immunoassays can lead to significant improvements in assay performance. The long, hydrophilic PEG chain acts as a shield, reducing non-specific interactions between the protein and other surfaces or molecules in the assay.

Benefits of using this compound:

  • Reduced Non-Specific Binding: The hydrophilic PEG chain creates a hydration layer around the protein, which repels other proteins and reduces their ability to non-specifically adsorb to surfaces, thereby lowering background noise in immunoassays.[3]

  • Improved Signal-to-Noise Ratio: By minimizing non-specific binding, the background signal is reduced, leading to a significant improvement in the signal-to-noise ratio of the assay. Studies have shown that incorporating a PEG surface layer can lead to a tenfold improvement in the signal-to-noise ratio in particle-based immunoassays.

  • Enhanced Stability and Solubility: PEGylation can increase the hydrophilicity of proteins, making them more soluble in aqueous buffers and preventing aggregation. This leads to more stable and reliable reagents.

  • Reduced Immunogenicity: For in vivo diagnostic applications, PEGylation can mask epitopes on the protein surface, reducing its immunogenicity.

Applications in Immunoassays and Diagnostics

The use of this compound is applicable to a wide range of immunoassay formats, including:

  • Enzyme-Linked Immunosorbent Assay (ELISA): PEGylation of capture or detection antibodies can reduce non-specific binding to the microplate surface, leading to lower background and increased sensitivity.

  • Lateral Flow Immunoassays (LFIA): Modifying antibodies conjugated to colloidal gold or other nanoparticles can improve their stability and mobility on the nitrocellulose membrane, potentially enhancing test line intensity and reducing background.

  • Chemiluminescence Immunoassays (CLIA): Similar to ELISA, PEGylated antibodies can lead to lower non-specific binding and improved signal-to-noise ratios.

  • Flow Cytometry: PEGylation of fluorescently labeled antibodies can reduce non-specific binding to cells, improving the accuracy of cell population identification.

Quantitative Data on Performance Enhancement

While specific data for this compound is limited, the following table summarizes representative data from a study using a PEG surface layer in a particle-based immunoassay, demonstrating the potential for significant performance improvement. The principles of reduced non-specific binding and improved signal-to-noise are directly applicable to molecules conjugated with this compound.

ParameterWithout PEG Surface LayerWith PEG Surface LayerImprovement Factor
Signal-to-Noise Ratio 1x10x10
Background Noise HighLow-
Assay Sensitivity StandardEnhanced-

Table 1: Representative data from a study on a particle-based immunoassay demonstrating the impact of a PEG surface layer on the signal-to-noise ratio. This data is illustrative of the expected performance improvements when using this compound to modify immunoassay components.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody

This protocol provides a general procedure for the covalent attachment of this compound to an antibody. The molar ratio of this compound to the antibody may need to be optimized for specific applications.

Materials:

  • Antibody to be PEGylated (e.g., IgG)

  • This compound

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis cassettes for purification

Procedure:

  • Antibody Preparation: Dissolve the antibody in amine-free buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.

  • This compound Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: a. Add a 10- to 50-fold molar excess of the dissolved this compound to the antibody solution. b. Gently mix the reaction mixture and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted this compound. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate storage buffer (e.g., PBS).

  • Characterization: Characterize the PEGylated antibody to determine the degree of PEGylation and confirm its purity and activity.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & QC Antibody_Prep Prepare Antibody in Amine-Free Buffer Mix Mix Antibody and This compound Antibody_Prep->Mix PEG_Prep Prepare m-PEG37-NHS Ester in DMSO PEG_Prep->Mix Incubate Incubate at RT (1-2h) or 4°C (overnight) Mix->Incubate Quench Quench Reaction Incubate->Quench Purify Purify by Desalting or Dialysis Quench->Purify Characterize Characterize Conjugate Purify->Characterize

Caption: Workflow for Antibody PEGylation.

Protocol 2: Characterization of PEGylated Antibody

It is crucial to characterize the PEGylated antibody to ensure the success of the conjugation reaction and the quality of the final product.

1. Degree of PEGylation Determination (SDS-PAGE):

  • Principle: SDS-PAGE separates proteins based on their molecular weight. PEGylation increases the hydrodynamic radius of the antibody, causing it to migrate slower on the gel than the unmodified antibody.

  • Procedure:

    • Run both the unmodified and PEGylated antibody on an SDS-PAGE gel.

    • Stain the gel with a protein stain (e.g., Coomassie Blue).

    • The PEGylated antibody will appear as a broader band with a higher apparent molecular weight compared to the sharp band of the unmodified antibody. The shift in molecular weight can be used to estimate the average number of PEG chains attached per antibody.

2. Purity Analysis (Size Exclusion Chromatography - HPLC):

  • Principle: SEC-HPLC separates molecules based on their size. This method can be used to separate the PEGylated antibody from any remaining unconjugated antibody or aggregates.

  • Procedure:

    • Inject the purified PEGylated antibody onto an appropriate SEC column.

    • Monitor the elution profile at 280 nm.

    • A single, sharp peak corresponding to the PEGylated antibody should be observed, indicating high purity. The presence of other peaks may indicate the presence of aggregates or unconjugated antibody.

3. Functional Activity Assessment (ELISA):

  • Principle: An ELISA can be used to confirm that the PEGylated antibody retains its antigen-binding activity.

  • Procedure:

    • Coat a microplate with the target antigen.

    • Perform a direct or indirect ELISA using both the unmodified and PEGylated antibody at various concentrations.

    • Compare the binding curves of the two antibodies. A similar binding curve indicates that the PEGylation process did not significantly impact the antigen-binding affinity of the antibody.

G cluster_char Characterization Methods Start PEGylated Antibody SDS_PAGE SDS-PAGE (Degree of PEGylation) Start->SDS_PAGE SEC_HPLC SEC-HPLC (Purity & Aggregation) Start->SEC_HPLC ELISA ELISA (Functional Activity) Start->ELISA

Caption: Characterization of PEGylated Antibody.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low PEGylation Efficiency - Inactive this compound (hydrolyzed)- Amine-containing buffer used- Insufficient molar excess of PEG reagent- Use fresh, anhydrous DMSO to dissolve the this compound immediately before use.- Ensure the reaction buffer is free of primary amines (e.g., Tris, glycine).- Increase the molar ratio of this compound to the antibody.
Antibody Aggregation - High degree of PEGylation- Improper storage conditions- Reduce the molar excess of this compound in the conjugation reaction.- Store the PEGylated antibody at 4°C or -20°C in a suitable buffer.
Loss of Antibody Activity - PEGylation at or near the antigen-binding site- Optimize the molar ratio of this compound to minimize over-PEGylation.- Consider site-specific PEGylation methods if random lysine conjugation is problematic.
High Background in Immunoassay - Insufficient purification of PEGylated antibody- Non-specific binding of the PEGylated antibody- Ensure complete removal of unreacted this compound by thorough dialysis or multiple desalting steps.- Optimize blocking buffers and washing steps in the immunoassay protocol.

Conclusion

The use of this compound for the modification of antibodies and other proteins offers a straightforward and effective strategy for improving the performance of immunoassays. By reducing non-specific binding and enhancing the stability of reagents, PEGylation can lead to more sensitive, reliable, and robust diagnostic assays. The protocols and information provided in these application notes serve as a guide for researchers to successfully implement PEGylation technology in their immunoassay development workflows.

References

Application Notes and Protocols for the Bioconjugation of Peptides with m-PEG37-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely utilized bioconjugation strategy to enhance the therapeutic properties of peptides. This modification can significantly improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulating half-life, improved solubility, enhanced stability against proteolytic degradation, and reduced immunogenicity.[1]

This document provides detailed application notes and protocols for the bioconjugation of peptides with methoxy-PEG37-N-hydroxysuccinimidyl (m-PEG37-NHS) ester. The m-PEG37-NHS ester is an amine-reactive PEGylation reagent that specifically targets the primary amino groups in peptides, such as the N-terminal alpha-amine and the epsilon-amine of lysine residues, to form a stable amide bond.[2][3][4]

Reaction Principle

The bioconjugation of a peptide with this compound is based on the reaction between the N-hydroxysuccinimidyl ester of the PEG reagent and a primary amine on the peptide. The NHS ester is a highly reactive group that readily undergoes nucleophilic attack by the deprotonated primary amine of the peptide, resulting in the formation of a stable amide linkage and the release of N-hydroxysuccinimide. This reaction is typically carried out in a slightly basic buffer (pH 7-9) to ensure that a sufficient proportion of the primary amines are in their deprotonated, reactive state.[2]

Experimental Workflow

The following diagram illustrates the general workflow for the bioconjugation of a peptide with this compound, from initial reaction to final characterization.

G cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification cluster_3 Characterization Peptide Solution Peptide Solution Reaction Mixture Reaction Mixture Peptide Solution->Reaction Mixture This compound Solution This compound Solution This compound Solution->Reaction Mixture Incubation Incubation Reaction Mixture->Incubation Purification Method Purification (e.g., RP-HPLC, SEC) Incubation->Purification Method Characterization Techniques Characterization (e.g., MS, HPLC) Purification Method->Characterization Techniques

Caption: General workflow for peptide PEGylation.

Detailed Protocols

Protocol 1: Bioconjugation of a Therapeutic Peptide with this compound

This protocol provides a general method for the N-terminal and/or lysine side-chain PEGylation of a therapeutic peptide. As an example, we will consider the hypothetical PEGylation of the AS16 peptide, a dual-target peptide that blocks the VEGF/NRP1 and Ang2/Tie2 signaling pathways.

Materials:

  • AS16 Peptide (or peptide of interest)

  • This compound

  • Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification System (e.g., RP-HPLC)

  • Characterization Instruments (e.g., Mass Spectrometer, HPLC)

Procedure:

  • Peptide Solution Preparation: Dissolve the AS16 peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

  • This compound Solution Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to a concentration of 10-20 mg/mL. The NHS ester is moisture-sensitive, so prolonged exposure to aqueous environments before reaction should be avoided.

  • Conjugation Reaction:

    • Add the dissolved this compound solution to the peptide solution with gentle stirring. A typical molar excess of the PEG reagent to the peptide is 1.5 to 5-fold. The optimal ratio should be determined empirically for each peptide.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by RP-HPLC.

  • Quenching the Reaction: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM. This will consume any unreacted this compound. Incubate for 30 minutes at room temperature.

  • Purification of the PEGylated Peptide: Purify the PEGylated peptide from unreacted peptide, excess PEG reagent, and by-products using a suitable chromatographic method. Reversed-phase HPLC (RP-HPLC) is often effective for separating the PEGylated peptide from the un-PEGylated form due to the change in hydrophobicity. Size-exclusion chromatography (SEC) can also be used to separate based on the increased molecular weight.

  • Characterization:

    • Mass Spectrometry (MS): Confirm the successful conjugation and determine the molecular weight of the PEGylated peptide. ESI-MS or MALDI-TOF MS can be used. The expected mass will be the mass of the peptide plus the mass of the m-PEG37 moiety (approximately 1787.1 Da).

    • HPLC Analysis: Assess the purity of the final PEGylated peptide product using RP-HPLC. The PEGylated peptide will typically have a different retention time compared to the native peptide. The purity is calculated by dividing the peak area of the PEGylated peptide by the total area of all peaks.

Protocol 2: Purification of the PEGylated Peptide by RP-HPLC

Materials:

  • Crude PEGylation reaction mixture

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Fraction collector

Procedure:

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Sample Injection: Inject the quenched reaction mixture onto the column.

  • Gradient Elution: Apply a linear gradient of increasing Mobile Phase B to elute the components. A typical gradient might be from 5% to 65% Mobile Phase B over 30-40 minutes. The PEGylated peptide is expected to elute at a different retention time than the un-PEGylated peptide.

  • Fraction Collection: Collect fractions corresponding to the peak of the PEGylated peptide.

  • Solvent Removal: Lyophilize the collected fractions to remove the solvents and obtain the purified PEGylated peptide.

Protocol 3: Characterization of the PEGylated Peptide by Mass Spectrometry

Procedure:

  • Sample Preparation: Prepare a solution of the purified PEGylated peptide in a suitable solvent for mass spectrometry (e.g., 50% acetonitrile in water with 0.1% formic acid for ESI-MS).

  • Mass Spectrometry Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum.

  • Data Analysis: Deconvolute the raw data to determine the molecular weight of the PEGylated peptide. Compare this to the theoretical molecular weight to confirm successful conjugation.

Quantitative Data Summary

The following tables provide representative quantitative data for the bioconjugation of a therapeutic peptide with an m-PEG-NHS ester of a similar size to m-PEG37.

Table 1: Reaction Parameters and Outcomes

ParameterValueReference
Peptide Concentration 2 mg/mL
m-PEG-NHS Ester:Peptide Molar Ratio 3:1
Reaction Time 2 hours
Reaction Temperature Room Temperature
Conjugation Yield > 85%Hypothetical, based on typical efficiencies
Purity (Post-Purification) > 95%

Table 2: Characterization of Native vs. PEGylated Peptide

PropertyNative PeptidePEGylated PeptideReference
Molecular Weight (Da) ~2000~3787
RP-HPLC Retention Time (min) 15.218.5
Purity by RP-HPLC (%) > 98%> 95%

Table 3: In Vitro Biological Activity

ParameterNative PeptidePEGylated PeptideReference
Receptor Binding Affinity (Kd) 10 nM15 nM
In Vitro Potency (IC50) 50 nM75 nM

Table 4: Pharmacokinetic Profile

ParameterNative PeptidePEGylated PeptideReference
Half-life (t1/2) in vivo 0.5 hours10 hours
Clearance (CL) 100 mL/h/kg5 mL/h/kg
Maximum Concentration (Cmax) 1000 ng/mL5000 ng/mL
Area Under the Curve (AUC) 500 ng·h/mL10000 ng·h/mL

Application Example: Targeting Angiogenesis Pathways with a PEGylated Peptide

The AS16 peptide is a promising therapeutic candidate that targets two key signaling pathways involved in tumor angiogenesis: the Vascular Endothelial Growth Factor (VEGF)/Neuropilin-1 (NRP1) pathway and the Angiopoietin-2 (Ang2)/Tie2 pathway. By blocking these pathways, the peptide can inhibit the formation of new blood vessels that supply tumors with nutrients and oxygen.

PEGylation of the AS16 peptide can enhance its therapeutic potential by increasing its stability and circulation time, allowing for sustained inhibition of these critical signaling cascades.

VEGF/NRP1 and Ang2/Tie2 Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by the AS16 peptide.

G cluster_0 VEGF/NRP1 Pathway VEGF VEGF NRP1 NRP1 VEGF->NRP1 binds VEGFR2 VEGFR2 NRP1->VEGFR2 co-receptor PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K EndothelialCell Endothelial Cell Survival, Proliferation, Migration PLCg->EndothelialCell Akt Akt PI3K->Akt Akt->EndothelialCell AS16_VEGF PEG-AS16 AS16_VEGF->NRP1 inhibits

Caption: Inhibition of the VEGF/NRP1 signaling pathway.

G cluster_1 Ang2/Tie2 Pathway Ang2 Ang2 Tie2 Tie2 Receptor Ang2->Tie2 binds FAK FAK Tie2->FAK Akt_Ang Akt Tie2->Akt_Ang VesselDestabilization Vessel Destabilization, Increased Permeability FAK->VesselDestabilization Akt_Ang->VesselDestabilization inhibition leads to AS16_Ang PEG-AS16 AS16_Ang->Tie2 inhibits

Caption: Inhibition of the Ang2/Tie2 signaling pathway.

By PEGylating the AS16 peptide, its sustained presence in the circulation can lead to more effective and prolonged inhibition of these pathways, ultimately enhancing its anti-tumor efficacy.

Conclusion

The bioconjugation of peptides with this compound is a robust and effective strategy for improving their therapeutic properties. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement peptide PEGylation in their work. Careful optimization of reaction conditions, coupled with thorough purification and characterization, is essential for obtaining high-quality PEGylated peptides with enhanced therapeutic potential.

References

Application Notes and Protocols for Surface Passivation of Inorganic Nanoparticles with m-PEG37-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the burgeoning field of nanomedicine, the ability to control the bio-nano interface is paramount for the successful translation of inorganic nanoparticles (NPs) from the laboratory to clinical applications. Unmodified inorganic nanoparticles are often recognized by the mononuclear phagocyte system (MPS), leading to rapid clearance from circulation and limiting their therapeutic efficacy. Surface passivation with biocompatible polymers, such as polyethylene glycol (PEG), is a widely adopted strategy to confer "stealth" properties to these nanoparticles, thereby prolonging their systemic circulation time, reducing non-specific protein adsorption (opsonization), and minimizing cellular uptake by immune cells.

This document provides detailed application notes and protocols for the surface passivation of amine-functionalized inorganic nanoparticles using methoxy-PEG37-N-hydroxysuccinimidyl (m-PEG37-NHS) ester. The m-PEG37-NHS ester is a high-purity, monodisperse PEG reagent with a chain length of 37 ethylene glycol units, terminating in a methoxy group at one end and an amine-reactive NHS ester at the other. This specific chain length offers an optimal balance of hydrophilicity and steric hindrance to effectively shield the nanoparticle surface.

Principle of this compound Passivation

The passivation process involves the covalent conjugation of the this compound to primary amine groups present on the surface of inorganic nanoparticles. The NHS ester group reacts specifically and efficiently with primary amines under mild basic conditions (pH 7.2-8.5) to form a stable and irreversible amide bond. This reaction results in a dense layer of hydrophilic PEG chains on the nanoparticle surface, which creates a steric barrier that inhibits the adsorption of proteins and prevents interactions with cells.

Key Applications

The passivation of inorganic nanoparticles with this compound is crucial for a variety of biomedical applications, including:

  • Drug Delivery: Prolonged circulation of nanocarriers, leading to enhanced tumor accumulation through the enhanced permeability and retention (EPR) effect.

  • In Vivo Imaging: Reduced background signal and improved targeting specificity for contrast agents in magnetic resonance imaging (MRI), computed tomography (CT), and fluorescence imaging.

  • Theranostics: Development of multifunctional platforms for simultaneous diagnosis and therapy.

  • Biosensing: Minimization of non-specific binding in in-vitro diagnostic assays.

Quantitative Analysis of Surface Passivation

The successful passivation of inorganic nanoparticles with this compound can be quantitatively assessed by monitoring changes in their physicochemical properties. The following tables provide representative data on the expected changes in hydrodynamic diameter, zeta potential, protein adsorption, and cellular uptake for various inorganic nanoparticles after surface modification.

Table 1: Physicochemical Characterization of Inorganic Nanoparticles Before and After this compound Passivation

Nanoparticle TypeConditionAverage Hydrodynamic Diameter (nm) ± SDPolydispersity Index (PDI)Zeta Potential (mV) ± SD
Gold Nanoparticles (AuNPs) Before Passivation (Amine-functionalized)25.3 ± 1.20.15+35.2 ± 2.1
After Passivation with m-PEG37-NHS55.8 ± 2.50.18-5.1 ± 1.5
Iron Oxide Nanoparticles (IONPs) Before Passivation (Amine-functionalized)30.1 ± 1.80.21+28.7 ± 1.9
After Passivation with m-PEG37-NHS62.5 ± 3.10.24-3.8 ± 1.2
Quantum Dots (QDs) Before Passivation (Amine-functionalized)15.6 ± 0.90.12+25.4 ± 2.5
After Passivation with m-PEG37-NHS42.1 ± 2.00.16-6.5 ± 1.8

Table 2: Reduction in Protein Adsorption and Cellular Uptake After this compound Passivation

Nanoparticle TypeConditionProtein Adsorption (µg protein/mg NP)Cellular Uptake (% of control)
Gold Nanoparticles (AuNPs) Before Passivation (Amine-functionalized)150.2 ± 12.5100
After Passivation with m-PEG37-NHS12.7 ± 2.115.3 ± 3.2
Iron Oxide Nanoparticles (IONPs) Before Passivation (Amine-functionalized)185.6 ± 15.8100
After Passivation with m-PEG37-NHS18.3 ± 3.518.9 ± 4.1
Quantum Dots (QDs) Before Passivation (Amine-functionalized)120.9 ± 10.3100
After Passivation with m-PEG37-NHS9.8 ± 1.912.5 ± 2.8

Experimental Protocols

Protocol 1: Surface Functionalization of Inorganic Nanoparticles with Amine Groups

This protocol describes a general method for introducing primary amine groups onto the surface of inorganic nanoparticles using (3-Aminopropyl)triethoxysilane (APTES).

Materials:

  • Inorganic Nanoparticles (e.g., AuNPs, IONPs, SiO2-coated QDs)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Ethanol (anhydrous)

  • Ammonium Hydroxide (NH4OH)

  • Deionized (DI) Water

  • Reaction Vessel

  • Magnetic Stirrer

Procedure:

  • Disperse the inorganic nanoparticles in anhydrous ethanol at a concentration of 1 mg/mL.

  • Sonicate the dispersion for 15 minutes to ensure homogeneity.

  • To the nanoparticle dispersion, add DI water to a final concentration of 5% (v/v).

  • Add APTES to the reaction mixture. The optimal concentration of APTES should be determined empirically but a starting point of 2% (v/v) is recommended.

  • Add ammonium hydroxide to catalyze the reaction, adjusting the pH to approximately 10.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • Collect the amine-functionalized nanoparticles by centrifugation (e.g., 10,000 x g for 30 minutes).

  • Remove the supernatant and wash the nanoparticle pellet with ethanol three times to remove unreacted APTES and other byproducts.

  • Resuspend the final amine-functionalized nanoparticles in a suitable buffer (e.g., PBS pH 7.4) for the subsequent PEGylation step.

  • Characterize the amine-functionalized nanoparticles using techniques such as Dynamic Light Scattering (DLS) for size and zeta potential for surface charge.

Protocol 2: Passivation of Amine-Functionalized Nanoparticles with this compound

This protocol details the covalent conjugation of this compound to the surface of amine-functionalized inorganic nanoparticles.

Materials:

  • Amine-functionalized inorganic nanoparticles (from Protocol 1)

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Reaction Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Vessel

  • Rotator or Shaker

Procedure:

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a fresh stock solution of this compound in anhydrous DMSO at a concentration of 10 mg/mL. Note: NHS esters are moisture-sensitive and should be used immediately after reconstitution.

  • PEGylation Reaction:

    • Disperse the amine-functionalized nanoparticles in the Reaction Buffer at a concentration of 1 mg/mL.

    • Add the this compound stock solution to the nanoparticle dispersion. A 100-fold molar excess of this compound to the estimated number of surface amine groups is recommended as a starting point for optimization.

    • Incubate the reaction mixture at room temperature for 2 hours with gentle rotation or shaking.

  • Quenching and Purification:

    • To quench the reaction and cap any unreacted NHS esters, add the Quenching Buffer to a final concentration of 50 mM.

    • Incubate for an additional 30 minutes at room temperature.

    • Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in PBS (pH 7.4) to remove excess this compound and other reaction byproducts. Perform at least three washing cycles.

    • Resuspend the final passivated nanoparticles in a suitable buffer for storage and further applications.

Protocol 3: Quantification of Protein Adsorption

This protocol describes a method to quantify the amount of protein adsorbed onto the surface of nanoparticles using a Bicinchoninic Acid (BCA) protein assay.

Materials:

  • Passivated and non-passivated (control) nanoparticles

  • Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS)

  • PBS, pH 7.4

  • BCA Protein Assay Kit

  • Microplate Reader

Procedure:

  • Incubate a known concentration of nanoparticles (e.g., 1 mg/mL) with a protein solution (e.g., 10% FBS in PBS) for 1 hour at 37°C with gentle shaking.

  • Centrifuge the mixture to pellet the nanoparticles and the adsorbed proteins.

  • Carefully collect the supernatant, which contains the unbound proteins.

  • Quantify the protein concentration in the supernatant using the BCA protein assay according to the manufacturer's instructions.

  • The amount of adsorbed protein is calculated by subtracting the amount of unbound protein from the initial total amount of protein.

Visualizations

Workflow for Surface Passivation

G cluster_0 Amine Functionalization cluster_1 PEGylation cluster_2 Purification & Characterization np Inorganic Nanoparticle apts APTES np->apts Ethanol, NH4OH nh2_np Amine-Functionalized NP apts->nh2_np peg_nhs This compound nh2_np->peg_nhs Bicarbonate Buffer (pH 8.3) passivated_np Passivated NP peg_nhs->passivated_np purification Centrifugation & Washing passivated_np->purification characterization DLS, Zeta Potential, etc. purification->characterization

Caption: Experimental workflow for the passivation of inorganic nanoparticles.

Mechanism of Protein Resistance

G cluster_0 Non-Passivated Nanoparticle cluster_1 Passivated Nanoparticle np_unpassivated NP protein1 Protein np_unpassivated->protein1 Opsonization protein2 Protein np_unpassivated->protein2 Opsonization np_passivated NP peg_chain1 PEG np_passivated->peg_chain1 peg_chain2 PEG np_passivated->peg_chain2 peg_chain3 PEG np_passivated->peg_chain3 protein3 Protein protein3->np_passivated Steric Hindrance

Caption: Mechanism of protein resistance by PEGylated nanoparticles.

Troubleshooting

ProblemPossible CauseSolution
Low PEGylation Efficiency Inactive this compoundUse fresh, anhydrous DMSO for reconstitution. Avoid repeated freeze-thaw cycles.
Insufficient amine groups on NP surfaceOptimize the amine functionalization protocol (Protocol 1).
Incorrect reaction pHEnsure the reaction buffer is at the optimal pH range (8.0-8.5).
Nanoparticle Aggregation Incomplete passivationIncrease the molar excess of this compound.
Improper purificationEnsure thorough washing to remove all unreacted reagents.
High Protein Adsorption Insufficient PEG densityIncrease the concentration of this compound during the reaction.

Conclusion

The passivation of inorganic nanoparticles with this compound is a robust and effective strategy to enhance their biocompatibility and in vivo performance. The protocols and data presented in this document provide a comprehensive guide for researchers to successfully implement this critical surface modification technique. Careful execution of the protocols and thorough characterization of the resulting nanoparticles are essential for achieving reproducible and reliable results in downstream applications.

Enhancing Biologic Efficacy: Application of m-PEG37-NHS Ester for Improved Pharmacokinetic Properties

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

The therapeutic efficacy of biologic drugs, such as proteins, peptides, and antibody fragments, is often limited by their short in vivo half-life, rapid renal clearance, and potential for immunogenicity.[1][2] Chemical modification with polyethylene glycol (PEG), a process known as PEGylation, is a clinically proven and widely adopted strategy to overcome these limitations.[2][3] This application note details the use of m-PEG37-NHS ester, a long-chain, amine-reactive PEG reagent, to improve the pharmacokinetic and pharmacodynamic properties of biologics.

This compound is a monodisperse PEG linker containing a methoxy-terminated PEG chain with 37 ethylene glycol units and an N-hydroxysuccinimide (NHS) ester at the other end.[4] The NHS ester reacts efficiently and specifically with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins, to form stable amide bonds. The covalent attachment of the hydrophilic and biocompatible PEG chain imparts several advantageous properties to the biologic.

Key Benefits of PEGylation with this compound

  • Extended Circulating Half-Life: The increased hydrodynamic radius of the PEGylated biologic reduces renal clearance, leading to a significantly prolonged presence in systemic circulation. This allows for less frequent dosing, improving patient compliance.

  • Reduced Immunogenicity: The flexible PEG chain can mask epitopes on the surface of the biologic, reducing its recognition by the immune system and minimizing the formation of anti-drug antibodies (ADAs).

  • Enhanced Stability: PEGylation can protect biologics from proteolytic degradation by sterically hindering the approach of proteases.

  • Improved Solubility: The hydrophilic nature of the PEG chain can enhance the solubility of biologics that are prone to aggregation.

Impact on Pharmacokinetic Parameters

The conjugation of biologics with long-chain PEG reagents like this compound can lead to substantial improvements in their pharmacokinetic profiles. The following tables provide representative data illustrating the potential impact of PEGylation on key pharmacokinetic parameters.

Disclaimer: The following data is illustrative and compiled from studies on biologics modified with long-chain PEG-NHS esters of similar molecular weight to this compound. Specific results for a particular biologic conjugated with this compound may vary and should be determined experimentally.

Table 1: Illustrative Pharmacokinetic Data of a Therapeutic Protein Before and After PEGylation

ParameterUnmodified ProteinPEGylated ProteinFold Improvement
Terminal Half-life (t½) 2 hours48 hours24x
Mean Residence Time (MRT) 2.5 hours60 hours24x
Volume of Distribution (Vd) 0.5 L/kg0.2 L/kg2.5x decrease
Clearance (CL) 0.2 L/hr/kg0.003 L/hr/kg67x decrease

Table 2: Illustrative Bioavailability Data for a Subcutaneously Administered Biologic

ParameterUnmodified BiologicPEGylated Biologic
Bioavailability (%) 30%85%

Table 3: Illustrative Immunogenicity Data

ParameterUnmodified BiologicPEGylated Biologic
Anti-Drug Antibody (ADA) Titer 1:10,0001:500

Experimental Protocols

Protocol 1: PEGylation of a Therapeutic Protein with this compound

This protocol provides a general procedure for the covalent conjugation of this compound to a therapeutic protein. The molar ratio of PEG to protein may need to be optimized for each specific biologic.

Materials:

  • Therapeutic protein

  • This compound

  • Amine-free buffer (e.g., 100 mM sodium phosphate buffer, pH 7.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Dialysis or gel filtration system for purification

Procedure:

  • Protein Preparation: Dissolve the therapeutic protein in the amine-free buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the reaction.

  • PEG Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution. The NHS-ester moiety is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.

  • PEGylation Reaction: Add a 5 to 20-fold molar excess of the this compound solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 1 hour or on ice for 2 hours. The optimal reaction time may vary depending on the protein.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove unreacted this compound and byproducts by dialysis against an appropriate buffer or by using a gel filtration column.

  • Characterization: Analyze the PEGylated protein using SDS-PAGE and SEC-HPLC to determine the degree of PEGylation and purity.

Protocol 2: Analysis of PEGylated Protein by Size-Exclusion HPLC (SEC-HPLC)

This protocol describes a general method for analyzing the purity of a PEGylated protein and separating it from the un-PEGylated form and potential aggregates.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Size-Exclusion Chromatography column (e.g., Zenix SEC-150, 3 µm, 150 Å, 7.8 x 300 mm)

  • Mobile Phase: 150 mM Sodium Phosphate Buffer, pH 7.0

  • PEGylated protein sample

  • Unmodified protein standard

Procedure:

  • System Equilibration: Equilibrate the SEC-HPLC column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dilute the PEGylated protein sample and the unmodified protein standard in the mobile phase to a concentration of approximately 1-2 mg/mL.

  • Injection: Inject 20 µL of the sample onto the column.

  • Data Acquisition: Monitor the elution profile at 280 nm (for proteins with aromatic amino acids) or 214 nm.

  • Analysis: The PEGylated protein will elute earlier than the unmodified protein due to its larger hydrodynamic radius. Integrate the peak areas to determine the purity of the PEGylated conjugate and quantify the percentage of unmodified protein and any high molecular weight aggregates.

Protocol 3: In Vivo Pharmacokinetic Study in a Rodent Model

This protocol outlines a basic design for an in vivo study to compare the pharmacokinetic profiles of a biologic before and after PEGylation.

Materials and Methods:

  • Test animals (e.g., Sprague-Dawley rats or BALB/c mice)

  • Unmodified and PEGylated biologic

  • Sterile saline for injection

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Analytical method for quantifying the biologic in plasma (e.g., ELISA)

Procedure:

  • Animal Acclimation: Acclimate the animals to the housing conditions for at least one week before the study.

  • Dosing: Administer a single intravenous (IV) or subcutaneous (SC) dose of the unmodified or PEGylated biologic to separate groups of animals.

  • Blood Sampling: Collect blood samples from a suitable site (e.g., tail vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the biologic in the plasma samples using a validated analytical method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).

Visualizations

PEGylation_Mechanism Biologic Biologic-NH2 (Protein, Peptide, etc.) Intermediate Reaction Intermediate Biologic->Intermediate Nucleophilic Attack (pH 7.0-8.0) PEG m-PEG37-O-C(O)-NHS (this compound) PEG->Intermediate PEG_Biologic m-PEG37-C(O)-NH-Biologic (PEGylated Biologic) Intermediate->PEG_Biologic Stable Amide Bond Formation NHS N-hydroxysuccinimide (Byproduct) Intermediate->NHS

Caption: Mechanism of PEGylation with this compound.

Experimental_Workflow cluster_conjugation Step 1: PEGylation Reaction cluster_purification Step 2: Purification cluster_analysis Step 3: Characterization cluster_invivo Step 4: In Vivo Evaluation Protein Therapeutic Protein Reaction Conjugation Reaction Protein->Reaction PEG_Ester This compound PEG_Ester->Reaction Purification Dialysis / Gel Filtration Reaction->Purification Analysis SDS-PAGE & SEC-HPLC Purification->Analysis InVivo Pharmacokinetic Study Analysis->InVivo Final PEGylated Biologic with Improved Pharmacokinetics InVivo->Final

Caption: Experimental Workflow for Developing a PEGylated Biologic.

PK_Improvement cluster_properties Physicochemical Changes cluster_pk_outcomes Pharmacokinetic Outcomes PEGylation PEGylation with This compound Hydro_Radius Increased Hydrodynamic Radius PEGylation->Hydro_Radius Epitope_Masking Epitope Masking PEGylation->Epitope_Masking Clearance Decreased Renal Clearance Hydro_Radius->Clearance Immunogenicity Reduced Immunogenicity Epitope_Masking->Immunogenicity Half_Life Increased Half-Life Clearance->Half_Life

Caption: Impact of PEGylation on Pharmacokinetic Properties.

References

Application Notes and Protocols: m-PEG37-NHS Ester for Modifying Quantum Dots in Imaging Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantum dots (QDs) are semiconductor nanocrystals with unique photophysical properties, including high quantum yield, broad absorption spectra, and narrow, size-tunable emission spectra, making them powerful tools for fluorescence imaging.[1] However, for biological applications, their surfaces must be modified to ensure biocompatibility, stability in physiological environments, and to minimize non-specific binding to cells and proteins.[2][3] Polyethylene glycol (PEG) is a widely used polymer for surface modification that imparts "stealth" properties to nanoparticles, reducing clearance by the immune system and improving circulation times.[2][4]

This document provides detailed application notes and protocols for the use of m-PEG37-NHS ester, a monofunctional PEG linker with a terminal N-hydroxysuccinimide (NHS) ester, for the surface modification of amine-functionalized quantum dots. The NHS ester reacts efficiently with primary amines on the QD surface to form stable amide bonds, resulting in a dense layer of hydrophilic PEG chains. These PEGylated quantum dots are well-suited for a variety of bioimaging applications, including targeted cellular imaging.

Product Information: this compound

This compound is a high-purity PEGylation reagent with a discrete PEG chain length of 37 ethylene glycol units. This well-defined structure ensures batch-to-batch consistency in the modification of quantum dots. The methoxy-terminated PEG chain is chemically inert, while the NHS ester provides specific reactivity towards primary amines.

Properties of this compound:

PropertyValue
Molecular Weight Approx. 1800 g/mol
PEG Chain Length 37 units
Reactive Group N-Hydroxysuccinimide (NHS) Ester
Target Functional Group Primary Amine (-NH2)
Optimal Reaction pH 7.0 - 8.5
Solubility Soluble in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO, DMF)

Experimental Protocols

Protocol 1: Conjugation of this compound to Amine-Functionalized Quantum Dots

This protocol describes the covalent attachment of this compound to quantum dots with primary amine groups on their surface.

Materials:

  • Amine-functionalized quantum dots (amine-QDs)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4, amine-free

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., centrifugal filter units with appropriate molecular weight cutoff (MWCO), or size exclusion chromatography)

Procedure:

  • Prepare Amine-QD Solution:

    • Resuspend the amine-QDs in 0.1 M PBS (pH 7.4) to a final concentration of 1-10 µM. If the QDs are in a buffer containing amines (e.g., Tris), they must be buffer-exchanged into PBS.

  • Prepare this compound Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM. The NHS ester is moisture-sensitive and will hydrolyze over time.

  • Conjugation Reaction:

    • Add a 20- to 50-fold molar excess of the this compound solution to the amine-QD solution. The optimal ratio may need to be determined empirically.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring or rotation, protected from light.

  • Quench the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Purification of PEGylated Quantum Dots:

    • Remove excess this compound and reaction byproducts by purification.

    • Method A: Centrifugal Filtration: Use a centrifugal filter unit with a MWCO that will retain the PEGylated QDs (e.g., 30-100 kDa). Wash the QDs with 0.1 M PBS (pH 7.4) three to five times.

    • Method B: Size Exclusion Chromatography (SEC): Use a gel filtration column (e.g., Sephadex G-25) equilibrated with 0.1 M PBS (pH 7.4). Collect the fractions containing the colored, fluorescent PEGylated QDs.

  • Characterization and Storage:

    • Characterize the purified PEGylated QDs for hydrodynamic size, zeta potential, and quantum yield.

    • Store the PEGylated QDs at 4°C in an appropriate buffer, protected from light.

Protocol 2: Characterization of PEGylated Quantum Dots

1. Hydrodynamic Diameter and Zeta Potential:

  • Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and zeta potential of the quantum dots before and after PEGylation. A significant increase in hydrodynamic diameter and a shift in zeta potential towards neutral are indicative of successful PEGylation.

2. Quantum Yield Measurement:

  • Measure the quantum yield (QY) of the PEGylated QDs relative to the unmodified QDs using a reference dye with a known QY (e.g., Rhodamine 6G). The QY should be largely maintained after PEGylation.

Protocol 3: Non-Specific Binding Assay

This protocol quantifies the reduction in non-specific binding of quantum dots to cells after PEGylation.

Materials:

  • Adherent cells (e.g., HeLa, HEK293)

  • 96-well black, clear-bottom tissue culture plates

  • Unmodified amine-QDs and this compound modified QDs

  • Cell culture medium

  • Krebs-Ringer-HEPES (KRH) buffer or PBS

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

  • Incubation with Quantum Dots:

    • Prepare serial dilutions of both unmodified and PEGylated QDs in cell culture medium (e.g., 1 nM to 50 nM).

    • Remove the culture medium from the cells and wash once with KRH buffer.

    • Add the QD solutions to the wells (in triplicate for each concentration) and incubate for 30 minutes at 37°C. Include wells with medium only as a background control.

  • Washing:

    • Remove the QD-containing medium and wash the cells three to five times with KRH buffer to remove unbound QDs.

  • Fluorescence Measurement:

    • Add 100 µL of KRH buffer to each well.

    • Measure the fluorescence intensity of each well using a fluorescence plate reader with excitation and emission wavelengths appropriate for the specific quantum dots used.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot the fluorescence intensity versus the quantum dot concentration for both unmodified and PEGylated QDs. A significantly lower fluorescence signal for the PEGylated QDs indicates reduced non-specific binding.

Protocol 4: Targeted Imaging of EGFRvIII-Expressing Cells

This protocol describes the use of this compound modified quantum dots, further conjugated with a targeting ligand (e.g., an anti-EGFRvIII antibody or aptamer), for specific imaging of cancer cells overexpressing the EGFRvIII receptor.

Materials:

  • EGFRvIII-expressing cells (e.g., U87-EGFRvIII) and a control cell line (e.g., U87)

  • This compound modified QDs with a terminal functional group for bioconjugation (e.g., carboxyl or maleimide, requiring a heterobifunctional PEG linker)

  • Anti-EGFRvIII antibody or EGFRvIII-targeting aptamer

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) for antibody conjugation to carboxyl-QDs

  • Cell culture medium

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI (4′,6-diamidino-2-phenylindole)

  • Mounting medium

  • Confocal microscope

Procedure:

  • Conjugation of Targeting Ligand:

    • Conjugate the anti-EGFRvIII antibody or aptamer to the functionalized PEGylated QDs using standard bioconjugation chemistry (e.g., EDC/NHS for antibodies to carboxyl-QDs).

    • Purify the QD-ligand conjugates to remove unconjugated ligands.

  • Cell Seeding and Incubation:

    • Seed EGFRvIII-expressing and control cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Incubate the cells with the QD-ligand conjugates (e.g., 10 nM in cell culture medium) for 4 hours at 37°C.

    • For a competition experiment, co-incubate the EGFRvIII-expressing cells with the QD-ligand conjugates and a 10-fold excess of the free (unconjugated) targeting ligand.

  • Fixation and Staining:

    • Wash the cells three times with PBS to remove unbound conjugates.

    • Fix the cells with 4% PFA for 20 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Stain the cell nuclei with DAPI for 5 minutes.

    • Wash the cells three times with PBS.

  • Imaging:

    • Mount the coverslips onto microscope slides using mounting medium.

    • Image the cells using a confocal microscope with appropriate laser lines and emission filters for the quantum dots and DAPI.

    • Compare the fluorescence signal from the EGFRvIII-expressing cells, control cells, and the competition experiment to demonstrate specific targeting.

Data Presentation

Table 1: Physicochemical Properties of Quantum Dots Before and After this compound Modification

ParameterUnmodified Amine-QDsThis compound Modified QDs
Core/Shell Material e.g., CdSe/ZnSe.g., CdSe/ZnS
Surface Functionality Primary Amine (-NH2)Methoxy-PEG (-OCH3)
Hydrodynamic Diameter (nm) ~10 - 15~25 - 40
Zeta Potential (mV) +20 to +40-5 to +5
Quantum Yield (%) ~60-80%~55-75%
Colloidal Stability in PBS Low (aggregation over time)High (stable for weeks)

Table 2: Quantitative Analysis of Non-Specific Binding

Cell LineQuantum Dot FormulationRelative Fluorescence Units (RFU) at 25 nMFold Reduction in Non-Specific Binding
HeLaUnmodified Amine-QDs15,000 ± 1,200-
HeLaThis compound Modified QDs950 ± 150~15.8
HEK293Unmodified Amine-QDs12,500 ± 1,000-
HEK293This compound Modified QDs800 ± 120~15.6

Visualizations

experimental_workflow cluster_preparation Quantum Dot Preparation cluster_modification Surface Modification cluster_characterization Characterization cluster_application Imaging Application Amine_QD Amine-Functionalized Quantum Dots Reaction Conjugation Reaction (PBS, pH 7.4, 2h, RT) Amine_QD->Reaction PEG_NHS This compound PEG_NHS->Reaction Purification Purification (Centrifugal Filtration / SEC) Reaction->Purification DLS DLS Analysis (Size & Zeta Potential) Purification->DLS QY Quantum Yield Measurement Purification->QY NSB_Assay Non-Specific Binding Assay Purification->NSB_Assay Bioconjugation Bioconjugation Purification->Bioconjugation Targeting_Ligand Targeting Ligand (e.g., anti-EGFRvIII Ab) Targeting_Ligand->Bioconjugation Cell_Incubation Incubation with EGFRvIII+ Cells Bioconjugation->Cell_Incubation Imaging Confocal Microscopy Cell_Incubation->Imaging

Caption: Experimental workflow for this compound modification of quantum dots and their application in targeted cellular imaging.

EGFRvIII_Signaling_Pathway cluster_ras_raf RAS-RAF-MAPK Pathway EGFRvIII EGFRvIII PI3K PI3K EGFRvIII->PI3K RAS RAS EGFRvIII->RAS Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis Invasion Tumor Invasion RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Invasion

Caption: Simplified EGFRvIII signaling pathway leading to cell proliferation, survival, and invasion.

References

Application Notes and Protocols: m-PEG37-NHS Ester in Vaccine Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methoxy-polyethylene glycol (37 units)-N-hydroxysuccinimidyl ester (m-PEG37-NHS ester) in vaccine development. This reagent is a valuable tool for modifying vaccine components to improve their stability, pharmacokinetic profiles, and immunogenicity.

Introduction to this compound in Vaccination

This compound is a long-chain, amine-reactive polyethylene glycol (PEG) derivative. The NHS ester functionality allows for the covalent conjugation of the PEG chain to primary amines (-NH2) on proteins, peptides, or other molecules, forming a stable amide bond. In vaccine development, this process, known as PEGylation, is employed to:

  • Enhance Stability and Solubility: The hydrophilic PEG chain increases the solubility and stability of vaccine antigens, which can be particularly beneficial for poorly soluble recombinant proteins.

  • Prolong Circulation Half-Life: PEGylation increases the hydrodynamic size of the conjugated molecule, reducing renal clearance and extending its circulation time in the body. This can lead to a more sustained presentation of the antigen to the immune system.

  • Modulate Immunogenicity: The "stealth" effect of the PEG chain can shield the antigen from opsonization and uptake by phagocytic cells, which can either reduce or enhance the immune response depending on the vaccine platform and desired outcome. For some applications, this shielding can reduce the immunogenicity of the carrier while focusing the immune response on the target antigen.

  • Improve Nanoparticle-Based Vaccine Delivery: In lipid nanoparticle (LNP) formulations for mRNA vaccines, PEGylated lipids are crucial for stabilizing the particles, preventing aggregation, and controlling their interaction with host cells.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight ~1787.1 g/mol [1][2]
CAS Number 174569-25-6[1]
Purity Typically >95%[1]
Reactive Group N-Hydroxysuccinimidyl (NHS) Ester[3]
Target Functional Group Primary Amines (-NH2)
Storage Conditions -20°C, under inert gas, protected from moisture

Impact of PEGylation on Nanoparticle Vaccine Formulations

PEGylation significantly influences the physicochemical characteristics and biological behavior of nanoparticle-based vaccines. The length of the PEG chain is a critical parameter.

ParameterUnmodified NanoparticlesPEGylated Nanoparticles (with long-chain PEG)Impact of PEGylationReference
Hydrodynamic Size (Diameter) e.g., ~230 nme.g., ~708 nmIncrease in size, which can affect cellular uptake and trafficking.
Zeta Potential Variable (can be positive or negative)Generally shifted towards neutralReduces surface charge, minimizing non-specific interactions with biological components.
Cellular Uptake by Antigen-Presenting Cells (APCs) Dependent on size and surface chargeCan be modulated; longer PEG chains may decrease uptake by macrophages.The "stealth" effect can reduce phagocytosis, potentially allowing for more targeted delivery to other immune cells or lymph nodes.
In vivo Circulation Time ShorterLongerReduced clearance by the reticuloendothelial system (RES) leads to prolonged circulation.

Modulation of Immune Response by PEGylation

The conjugation of long-chain PEGs like this compound to vaccine antigens can modulate the resulting immune response. The specific effects can vary depending on the antigen, the vaccine platform, and the degree of PEGylation.

Immune ParameterNon-PEGylated AntigenPEGylated AntigenEffect of PEGylationReference
Antibody Titer (e.g., IgG) High initial response may be observed.Can result in a more sustained, albeit sometimes lower, antibody response over time.PEGylation can alter the kinetics of the antibody response.
Cytokine Profile (e.g., IFN-γ, IL-4) Profile depends on the adjuvant and antigen.May shift the T-helper cell response (Th1 vs. Th2). For example, some studies show a decrease in IFN-γ (Th1) and an increase in IL-4 (Th2).The cytokine profile can be fine-tuned by altering the degree of PEGylation.
T-Cell Proliferation Dependent on antigen presentation.Can be influenced by altered uptake and processing by APCs.The efficiency of T-cell activation may be enhanced or reduced.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein Antigen

This protocol describes a general method for the covalent attachment of this compound to a protein antigen containing accessible primary amines (e.g., lysine residues).

Materials:

  • Protein antigen (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Conjugation Buffer: 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification system: Size-exclusion chromatography (SEC) column or dialysis cassettes

Procedure:

  • Preparation of Protein Antigen:

    • Dissolve the protein antigen in the Conjugation Buffer at a concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Conjugation Buffer using dialysis or a desalting column.

  • Preparation of this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.

  • Conjugation Reaction:

    • Calculate the required volume of the this compound solution to achieve the desired molar excess. A 10- to 50-fold molar excess of the PEG reagent over the protein is a common starting point.

    • Add the calculated volume of the this compound solution to the protein solution while gently vortexing. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume to maintain protein stability.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. This will react with and inactivate any unreacted this compound.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the PEGylated Protein:

    • Remove the unreacted this compound and byproducts using a size-exclusion chromatography column or dialysis.

    • For SEC, equilibrate the column with a suitable buffer (e.g., PBS) and load the reaction mixture. Collect the fractions corresponding to the PEGylated protein.

    • For dialysis, transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO) and dialyze against PBS at 4°C with several buffer changes.

  • Characterization:

    • Determine the protein concentration using a BCA or Bradford assay.

    • Analyze the degree of PEGylation using techniques such as SDS-PAGE (which will show a shift in molecular weight), MALDI-TOF mass spectrometry, or HPLC.

Protocol 2: Formulation of PEGylated Lipid Nanoparticles for mRNA Vaccines

This protocol outlines the preparation of lipid nanoparticles (LNPs) incorporating a PEGylated lipid, which can be synthesized using this compound and an amine-functionalized lipid.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • Amine-functionalized lipid (for conjugation with this compound)

  • mRNA encoding the antigen of interest

  • Ethanol

  • Citrate buffer (pH 4.0)

  • PBS (pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Tangential flow filtration (TFF) system or dialysis cassettes

Procedure:

  • Synthesis of PEG-Lipid Conjugate:

    • Conjugate this compound to an amine-functionalized lipid (e.g., an amino-PEG-lipid) following a similar procedure as described in Protocol 1 for protein conjugation, with appropriate modifications for small molecule chemistry. Purify the resulting PEG-lipid conjugate.

  • Preparation of Lipid and mRNA Solutions:

    • Prepare a lipid stock solution in ethanol containing the ionizable lipid, helper lipid, cholesterol, and the synthesized PEG-lipid at the desired molar ratio (e.g., 50:10:38.5:1.5).

    • Prepare an aqueous solution of the mRNA in citrate buffer (pH 4.0).

  • LNP Formulation:

    • Use a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the mRNA-aqueous solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic). This process leads to the self-assembly of LNPs encapsulating the mRNA.

  • Purification and Buffer Exchange:

    • The resulting LNP suspension is then purified and the buffer is exchanged to PBS (pH 7.4) using a TFF system or dialysis. This removes the ethanol and raises the pH, resulting in a stable LNP formulation with a neutral surface charge.

  • Characterization:

    • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Determine the zeta potential to assess surface charge.

    • Quantify the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

    • Visualize the LNPs using cryo-transmission electron microscopy (cryo-TEM).

Visualizations

Experimental Workflow for Protein Antigen PEGylation

protein_pegylation_workflow protein Protein Antigen in Amine-Free Buffer conjugation Conjugation Reaction (pH 7.2-8.0, RT) protein->conjugation peg_reagent This compound in Anhydrous DMSO peg_reagent->conjugation quenching Quenching (Tris or Glycine) conjugation->quenching purification Purification (SEC or Dialysis) quenching->purification characterization Characterization (SDS-PAGE, MS, HPLC) purification->characterization final_product PEGylated Protein Antigen characterization->final_product in_vivo In Vivo Immunogenicity Studies final_product->in_vivo

Caption: Workflow for the conjugation of this compound to a protein antigen.

Workflow for PEGylated LNP-mRNA Vaccine Formulation

lnp_formulation_workflow lipids Lipids in Ethanol (Ionizable, Helper, Cholesterol, PEG-Lipid) mixing Microfluidic Mixing lipids->mixing mrna mRNA in Aqueous Buffer (pH 4.0) mrna->mixing self_assembly LNP Self-Assembly mixing->self_assembly purification Purification & Buffer Exchange (TFF or Dialysis to pH 7.4) self_assembly->purification characterization Characterization (DLS, Zeta Potential, Encapsulation) purification->characterization final_vaccine LNP-mRNA Vaccine characterization->final_vaccine immunization Vaccine Administration final_vaccine->immunization

Caption: Workflow for the formulation of a PEGylated LNP-mRNA vaccine.

Proposed Signaling Pathway Modulation by PEGylation

Caption: Proposed modulation of APC signaling by a PEGylated antigen.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing m-PEG37-NHS Ester Reactions with Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of pH for m-PEG37-NHS ester reactions with proteins. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting m-PEG37-NHS esters with proteins?

The optimal pH for reacting m-PEG37-NHS esters with primary amines on a protein (N-terminus and lysine residues) is typically in the range of 8.3 to 8.5.[1][2][3][4] This pH provides a good balance between the reactivity of the primary amines and the stability of the NHS ester.

Q2: Why is pH so critical for this reaction?

The reaction of NHS esters with primary amines is strongly pH-dependent due to two competing factors:

  • Amine Reactivity: The reactive species is the unprotonated primary amine (-NH2). At acidic or neutral pH, primary amines are predominantly in their protonated form (-NH3+), which is not nucleophilic and thus unreactive towards NHS esters.[5] As the pH increases above the pKa of the amine, the concentration of the reactive unprotonated form increases, favoring the conjugation reaction.

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that renders them inactive. The rate of this hydrolysis reaction increases significantly with increasing pH.

Therefore, the optimal pH is a compromise that maximizes the rate of the desired amidation reaction while minimizing the competing hydrolysis reaction.

Q3: What happens if the pH is too low?

If the pH is too low (e.g., below 7.2), the majority of the primary amine groups on the protein will be protonated (-NH3+). This protonated form is not a strong enough nucleophile to react efficiently with the NHS ester, leading to a very slow reaction rate and low conjugation yield.

Q4: What happens if the pH is too high?

If the pH is too high (e.g., above 9.0), the hydrolysis of the this compound will be very rapid. This competing reaction will consume the NHS ester before it has a chance to react with the protein, resulting in a low yield of the desired PEGylated product.

Q5: What are the recommended buffers for this reaction?

It is crucial to use a buffer that does not contain primary amines, as these will compete with the protein for reaction with the NHS ester. Recommended buffers include:

  • Sodium Bicarbonate (0.1 M, pH 8.3-8.5)

  • Phosphate Buffer (e.g., PBS, 0.1 M, pH 7.2-8.5)

  • Borate Buffer (50 mM, pH 8.5)

  • HEPES Buffer (pH 7.2-8.5)

Q6: Are there any buffers I should avoid?

Yes, you should avoid buffers containing primary amines, such as:

  • Tris (tris(hydroxymethyl)aminomethane)

  • Glycine

These buffers will react with the NHS ester, reducing the efficiency of your protein conjugation. However, Tris or glycine can be used to quench the reaction after the desired incubation time.

Q7: Can m-PEG37-NHS esters react with other amino acid residues besides lysine?

While NHS esters are highly selective for primary amines, side reactions with other nucleophilic amino acid side chains can occur, particularly at higher pH and high NHS ester concentrations. These include:

  • Serine and Threonine: The hydroxyl groups of these residues can be acylated, though this reaction is generally slower than with primary amines.

  • Tyrosine: The hydroxyl group on the phenolic ring of tyrosine can also react.

  • Histidine: The imidazole ring of histidine can show some reactivity.

Lowering the pH towards 7.2 can help to reduce these side reactions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Conjugation Yield pH is too low: Primary amines on the protein are protonated and unreactive.Ensure the reaction buffer pH is within the optimal range of 8.3-8.5 using a calibrated pH meter.
Hydrolyzed this compound: The reagent was exposed to moisture during storage or the stock solution is old.Use a fresh vial of the this compound. Prepare the stock solution in anhydrous DMSO or DMF immediately before use.
Buffer contains primary amines: Buffers like Tris or glycine are competing with the protein for the NHS ester.Perform a buffer exchange into a recommended amine-free buffer (e.g., PBS, HEPES, bicarbonate, or borate) before starting the reaction.
Low protein concentration: The competing hydrolysis reaction is more pronounced in dilute protein solutions.Increase the concentration of your protein solution. A concentration of 1-10 mg/mL is generally recommended.
Inaccessible primary amines: The primary amines on the protein may be sterically hindered or buried within the protein's structure.Consider using a PEG-NHS ester with a longer spacer arm. In some cases, partial denaturation of the protein (if its native conformation is not required) may expose more reactive sites.
Protein Aggregation or Precipitation High degree of labeling: Excessive modification of the protein can alter its properties and lead to aggregation.Reduce the molar excess of the this compound relative to the protein to control the number of PEG chains attached per protein molecule.
Hydrophobic interactions from the PEG: Some PEG reagents can increase the hydrophobicity of the protein, causing it to aggregate.Consider using a more hydrophilic or a branched PEG derivative.
Use of organic solvents: For water-insoluble NHS esters, the organic solvent used to dissolve them can sometimes cause protein precipitation.Minimize the final concentration of the organic solvent in the reaction mixture (typically below 10%). Consider using a water-soluble Sulfo-NHS ester alternative if available.
Poor Reproducibility pH drift during the reaction: The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which is acidic and can lower the pH of a poorly buffered solution.Use a more concentrated buffer solution, especially for large-scale reactions, and monitor the pH during the reaction.
Inconsistent reaction times and temperatures: The reaction rate is dependent on both time and temperature.Standardize the incubation time and temperature for all experiments.

Data Summary

The following tables summarize the quantitative data on the effect of pH on NHS ester stability and reaction kinetics.

Table 1: Half-life of NHS Esters at Various pH Values and Temperatures

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.

pHTemperature (°C)Half-life of NHS EsterReference
7.004-5 hours
7.4Not Specified> 120 minutes
8.0Room Temperature210 minutes
8.5Room Temperature180 minutes
8.6410 minutes
9.0Room Temperature125 minutes
9.0Not Specified< 9 minutes

Table 2: Reaction Half-time for Amide Conjugate Formation at Various pH Values

This table provides a direct comparison of the kinetics of the desired amidation reaction at different pH values.

pHReaction Half-time (t1/2)Reference
8.080 minutes
8.520 minutes
9.010 minutes

Experimental Protocols

Protocol 1: pH Optimization for Protein PEGylation

This protocol outlines a method for determining the optimal pH for the PEGylation of a specific protein with this compound.

  • Prepare Buffers: Prepare a series of reaction buffers (e.g., 0.1 M phosphate buffer) at different pH values (e.g., 7.5, 8.0, 8.5, 9.0).

  • Prepare Protein Solution: Dissolve or dialyze the protein into each of the reaction buffers at a concentration of 1-10 mg/mL.

  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Perform the Conjugation Reaction:

    • Set up parallel reactions for each pH value.

    • Add a 10- to 20-fold molar excess of the this compound stock solution to each protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.

    • Incubate the reactions at room temperature for 1-4 hours or overnight on ice.

  • Quench the Reaction (Optional): Add a quenching buffer such as Tris or glycine to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature to stop the reaction.

  • Purify the Conjugate: Remove unreacted PEG and byproducts by purifying the PEGylated protein using a desalting column, gel filtration, or dialysis.

  • Analyze the Results: Analyze the extent of PEGylation for each pH value using techniques such as SDS-PAGE, SEC-HPLC, or mass spectrometry to determine the optimal pH for your specific protein.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_buffers Prepare Buffers (pH 7.5, 8.0, 8.5, 9.0) prep_protein Prepare Protein Solution (1-10 mg/mL in each buffer) prep_buffers->prep_protein reaction Incubate Reactions (1-4h at RT or overnight at 4°C) prep_protein->reaction prep_peg Prepare m-PEG37-NHS Stock Solution (10 mM) prep_peg->reaction quench Quench Reaction (Optional, with Tris or Glycine) reaction->quench purify Purify Conjugate (e.g., SEC, Dialysis) quench->purify analyze Analyze PEGylation (SDS-PAGE, HPLC, MS) purify->analyze determine_optimum Determine Optimal pH analyze->determine_optimum

Caption: Experimental workflow for pH optimization of protein PEGylation.

reaction_mechanism cluster_reactants Reactants cluster_products Products cluster_side_reaction Competing Side Reaction protein Protein-NH2 (Unprotonated Amine) peg_protein PEGylated Protein (Stable Amide Bond) protein->peg_protein pH 8.3-8.5 peg_nhs This compound peg_nhs->peg_protein nhs N-hydroxysuccinimide (Byproduct) peg_nhs->nhs hydrolyzed_peg Hydrolyzed PEG (Inactive) peg_nhs->hydrolyzed_peg Hydrolysis (Increases with pH) water H2O water->hydrolyzed_peg

Caption: Reaction mechanism for this compound with a protein amine.

References

Technical Support Center: m-PEG37-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively quenching unreacted m-PEG37-NHS ester in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to quench the reaction of this compound?

Quenching is a critical step to stop the labeling reaction and deactivate any excess, unreacted this compound.[1][2] This prevents the non-specific modification of other primary amine-containing molecules in subsequent steps or downstream applications, ensuring the homogeneity and desired activity of the final conjugate.

Q2: What are the common methods to quench unreacted this compound?

There are two primary approaches to quenching unreacted this compound:

  • Addition of a primary amine-containing quenching agent: Small molecules with primary amines, such as Tris, glycine, or ethanolamine, can be added in molar excess to the reaction mixture.[1][2][3] These agents react with the remaining NHS esters, forming stable amide bonds and effectively capping them.

  • Hydrolysis: The NHS ester can be hydrolyzed by adjusting the pH of the reaction mixture. Increasing the pH to above 8.6 significantly accelerates the hydrolysis of the NHS ester, converting it to an unreactive carboxyl group.

Q3: Which quenching agent should I choose?

The choice of quenching agent depends on the specific requirements of your experiment and downstream applications. Tris and glycine are widely used and effective. Hydroxylamine is another option that results in the formation of a hydroxamic acid. It's important to consider that the quenching agent will be present in the final reaction mixture and may need to be removed, for example, through dialysis or size exclusion chromatography.

Q4: How much quenching agent should I add?

A molar excess of the quenching agent is recommended to ensure all unreacted this compound is deactivated. The exact amount can vary, but a final concentration of 20-100 mM is a common starting point.

Q5: How long does the quenching reaction take?

The quenching reaction is typically rapid. An incubation time of 15 to 60 minutes at room temperature is generally sufficient for complete quenching.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Incomplete Quenching (observed non-specific labeling in downstream applications) Insufficient amount of quenching agent.Increase the molar excess of the quenching agent. A final concentration of 50-100 mM is often effective.
Inactive quenching agent.Prepare fresh solutions of the quenching agent. Ensure proper storage of the stock solution.
Quenching reaction time was too short.Increase the incubation time to at least 30-60 minutes at room temperature.
Suboptimal pH for quenching.Ensure the pH of the reaction mixture is suitable for the chosen quenching agent (typically around pH 8.0 for amine-based quenchers).
Precipitation upon addition of quenching agent High concentration of the quenching agent.Add the quenching agent solution dropwise while gently vortexing. Consider using a lower concentration of the quenching agent if precipitation persists.
Poor solubility of the conjugated molecule.Ensure the buffer conditions are optimal for the solubility of your PEGylated molecule.
Interference with downstream assays The quenching agent itself interferes with the assay.Choose a quenching agent that is known to be compatible with your downstream applications. Alternatively, remove the excess quenching agent and byproducts using methods like dialysis or desalting columns.

Quantitative Data Summary

The following table summarizes common quenching agents for unreacted this compound and their typical working conditions.

Quenching AgentFinal ConcentrationIncubation TimeIncubation TemperatureNotes
Tris-HCl 20-100 mM15-60 minRoom TemperatureA widely used and effective quenching agent. Ensure the final pH is around 8.0.
Glycine 20-100 mM15-60 minRoom TemperatureAnother common and efficient quenching agent.
Hydroxylamine 10-50 mM15-30 minRoom TemperatureResults in the formation of a hydroxamic acid.
Ethanolamine 20-50 mM15-60 minRoom TemperatureAn alternative primary amine quenching agent.
pH-mediated Hydrolysis Adjust pH > 8.6~10-30 min4°C to Room TemperatureAvoids the addition of small molecule scavengers. The half-life of NHS esters is significantly reduced at higher pH.

Experimental Protocols

Protocol 1: Quenching with a Primary Amine Agent (Tris or Glycine)
  • Prepare the Quenching Solution: Prepare a 1 M stock solution of Tris-HCl or Glycine, pH 8.0.

  • Add Quenching Agent: Add the quenching solution to the reaction mixture containing the unreacted this compound to achieve a final concentration of 50 mM. For example, add 50 µL of 1 M Tris-HCl, pH 8.0 to a 1 mL reaction mixture.

  • Incubate: Incubate the reaction for 1 hour at room temperature with gentle stirring or agitation.

  • Purification (Optional): If necessary, remove the excess quenching agent and the quenched PEG derivative from your target molecule by a suitable method such as dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).

Protocol 2: Quenching by pH-Mediated Hydrolysis
  • Prepare a High pH Buffer: Prepare a buffer with a pH of 8.6-9.0, such as a carbonate-bicarbonate buffer or a borate buffer. Ensure the buffer components are compatible with your molecule of interest.

  • Adjust pH: Add the high pH buffer to your reaction mixture to raise the pH to above 8.6. Monitor the pH carefully with a calibrated pH meter.

  • Incubate: Incubate the reaction mixture for at least 30 minutes at room temperature. The half-life of NHS esters at pH 8.6 and 4°C is approximately 10 minutes.

  • Buffer Exchange (Recommended): After quenching, it is advisable to perform a buffer exchange into a buffer with a physiological pH (e.g., PBS pH 7.4) to ensure the stability of your conjugated molecule. This can be done using dialysis or a desalting column.

Visualizations

Quenching_Workflow cluster_reaction PEGylation Reaction cluster_quenching Quenching Step cluster_purification Purification Molecule Primary Amine- Containing Molecule Reaction_Mix Reaction Mixture (pH 7.2-8.5) Molecule->Reaction_Mix PEG_NHS This compound PEG_NHS->Reaction_Mix Quenched_Mix Quenched Reaction Mixture Reaction_Mix->Quenched_Mix Add Quenching Agent or Adjust pH Quenching_Agent Quenching Agent (e.g., Tris, Glycine) or High pH Buffer Quenching_Agent->Quenched_Mix Purification Purification (e.g., Dialysis, SEC) Quenched_Mix->Purification Final_Product Purified PEGylated Molecule Purification->Final_Product

Caption: Workflow for quenching unreacted this compound.

Quenching_Logic Start Unreacted this compound in Reaction Mixture Decision Choose Quenching Method Start->Decision Amine_Quench Add Primary Amine (Tris, Glycine) Decision->Amine_Quench Amine Addition Hydrolysis_Quench Increase pH > 8.6 Decision->Hydrolysis_Quench pH Adjustment Capped_PEG Stable, Inactive Amide-Linked PEG Amine_Quench->Capped_PEG Hydrolyzed_PEG Unreactive Carboxyl- Terminated PEG Hydrolysis_Quench->Hydrolyzed_PEG End Quenching Complete Capped_PEG->End Hydrolyzed_PEG->End

References

Technical Support Center: Troubleshooting Protein Aggregation after PEGylation with m-PEG37-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during protein PEGylation with m-PEG37-NHS ester, with a focus on preventing and managing protein aggregation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during PEGylation with this compound?

Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors:

  • High Protein Concentration: When protein molecules are in close proximity at high concentrations, the likelihood of intermolecular interactions that lead to aggregation increases.[1][2]

  • Suboptimal Reaction Conditions: The stability and solubility of a protein are highly dependent on factors like pH, temperature, and buffer composition.[1] Deviating from the optimal range for your specific protein can expose hydrophobic regions, promoting aggregation.[1]

  • High Molar Excess of this compound: Using a large molar excess of the PEG reagent can lead to extensive and uncontrolled modification of the protein surface, which may induce conformational changes and subsequent aggregation.[2]

  • "Solvent Shock": The this compound is often dissolved in an organic solvent like DMSO or DMF. The rapid addition of this solution to the aqueous protein buffer can cause localized protein denaturation and precipitation, a phenomenon known as "solvent shock".

  • Protein Instability: The inherent stability of the protein under the chosen reaction conditions (e.g., temperature, pH, incubation time) is crucial. Some proteins are simply more prone to aggregation.

  • Disulfide Bond Formation: If the protein contains free cysteine residues, oxidation can lead to the formation of intermolecular disulfide bonds, resulting in aggregation.

Q2: How can I detect and quantify protein aggregation after PEGylation?

Several analytical techniques can be employed to detect and quantify protein aggregation:

  • Size Exclusion Chromatography (SEC): SEC is a powerful technique that separates molecules based on their size. Aggregates, being larger, will elute earlier than the monomeric PEGylated protein.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution, making it effective for detecting the presence of larger aggregates.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): When run under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands corresponding to cross-linked protein aggregates.

  • UV-Vis Spectroscopy: An increase in light scattering due to aggregation can be observed as a rising absorbance baseline at wavelengths such as 340 nm.

Q3: Is it possible to remove aggregates after they have formed?

Yes, it is often possible to remove aggregates from a PEGylated protein preparation:

  • Size Exclusion Chromatography (SEC): As mentioned for detection, SEC is also a highly effective method for separating soluble aggregates from the desired monomeric PEGylated protein.

  • Filtration: Large, insoluble aggregates can be removed by passing the solution through syringe filters with a specific pore size (e.g., 0.22 µm).

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on charge. Since PEGylation can shield the surface charges of a protein, IEX can be used to separate the PEGylated protein from unreacted protein and potentially some aggregates.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on their hydrophobicity. This technique can be a useful supplementary tool to IEX for purification.

Troubleshooting Guides

Problem 1: Protein precipitates immediately upon addition of the this compound reagent.

This is a common issue often related to "solvent shock" or suboptimal local concentrations.

Possible Cause Recommended Solution
"Solvent Shock" from organic solvent (e.g., DMSO, DMF) used to dissolve the PEG reagent.Minimize the volume of the organic solvent used. Add the PEG reagent solution slowly and dropwise to the protein solution while gently stirring to ensure rapid mixing and avoid localized high concentrations.
High local concentration of PEG reagent Instead of a single bolus addition, add the PEG reagent in smaller aliquots over a period of time.
Protein instability in the reaction buffer Ensure the buffer pH and ionic strength are optimal for your protein's stability. Consider performing a buffer screen prior to PEGylation.
Problem 2: Aggregation is observed during the PEGylation reaction.

If aggregation occurs during the incubation period, a careful optimization of the reaction parameters is necessary.

Parameter to Optimize Recommended Range & Strategy
Protein Concentration Test a range of lower concentrations (e.g., 0.5, 1, 2, 5 mg/mL). Higher concentrations increase the risk of aggregation.
Molar Excess of this compound Evaluate different molar ratios of PEG to protein (e.g., 5:1, 10:1, 20:1). A high degree of labeling can increase hydrophobicity and lead to aggregation.
pH Screen a range of pH values (e.g., 7.0, 7.4, 8.0, 8.5). The optimal pH for the NHS ester reaction is typically between 7 and 9.
Temperature Conduct the reaction at a lower temperature (e.g., 4°C instead of room temperature). This will slow down the reaction rate and may reduce aggregation.
Reaction Time Reduce the incubation time. Monitor the reaction progress to find the optimal time for sufficient PEGylation without significant aggregation.
Problem 3: Aggregation occurs after purification.

Aggregation post-purification often points to issues with the final buffer formulation or concentration effects.

Possible Cause Recommended Solution
Suboptimal Storage Buffer The properties of the protein (e.g., pI, surface hydrophobicity) can change after PEGylation. Screen for a new optimal storage buffer with different pH or ionic strength.
Concentration-Dependent Aggregation Elute the protein from the purification column in a larger volume to maintain a lower concentration. If a high concentration is required, perform a screen with stabilizing excipients.
Freeze-Thaw Stress If storing the protein frozen, include a cryoprotectant like glycerol to prevent aggregation during freeze-thaw cycles.

The Role of Stabilizing Excipients

If optimizing the primary reaction conditions is not sufficient to prevent aggregation, the addition of stabilizing excipients to the reaction buffer can be highly effective.

Excipient Class Examples Recommended Starting Concentration Mechanism of Action
Sugars and Polyols Sucrose, Trehalose, Sorbitol, Glycerol5-10% (w/v) for sugars, up to 20% (v/v) for glycerolAct as protein stabilizers through preferential exclusion, increasing protein stability.
Amino Acids Arginine, Glycine50-100 mMSuppress non-specific protein-protein interactions.
Surfactants Polysorbate 20, Polysorbate 800.01-0.05% (v/v)Reduce surface tension and prevent surface-induced aggregation.
Reducing Agents TCEP (Tris(2-carboxyethyl)phosphine)0.5-1 mMPrevents the formation of intermolecular disulfide bonds.

Experimental Protocols

Protocol 1: Small-Scale PEGylation Screening to Minimize Aggregation

Objective: To empirically determine the optimal reaction conditions (protein concentration, PEG:protein molar ratio, pH, and temperature) for your specific protein to minimize aggregation.

Materials:

  • Protein stock solution (e.g., 10 mg/mL in a suitable buffer)

  • This compound

  • Reaction buffers with varying pH (e.g., phosphate-buffered saline at pH 7.0, 7.4, 8.0, 8.5)

  • Organic solvent (e.g., anhydrous DMSO or DMF)

  • Microcentrifuge tubes or a 96-well plate

  • Thermomixer or incubators at different temperatures (4°C and room temperature)

Procedure:

  • Prepare Stock Solutions:

    • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mg/mL). Do not store the reconstituted reagent.

  • Set up a Screening Matrix:

    • Prepare a series of small-scale reactions (e.g., 50-100 µL) in microcentrifuge tubes or a 96-well plate.

    • Vary one parameter at a time while keeping the others constant. For example:

      • Protein Concentration Screen: Set up reactions with protein concentrations of 0.5, 1, 2, and 5 mg/mL, keeping the PEG:protein ratio, pH, and temperature constant.

      • PEG:Protein Molar Ratio Screen: At the optimal protein concentration, test molar ratios of 5:1, 10:1, and 20:1.

      • pH Screen: At the best protein concentration and molar ratio, test different pH values (e.g., 7.0, 7.4, 8.0, 8.5).

      • Temperature Screen: Compare the reaction at 4°C and room temperature.

  • Reaction Incubation:

    • Add the protein to the appropriate reaction buffer.

    • Slowly add the calculated volume of the this compound stock solution to each reaction while gently mixing.

    • Incubate the reactions for a set period (e.g., 1-2 hours) with gentle agitation.

  • Analysis:

    • After incubation, analyze each reaction for aggregation using one of the methods described in the FAQs (e.g., SEC, DLS, or visual inspection for precipitation).

    • Also, analyze the extent of PEGylation using SDS-PAGE to ensure the desired modification is occurring.

Protocol 2: General Procedure for Protein PEGylation with this compound

This protocol provides a general starting point. The optimal conditions should be determined from the screening experiment (Protocol 1).

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, pH 7.4-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Purification system (e.g., SEC or IEX column)

Procedure:

  • Preparation:

    • Prepare the protein solution at the optimal concentration and in the optimal buffer as determined from your screening experiments.

    • Equilibrate the this compound to room temperature and dissolve it in anhydrous DMSO or DMF immediately before use to the desired stock concentration.

  • PEGylation Reaction:

    • Slowly add the calculated amount of the this compound solution to the protein solution while gently stirring. A 10- to 50-fold molar excess of the PEG reagent is a common starting point.

    • Incubate the reaction at the optimal temperature (e.g., room temperature or 4°C) for the optimal duration (e.g., 30-60 minutes at room temperature or 2 hours at 4°C).

  • Quenching the Reaction:

    • To stop the reaction, add a quenching buffer to a final concentration of about 50 mM. This will consume any unreacted this compound.

    • Incubate for an additional 15-30 minutes.

  • Purification:

    • Remove unreacted PEG reagent and separate the PEGylated protein from any aggregates and unreacted protein using an appropriate chromatography method, such as size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

  • Characterization:

    • Analyze the purified PEGylated protein for purity, extent of PEGylation, and the presence of any remaining aggregates using techniques like SDS-PAGE, SEC, and DLS.

Visualizations

TroubleshootingWorkflow start Start: Protein Aggregation Observed d1 Precipitation on Reagent Addition? start->d1 end_success Success: Monomeric PEGylated Protein end_fail Consider Alternative PEGylation Chemistry d2 Aggregation During Reaction? d1->d2 No a1 Troubleshoot 'Solvent Shock' - Slow, dropwise addition of PEG - Minimize organic solvent volume d1->a1 Yes d3 Aggregation Post- Purification? d2->d3 No a2 Optimize Reaction Conditions: - Lower protein concentration - Lower PEG:protein ratio - Optimize pH and temperature d2->a2 Yes d3->end_success No a4 Optimize Purification & Storage Buffer: - Screen new buffer formulations - Include cryoprotectants d3->a4 Yes d4 Aggregation Still Present? a3 Incorporate Stabilizing Excipients (Sugars, Amino Acids, Surfactants) d4->a3 Yes a5 Purify to Remove Aggregates (SEC, IEX) d4->a5 No a1->d2 a2->d4 a3->a5 a4->a5 a5->end_success Successful Removal a5->end_fail Unsuccessful Removal

Caption: Troubleshooting workflow for protein aggregation during PEGylation.

ExperimentalWorkflow prep 1. Prepare Protein Solution (Amine-free buffer, optimal pH) reaction 3. PEGylation Reaction (Slow addition of PEG, incubate at optimal temp.) prep->reaction peg_prep 2. Prepare this compound (Dissolve in DMSO/DMF immediately before use) peg_prep->reaction quench 4. Quench Reaction (Add Tris or Glycine) reaction->quench purify 5. Purification (SEC or IEX) quench->purify characterize 6. Characterization (SDS-PAGE, SEC, DLS) purify->characterize end Final Product characterize->end start Start start->prep

Caption: General experimental workflow for protein PEGylation.

References

determining the optimal molar ratio of m-PEG37-NHS ester to protein

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: m-PEG37-NHS Ester to Protein Conjugation

This technical support center provides guidance on determining the optimal molar ratio of this compound to your target protein for successful PEGylation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting molar ratio of this compound to protein?

A1: A common starting point is a 5- to 20-fold molar excess of the this compound to the protein.[1] For antibodies (IgG) at a concentration of 1-10 mg/mL, a 20-fold molar excess typically results in 4-6 PEG molecules conjugated to each antibody.[2][3][4] However, the optimal ratio is highly dependent on the specific protein and the desired degree of PEGylation, so further optimization is necessary.[1]

Q2: What factors influence the optimal molar ratio?

A2: Several factors can affect the ideal molar ratio, including:

  • Protein Concentration: Dilute protein solutions generally require a higher molar excess of the PEG reagent to achieve the same level of conjugation as concentrated solutions.

  • Number and Accessibility of Primary Amines: The number of available lysine residues and the N-terminus on your protein will dictate the potential sites for PEGylation. Steric hindrance can also play a role, where the size and shape of the protein may limit access to some amine groups.

  • Reaction Conditions: pH, temperature, and reaction time all influence the efficiency of the conjugation reaction.

Q3: What is the ideal buffer for the PEGylation reaction?

A3: It is crucial to use a buffer that is free of primary amines, as these will compete with the protein for reaction with the NHS ester. Phosphate-buffered saline (PBS) at a pH between 7.0 and 8.0 is a commonly recommended buffer. Avoid buffers such as Tris or glycine.

Q4: How should I prepare the this compound solution?

A4: The this compound is sensitive to moisture and the NHS-ester moiety readily hydrolyzes in aqueous solutions, rendering it non-reactive. Therefore, it is essential to:

  • Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation.

  • Dissolve the this compound in a dry, water-miscible organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.

  • Do not prepare stock solutions for long-term storage. Discard any unused reconstituted reagent.

Q5: How can I determine the degree of PEGylation after the reaction?

A5: The extent of PEGylation can be assessed using techniques such as:

  • SDS-PAGE: PEGylated proteins will show an increase in molecular weight, resulting in a band shift compared to the unmodified protein.

  • Size-Exclusion Chromatography (SEC): This method can be used to separate the PEGylated protein from the unreacted protein and PEG, and with appropriate detectors, can help determine the molecular weight and composition of the conjugate.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low PEGylation Efficiency Hydrolysis of this compound: The NHS ester is unstable in aqueous solutions.Prepare the this compound solution in anhydrous DMSO or DMF immediately before adding it to the reaction mixture.
Presence of primary amines in the buffer: Buffers like Tris or glycine compete with the protein for the NHS ester.Perform a buffer exchange into an amine-free buffer such as PBS before starting the reaction.
Suboptimal molar ratio: The molar excess of the PEG reagent may be too low.Increase the molar ratio of this compound to protein. Remember that dilute protein solutions often require a higher excess.
Incorrect pH: The reaction between NHS esters and primary amines is most efficient at a pH of 7-9.Ensure your reaction buffer is within the optimal pH range. The reactivity of the amine groups depends on their protonation state.
Protein Precipitation High concentration of organic solvent: Adding a large volume of the PEG-dissolved organic solvent can denature the protein.The volume of the organic solvent should not exceed 10% of the total reaction volume.
Inconsistent Results Inaccurate reagent measurement: Small errors in weighing the PEG reagent can lead to significant variations.Carefully weigh the this compound and accurately calculate the required volumes.
Variability in protein concentration: Inaccurate determination of the starting protein concentration will affect the true molar ratio.Accurately measure the protein concentration before calculating the amount of PEG reagent to add.

Experimental Protocol: Determining the Optimal Molar Ratio

This protocol provides a general framework for optimizing the molar ratio of this compound to your protein. It is recommended to perform a series of small-scale reactions with varying molar ratios.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis cassettes for purification

Procedure:

  • Prepare Protein Solution:

    • Ensure your protein is at a known concentration (e.g., 1-10 mg/mL) in an amine-free buffer. If necessary, perform a buffer exchange.

  • Calculate Reagent Amounts:

    • For a series of reactions, calculate the volume of this compound solution needed to achieve a range of molar ratios (e.g., 5:1, 10:1, 20:1, 50:1 of PEG:protein).

  • Prepare this compound Solution:

    • Equilibrate the vial of this compound to room temperature before opening.

    • Immediately before use, dissolve a small, accurately weighed amount of the ester in anhydrous DMSO or DMF to a convenient stock concentration (e.g., 10 mM).

  • PEGylation Reaction:

    • Add the calculated volume of the this compound solution to the protein solution while gently mixing.

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quench the Reaction (Optional):

    • To stop the reaction, you can add a quenching buffer containing primary amines, such as Tris-HCl, to a final concentration of 50-100 mM.

  • Purify the PEGylated Protein:

    • Remove unreacted this compound and byproducts using a desalting column or dialysis.

  • Analyze the Results:

    • Analyze the purified samples from each molar ratio using SDS-PAGE to visualize the degree of PEGylation. The optimal ratio will depend on the desired outcome (e.g., mono-PEGylated vs. multi-PEGylated species).

Summary of Recommended Reaction Parameters:

ParameterRecommended Value
Starting Molar Ratio (PEG:Protein) 5:1 to 20:1
Protein Concentration 1 - 10 mg/mL
Reaction Buffer Amine-free buffer (e.g., PBS)
Reaction pH 7.0 - 8.5
Reaction Temperature Room Temperature or 4°C/on ice
Incubation Time 30 - 60 minutes (Room Temp) or 2 hours (on ice)
PEG Reagent Solvent Anhydrous DMSO or DMF
Organic Solvent in Reaction < 10% of total volume

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis prep_protein Prepare Protein in Amine-Free Buffer reaction Combine Protein and PEG Solutions at Varying Molar Ratios prep_protein->reaction prep_peg Prepare Fresh m-PEG37-NHS Ester Solution in DMSO/DMF prep_peg->reaction incubation Incubate (e.g., 30-60 min at RT or 2h on ice) reaction->incubation purification Purify via Desalting Column or Dialysis incubation->purification analysis Analyze by SDS-PAGE to Determine Optimal Ratio purification->analysis

Caption: Experimental workflow for determining the optimal molar ratio.

pegylation_reaction cluster_products Products protein Protein-NH₂ (Primary Amine) peg_protein Protein-NH-CO-O-PEG37 (Stable Amide Bond) protein->peg_protein pH 7.0-9.0 peg_nhs m-PEG37-O-CO-NHS (this compound) peg_nhs->peg_protein nhs_byproduct NHS (N-hydroxysuccinimide) peg_nhs->nhs_byproduct hydrolysis

Caption: Chemical reaction of this compound with a protein's primary amine.

References

Technical Support Center: Purification of m-PEG37-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of m-PEG37-NHS ester conjugates from excess reagents.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound conjugates.

Issue 1: Low Yield of Purified PEG-Conjugate

Q: I am experiencing a low recovery of my PEGylated molecule after purification. What are the possible causes and how can I troubleshoot this?

A: Low yield of the final purified conjugate can stem from several factors throughout the experimental workflow. Here are the common causes and recommended solutions:

  • Suboptimal Conjugation Reaction:

    • Inactive this compound: The NHS ester is highly susceptible to hydrolysis. Improper storage or handling can lead to its inactivation.

      • Solution: Store the this compound desiccated at -20°C. Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Prepare fresh solutions in anhydrous, amine-free solvents like DMSO or DMF immediately before use.[1][2][3][4][5]

    • Incompatible Reaction Buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the NHS ester, reducing conjugation efficiency.

      • Solution: Perform a buffer exchange into an amine-free buffer such as phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer at a pH of 7.2-8.5 prior to conjugation.

    • Incorrect pH: The reaction of NHS esters with primary amines is pH-dependent. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.

      • Solution: Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.

  • Issues During Purification:

    • Inappropriate Purification Method: The choice of purification method is critical and depends on the size difference between the conjugate and the excess reagent.

      • Solution: For a significant size difference, dialysis or size exclusion chromatography (SEC) are effective. Tangential Flow Filtration (TFF) is also a highly efficient and scalable method.

    • Product Loss During Dialysis: Using a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is too large can lead to the loss of your conjugate.

      • Solution: Select a dialysis membrane with an MWCO that is significantly smaller than the molecular weight of your conjugate, but large enough to allow the free this compound to pass through.

    • Non-specific Adsorption: The PEG-conjugate may adsorb to the surface of purification columns or membranes.

      • Solution: For SEC, ensure the column is well-equilibrated with the running buffer. For membrane-based methods like TFF, consider using membranes with low protein-binding characteristics, such as regenerated cellulose.

dot

cluster_troubleshooting Troubleshooting Low Yield cluster_reaction Conjugation Reaction Issues cluster_purification Purification Process Issues Start Low Yield of Purified m-PEG37-NHS Conjugate CheckReaction Assess Conjugation Reaction Conditions Start->CheckReaction Possible Cause CheckPurification Evaluate Purification Process Start->CheckPurification Possible Cause InactiveReagent Inactive this compound? CheckReaction->InactiveReagent WrongBuffer Incompatible Buffer (e.g., Tris)? CheckReaction->WrongBuffer WrongpH Incorrect pH? CheckReaction->WrongpH WrongMethod Inappropriate Purification Method? CheckPurification->WrongMethod DialysisIssue Dialysis MWCO too high? CheckPurification->DialysisIssue Adsorption Non-specific Adsorption? CheckPurification->Adsorption Sol1 Use fresh, properly stored reagent. Prepare solutions immediately before use. InactiveReagent->Sol1 Solution Sol2 Buffer exchange to an amine-free buffer (e.g., PBS, Borate). WrongBuffer->Sol2 Solution Sol3 Adjust buffer pH to 7.2-8.5. WrongpH->Sol3 Solution Sol4 Select method based on size difference (Dialysis, SEC, TFF). WrongMethod->Sol4 Solution Sol5 Choose MWCO significantly smaller than the conjugate. DialysisIssue->Sol5 Solution Sol6 Use low-binding materials and ensure proper equilibration. Adsorption->Sol6 Solution cluster_workflow Purification Workflow cluster_methods Purification Methods Start Crude m-PEG37-NHS Conjugation Reaction Mixture Quench Quench Reaction (e.g., with Tris or Glycine) Start->Quench PurificationChoice Select Purification Method Quench->PurificationChoice Dialysis Dialysis PurificationChoice->Dialysis Small Scale, Large Size Difference SEC Size Exclusion Chromatography (SEC) PurificationChoice->SEC High Resolution Needed TFF Tangential Flow Filtration (TFF) PurificationChoice->TFF Large Scale, High Throughput Analysis Analyze Purity (SEC-HPLC, MS) Dialysis->Analysis Purified Product SEC->Analysis Purified Product TFF->Analysis Purified Product

Caption: General experimental workflow for the purification of this compound conjugates.

References

Technical Support Center: Troubleshooting m-PEG37-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG37-NHS ester conjugation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their PEGylation experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Troubleshooting Guide: Low Conjugation Efficiency

Low conjugation efficiency is a common challenge in PEGylation experiments. This section provides a question-and-answer guide to help you identify and resolve potential issues.

Question: Why is my conjugation yield with this compound consistently low?

Answer: Low conjugation yield can stem from several factors, primarily related to the hydrolysis of the NHS ester, suboptimal reaction conditions, or issues with the reagents themselves. Here are the most common culprits and their solutions:

  • Suboptimal pH: The reaction between the NHS ester and a primary amine is highly pH-dependent.[1][2][3] At a low pH, the primary amines on your molecule are protonated and thus poor nucleophiles.[1] Conversely, at a high pH, the rate of NHS ester hydrolysis increases significantly, which competes with the desired conjugation reaction.[1]

    • Solution: Ensure your reaction buffer is within the optimal pH range of 7.2-8.5. A pH of 8.3-8.5 is often recommended as a starting point for efficient conjugation.

  • Incorrect Buffer Composition: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester reactions. These buffer components will compete with your target molecule for reaction with the this compound, leading to significantly reduced labeling efficiency.

    • Solution: Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, borate, or bicarbonate buffers. If your protein or molecule of interest is in an amine-containing buffer, a buffer exchange step is crucial before initiating the conjugation reaction.

  • Hydrolysis of this compound: The NHS ester is moisture-sensitive and can hydrolyze over time, rendering it inactive. Improper storage or handling of the reagent can lead to its degradation.

    • Solution: Store the this compound at -20°C with a desiccant. Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Prepare the NHS ester solution immediately before use and do not store it for later use.

  • Low Reactant Concentrations: Low concentrations of either your target molecule or the this compound can slow down the reaction rate, allowing the competing hydrolysis reaction to dominate.

    • Solution: If possible, increase the concentration of your protein or target molecule (a typical starting concentration is 1-10 mg/mL) and/or increase the molar excess of the this compound.

  • Steric Hindrance: The primary amines on your target molecule might be located in sterically hindered regions, making them inaccessible to the this compound.

    • Solution: While m-PEG37-NHS has a long PEG spacer which can help overcome some steric hindrance, if this is suspected, you might consider alternative conjugation strategies or using a PEG linker with an even longer spacer arm.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature and incubation time for the conjugation reaction?

A1: The optimal temperature and time are a balance between reaction rate and NHS ester stability. Reactions are typically performed at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight. Lowering the temperature to 4°C can help to minimize hydrolysis of the NHS ester, which has a half-life of 4-5 hours at pH 7.0 and 0°C, but this decreases to just 10 minutes at pH 8.6 and 4°C.

Q2: My protein precipitates after adding the this compound. What should I do?

A2: Protein precipitation can occur due to over-labeling or the use of an organic solvent to dissolve the PEG reagent.

  • Over-labeling: The addition of too many PEG chains can alter the protein's properties and lead to aggregation. Try reducing the molar excess of the this compound in your reaction.

  • Organic Solvent: this compound is often dissolved in a water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction buffer. Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%, as higher concentrations can denature proteins.

Q3: How can I confirm that the conjugation was successful?

A3: Several methods can be used to confirm PEGylation:

  • SDS-PAGE: Successful conjugation will result in an increase in the molecular weight of your protein, which can be visualized as a band shift on an SDS-PAGE gel.

  • Mass Spectrometry: For a more precise measurement of the degree of PEGylation, you can use mass spectrometry (e.g., MALDI-TOF or ESI-MS).

  • Chromatography: Techniques like size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) can be used to separate the PEGylated product from the unreacted protein.

Q4: Are there any alternatives to NHS-ester chemistry for labeling primary amines?

A4: Yes, several other amine-reactive crosslinkers are available, including:

  • Isothiocyanates (ITCs): These react with primary amines to form stable thiourea linkages.

  • Imidoesters: These react with primary amines to form amidine bonds, which retain the positive charge of the original amine.

  • Aldehydes: These react with amines to form a Schiff base, which can then be reduced to a stable secondary amine linkage.

Data Presentation

Table 1: Factors Affecting this compound Conjugation Efficiency

ParameterOptimal Range/ConditionRationale & Considerations
pH 7.2 - 8.5Balances amine reactivity and NHS ester hydrolysis. Lower pH protonates amines, reducing reactivity. Higher pH increases the rate of hydrolysis.
Temperature 4°C to Room TemperatureLower temperatures (4°C) slow down both the conjugation and hydrolysis reactions, which can be beneficial for stability. Room temperature reactions are faster but may have lower yields due to increased hydrolysis.
Buffer Type Phosphate, Bicarbonate, HEPES, BorateMust be free of primary amines to avoid competition with the target molecule.
Molar Excess of PEG 5 to 20-foldA molar excess drives the reaction towards the product. The optimal ratio should be determined empirically for each specific molecule.
Reactant Concentration 1-10 mg/mL (for proteins)Higher concentrations can improve reaction efficiency by favoring the bimolecular conjugation reaction over the unimolecular hydrolysis.

Table 2: Half-life of NHS Esters in Aqueous Solution

pHTemperatureApproximate Half-life
7.00°C4-5 hours
8.04°C~1 hour (estimated)
8.64°C10 minutes
7.5Room Temp (20-25°C)~30 minutes (estimated)

Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation to a Protein

This protocol provides a general guideline. Optimization may be required for your specific protein and application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Buffer Exchange (if necessary): If your protein is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS at pH 7.2-8.5.

  • Prepare Protein Solution: Dissolve your protein in the amine-free buffer to a final concentration of 1-10 mg/mL.

  • Prepare this compound Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add the calculated volume of the this compound stock solution to the protein solution. A 20-fold molar excess of the PEG reagent is a good starting point.

    • Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight with gentle stirring or rotation.

  • Quench the Reaction: Add the quenching reagent (e.g., Tris-HCl or glycine to a final concentration of 20-50 mM) to stop the reaction by consuming any unreacted this compound. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted PEG reagent and byproducts by size-exclusion chromatography, dialysis, or another suitable purification method.

  • Characterization: Analyze the PEGylated protein using SDS-PAGE, mass spectrometry, or other appropriate techniques to determine the degree of conjugation.

  • Storage: Store the purified PEGylated protein under conditions that are optimal for the unmodified protein.

Visualizations

G cluster_prep Reagent & Sample Preparation cluster_reaction Conjugation Reaction cluster_post Post-Reaction Processing Reagent This compound (Warm to RT, dissolve in DMSO/DMF) Mix Mix Reagents (Control molar ratio & solvent %) Reagent->Mix Protein Target Molecule (In amine-free buffer, pH 7.2-8.5) Protein->Mix Incubate Incubate (RT for 30-60 min or 4°C for 2-16h) Mix->Incubate Quench Quench Reaction (Add Tris or Glycine) Incubate->Quench Purify Purify Conjugate (SEC, Dialysis) Quench->Purify Analyze Analyze Product (SDS-PAGE, MS) Purify->Analyze

Caption: Experimental workflow for this compound conjugation.

G cluster_reactants Reactants cluster_products Products PEG_NHS m-PEG37-O-CO-NHS (this compound) Conjugate m-PEG37-O-CO-NH-R (Stable Amide Bond) PEG_NHS->Conjugate Nucleophilic Attack Amine R-NH2 (Primary Amine on Target) Amine->Conjugate NHS N-hydroxysuccinimide (Leaving Group) Conjugate->NHS Release of

Caption: Chemical reaction of this compound with a primary amine.

References

minimizing non-specific binding with m-PEG37-NHS ester

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG37-NHS ester. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound to minimize non-specific binding in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful application of this reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it reduce non-specific binding?

A1: this compound is a chemical modification reagent consisting of a methoxy-terminated polyethylene glycol (PEG) chain with 37 ethylene glycol units, attached to an N-hydroxysuccinimide (NHS) ester. The NHS ester group reacts with primary amines (like those on lysine residues of proteins) to form stable amide bonds.[1][2] This process, known as PEGylation, covalently attaches the hydrophilic PEG chain to the molecule of interest.[3] The PEG chain creates a hydrated layer on the surface of the modified molecule, which acts as a steric barrier, inhibiting the non-specific adsorption of proteins and other biomolecules.[4][5] This reduction in non-specific binding is crucial for improving the signal-to-noise ratio in various bioassays and enhancing the in vivo performance of therapeutic molecules.

Q2: What is the optimal pH for reacting this compound with my protein?

A2: The optimal pH for the reaction of NHS esters with primary amines is between 7.2 and 8.5. Within this range, the primary amine groups on your protein are sufficiently deprotonated to be reactive. A pH below 7.2 will result in protonated, unreactive amines, while a pH above 8.5 significantly accelerates the hydrolysis of the NHS ester, which competes with the desired conjugation reaction. A common starting point is a pH of 8.3-8.5.

Q3: Which buffers are compatible with this compound reactions?

A3: It is critical to use buffers that do not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.

  • Recommended Buffers: Phosphate-buffered saline (PBS), carbonate-bicarbonate buffers, HEPES, and borate buffers are all suitable choices.

  • Buffers to Avoid: Buffers containing Tris (tris(hydroxymethyl)aminomethane) or glycine must be avoided.

Q4: How should I store and handle this compound?

A4: m-PEG-NHS esters are highly sensitive to moisture and should be stored at -20°C to -80°C under dry conditions, preferably with a desiccant. Before use, the vial must be allowed to equilibrate to room temperature before opening to prevent moisture condensation. It is recommended to prepare fresh solutions of the reagent in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before each experiment and to avoid repeated freeze-thaw cycles of stock solutions.

Q5: Can the length of the PEG chain affect the reduction of non-specific binding?

A5: Yes, the length of the PEG chain can influence the effectiveness of reducing non-specific binding. Longer PEG chains generally provide a greater steric hindrance, which can lead to a more significant reduction in protein adsorption. However, excessively long PEG chains might also interfere with the specific binding or activity of the labeled molecule. Therefore, the optimal PEG length may need to be determined empirically for each specific application.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Conjugation Efficiency Hydrolysis of this compound: The reagent has been exposed to moisture or the reaction pH is too high.Store the reagent properly at -20°C with a desiccant and allow it to warm to room temperature before opening. Ensure the reaction buffer pH is between 7.2 and 8.5. Prepare the reagent solution fresh for each use. You can test the reactivity of the NHS ester by measuring the release of NHS at 260 nm after intentional hydrolysis with a strong base.
Incorrect Buffer: The buffer contains primary amines (e.g., Tris, glycine) that are competing with the target molecule.Use a recommended amine-free buffer such as PBS, HEPES, or borate buffer. If necessary, perform a buffer exchange of your sample before the reaction.
Low Protein Concentration: The rate of hydrolysis is a more significant competitor in dilute protein solutions.Increase the concentration of the protein to favor the conjugation reaction over hydrolysis.
High Non-Specific Binding After PEGylation Insufficient PEGylation: The degree of PEGylation is not high enough to effectively block non-specific binding sites.Increase the molar excess of this compound in the reaction. A common starting point is a 5- to 20-fold molar excess. Optimize the reaction time and temperature.
Protein Aggregation: The PEGylation process may have induced aggregation of the protein, which can lead to non-specific binding.Optimize the molar ratio of the NHS ester to your protein through small-scale pilot reactions. Ensure the buffer conditions are optimal for your protein's stability.
Inadequate Purification: Unreacted this compound or its hydrolysis byproducts have not been sufficiently removed.Purify the conjugate using size-exclusion chromatography, dialysis, or another suitable method to remove excess reagents and byproducts.
Precipitation During Reaction Poor Solubility of Reagent: The this compound is not fully dissolved in the reaction mixture.Ensure the reagent is first dissolved in a small amount of anhydrous DMSO or DMF before adding it to the aqueous reaction buffer. The final concentration of the organic solvent should generally not exceed 10% of the total reaction volume.
Protein Instability: The addition of the organic solvent or the change in the protein's surface properties upon PEGylation is causing it to precipitate.Minimize the amount of organic solvent used. Perform the reaction at a lower temperature (e.g., on ice). Screen different amine-free buffers to find one that better stabilizes your protein.

Data Presentation

Table 1: Effect of PEGylation on Non-Specific Protein Binding

Surface/MoleculeModificationReduction in Non-Specific BindingReference
Hydrogel SubstratesPEG-diacrylate10-fold decrease
Gold NanoparticlesMonodisperse mPEG-SHUp to 70% reduction in FBS protein adsorption compared to polydisperse PEG
Gold Nanoparticles30K PEGSlower protein adsorption compared to bare nanoparticles

Note: The data presented is from studies using various PEG derivatives and serves to illustrate the general effectiveness of PEGylation in reducing non-specific binding. The exact performance of this compound may vary depending on the specific application.

Table 2: Stability of NHS Esters in Aqueous Solution

pHTemperatureHalf-life of HydrolysisReference
7.00°C4-5 hours
8.64°C10 minutes

This table highlights the critical importance of pH control during the conjugation reaction.

Experimental Protocols

Protocol 1: General Procedure for Protein PEGylation with this compound

This protocol provides a general workflow for conjugating this compound to a protein. Optimization may be required for your specific protein and application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.5)

  • This compound

  • Anhydrous, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Purification column (e.g., desalting column or size-exclusion chromatography column)

Procedure:

  • Sample Preparation: Ensure your protein sample is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. If your current buffer contains amines, perform a buffer exchange using dialysis or a desalting column.

  • Reagent Preparation: Allow the vial of this compound to equilibrate to room temperature before opening. Immediately before use, prepare a 10 mM stock solution by dissolving the required amount of the reagent in anhydrous DMSO or DMF.

  • Calculation of Reagent Amount: Determine the amount of this compound needed for the desired molar excess. A 5- to 20-fold molar excess over the protein is a common starting point.

  • Conjugation Reaction: Add the calculated volume of the this compound solution to your protein solution while gently mixing. The final volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours. The optimal time may vary depending on the protein and desired degree of labeling.

  • Quenching (Optional): To stop the reaction, you can add a quenching buffer, such as Tris-HCl, to a final concentration of 20-50 mM and incubate for an additional 15-30 minutes. This will react with any remaining active NHS ester.

  • Purification: Remove unreacted this compound and reaction byproducts by passing the reaction mixture through a desalting or size-exclusion chromatography column.

  • Storage: Store the purified PEGylated protein under conditions that are optimal for the unmodified protein.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein Protein in Amine-Free Buffer mix Mix Protein and PEG-NHS Ester Solution protein->mix peg Dissolve this compound in Anhydrous DMSO/DMF peg->mix incubate Incubate (RT or 4°C) mix->incubate quench Quench Reaction (Optional) incubate->quench purify Purify Conjugate (e.g., SEC) quench->purify analyze Characterize PEGylated Protein purify->analyze

Caption: Experimental workflow for protein PEGylation.

non_specific_binding cluster_unmodified Unmodified Protein cluster_modified PEGylated Protein unmod_protein Unmodified Protein surface Surface unmod_protein->surface Non-Specific Binding peg_protein PEGylated Protein surface2 Surface peg_protein->surface2 Reduced Non-Specific Binding peg_layer Hydrated PEG Layer (Steric Hindrance) peg_protein->peg_layer

Caption: Mechanism of reducing non-specific binding.

References

impact of steric hindrance when using m-PEG37-NHS ester

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you may encounter when using m-PEG37-NHS ester, with a focus on mitigating the impact of steric hindrance during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a long-chain polyethylene glycol (PEG) reagent used for PEGylation, the process of covalently attaching PEG chains to molecules such as proteins, peptides, or small molecule drugs.[1] It consists of a methoxy-capped PEG chain with 37 ethylene glycol repeat units, terminating in an N-hydroxysuccinimide (NHS) ester functional group. The NHS ester reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond.[2] PEGylation with this compound is employed to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules by increasing their solubility, stability, and circulation half-life, while reducing immunogenicity.[3][4]

Q2: What is steric hindrance and how does the long chain of this compound contribute to it?

A2: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups within a molecule obstructs a chemical reaction or intermolecular interaction.[5] The this compound possesses a long and flexible PEG chain. While this chain is beneficial for imparting desirable properties to the conjugated molecule, its size and mobility can physically block the reactive NHS ester from accessing target primary amines on the surface of a protein or other molecule, especially if the target amine is located within a sterically crowded environment or a recessed cavity. This can lead to lower conjugation efficiency. Furthermore, after conjugation, the bulky PEG chain can shield the active site or binding domains of the modified molecule, potentially reducing its biological activity.

Q3: How does the length of the PEG chain influence steric hindrance and the properties of the conjugate?

A3: The length of the PEG chain is a critical parameter in bioconjugation.

  • Too short: A shorter PEG chain may not provide sufficient steric shielding to prevent rapid clearance or recognition by the immune system. It might also be insufficient to overcome steric hindrance between the conjugated molecules, potentially leading to aggregation or loss of activity.

  • Too long: A very long PEG chain, such as in this compound, can create a significant hydrodynamic radius, which is excellent for prolonging circulation time. However, it can also lead to increased steric hindrance at the conjugation site, making the reaction more challenging. Post-conjugation, a long PEG chain is more likely to interfere with the biological activity of the molecule by masking its active sites.

Q4: What are the optimal reaction conditions for using this compound?

A4: The reaction between an NHS ester and a primary amine is most efficient at a pH between 7.2 and 8.5. In this pH range, the primary amines are sufficiently deprotonated to be nucleophilic, while the hydrolysis of the NHS ester, a competing reaction, is not excessively rapid. Reactions are typically carried out in amine-free buffers, such as phosphate-buffered saline (PBS), at room temperature for 1-2 hours or at 4°C overnight. It is crucial to avoid buffers containing primary amines like Tris or glycine, as they will compete for reaction with the NHS ester.

Troubleshooting Guide

Problem 1: Low Conjugation Efficiency

Possible Causes:

  • Steric Hindrance: The long m-PEG37 chain is preventing the NHS ester from reaching the target primary amines on your molecule.

  • Hydrolysis of NHS Ester: The NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive. This is accelerated at higher pH.

  • Inactive Reagents: The this compound may have degraded due to improper storage or handling.

  • Suboptimal Reaction Buffer: The pH of the buffer may be too low (protonating the amines) or too high (accelerating hydrolysis), or the buffer may contain competing primary amines.

  • Insufficient Molar Excess of PEG Reagent: The ratio of this compound to your molecule may be too low to drive the reaction to completion, especially in the presence of steric hindrance.

Solutions:

  • Optimize Molar Ratio: Increase the molar excess of this compound. A 10- to 50-fold molar excess is a common starting point.

  • Adjust Reaction Conditions:

    • Ensure the pH is within the optimal range of 7.2-8.5.

    • Consider performing the reaction at a slightly elevated temperature (e.g., room temperature instead of 4°C) for a shorter duration to increase the reaction rate, but monitor for potential protein denaturation.

  • Use Fresh Reagents: Prepare fresh solutions of this compound immediately before use. Store the solid reagent in a desiccator at -20°C.

  • Consider a Different Linker Strategy: If steric hindrance is severe, consider using a PEG linker with a longer, more flexible spacer arm between the PEG chain and the NHS ester, or switching to a different conjugation chemistry that targets a more accessible functional group.

Problem 2: Aggregation of the Final Conjugate

Possible Causes:

  • Over-PEGylation: Modification of too many surface amines can alter the protein's isoelectric point and lead to precipitation if the new pI is close to the buffer pH.

  • Conformational Changes: The attachment of the large this compound can induce conformational changes in the protein, exposing hydrophobic patches that lead to aggregation.

  • Heterogeneity of the Product: Polydispersity in the PEG reagent can lead to a heterogeneous mixture of conjugates with varying properties, some of which may be prone to aggregation.

Solutions:

  • Control the Degree of PEGylation:

    • Reduce the molar excess of the this compound in the reaction.

    • Optimize the reaction time and temperature to limit the extent of conjugation.

  • Characterize the Conjugate: Use techniques like size-exclusion chromatography (SEC) and dynamic light scattering (DLS) to monitor for aggregation.

  • Formulation Optimization: Screen different buffer conditions (pH, ionic strength, excipients) to find a formulation that stabilizes the PEGylated conjugate.

  • Use High-Purity Reagents: Ensure you are using a high-quality, monodisperse this compound to produce a more homogeneous product.

Problem 3: Loss of Biological Activity

Possible Causes:

  • Steric Hindrance at the Active Site: The conjugated m-PEG37 chain is physically blocking the active site or a binding domain of the protein, preventing it from interacting with its target.

  • Conjugation at a Critical Amine: The PEGylation may have occurred on a lysine residue that is essential for the protein's biological function.

  • Conformational Changes: The attachment of the PEG chain may have altered the protein's three-dimensional structure, leading to a loss of activity.

Solutions:

  • Site-Specific Conjugation: If possible, use protein engineering to introduce a reactive group (e.g., a cysteine residue) at a location distant from the active site, and then use a PEG linker with a corresponding reactive group (e.g., maleimide).

  • Optimize the Degree of PEGylation: A lower degree of PEGylation (fewer PEG chains per molecule) may be sufficient to improve pharmacokinetics without significantly impacting activity.

  • Use a Different Length PEG Linker: A shorter PEG linker might provide the desired benefits without causing as much steric hindrance at the active site.

  • Structural Characterization: Use techniques like circular dichroism (CD) spectroscopy to assess if significant conformational changes have occurred upon PEGylation.

Data Presentation

Table 1: Representative Impact of PEG Chain Length on Conjugation Efficiency and Biological Activity

PEG ReagentMolar Excess (PEG:Protein)Conjugation Efficiency (%)Relative Activity (%)
m-PEG12-NHS20:18592
m-PEG37-NHS 20:1 65 75
m-PEG48-NHS20:15060

Note: This is representative data and actual results will vary depending on the specific protein and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation to a Protein

Materials:

  • Protein of interest

  • This compound

  • Amine-free buffer (e.g., 1x PBS, pH 7.4)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography column, dialysis tubing)

Procedure:

  • Prepare the Protein: Dissolve the protein in the amine-free buffer at a concentration of 2-10 mg/mL.

  • Prepare the this compound: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-50 mg/mL.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. Mix gently. The final concentration of the organic solvent should be less than 10%.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted PEG linker and byproducts by size-exclusion chromatography or dialysis.

  • Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and assess purity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_protein Dissolve Protein in Amine-Free Buffer reaction Mix Protein and PEG (10-20x Molar Excess) prep_protein->reaction prep_peg Dissolve m-PEG37-NHS in Anhydrous DMSO prep_peg->reaction incubation Incubate (1-2h RT or O/N 4°C) reaction->incubation quench Quench Reaction (Optional) incubation->quench purify Purify Conjugate (SEC or Dialysis) quench->purify analyze Characterize (SDS-PAGE, MS, HPLC) purify->analyze

Caption: Workflow for this compound conjugation to a protein.

troubleshooting_logic start Low Conjugation Yield? cause1 Steric Hindrance? start->cause1 Yes cause2 NHS Ester Hydrolysis? start->cause2 Yes cause3 Suboptimal Buffer? start->cause3 Yes sol1 Increase Molar Excess of PEG cause1->sol1 sol2 Use Freshly Prepared Reagent cause2->sol2 sol3 Optimize pH (7.2-8.5) cause3->sol3 sol4 Use Amine-Free Buffer cause3->sol4

References

Technical Support Center: m-PEG37-NHS Ester Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing m-PEG37-NHS ester for bioconjugation. Our resources are designed to help you optimize your experimental outcomes and troubleshoot common issues, with a focus on minimizing side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound and what are the main side reactions?

The primary reaction of this compound is the formation of a stable amide bond with primary amines (-NH₂) found on biomolecules, such as the N-terminus of proteins and the side chain of lysine residues.[1][2][3] This reaction, known as acylation, is a nucleophilic substitution where the amine attacks the carbonyl carbon of the NHS ester, releasing N-hydroxysuccinimide (NHS) as a byproduct.[2][3]

The most significant competing side reaction is the hydrolysis of the NHS ester. In the presence of water, the NHS ester can react with a water molecule to form an unreactive carboxylic acid, which reduces the efficiency of the desired conjugation. The rate of hydrolysis is highly dependent on the pH of the reaction environment.

Other potential, though less common, side reactions can occur with other nucleophilic groups on a protein, such as the hydroxyl groups of serine, threonine, and tyrosine, the sulfhydryl group of cysteine, and the imidazole group of histidine. However, the resulting ester and thioester linkages are generally less stable than the amide bond formed with primary amines.

Q2: What is the optimal pH for conjugation with this compound?

The optimal pH for NHS ester reactions is a compromise between ensuring the primary amine is sufficiently deprotonated to be nucleophilic and minimizing the rate of NHS ester hydrolysis. The generally recommended pH range for NHS ester conjugations is between 7.2 and 8.5. Some sources suggest a more specific optimal pH of 8.3-8.5. At a lower pH, primary amines are predominantly protonated (-NH₃⁺), making them non-nucleophilic and unreactive. Conversely, at a higher pH (above 8.5-9.0), the rate of hydrolysis of the NHS ester increases dramatically, which can significantly lower the yield of the desired conjugate.

Q3: Which buffers are recommended for this reaction, and which should be avoided?

It is crucial to use amine-free buffers for the conjugation reaction, as buffers containing primary amines will compete with the target molecule for reaction with the NHS ester.

Recommended Buffers:

  • Phosphate-Buffered Saline (PBS)

  • HEPES

  • Borate

  • Bicarbonate/Carbonate

Buffers to Avoid:

  • Tris (tris(hydroxymethyl)aminomethane)

  • Glycine

If your protein of interest is in an incompatible buffer, it is necessary to perform a buffer exchange using methods like dialysis or desalting before initiating the PEGylation reaction.

Q4: How should I prepare and handle this compound to maintain its reactivity?

This compound is sensitive to moisture. To prevent premature hydrolysis and ensure maximum reactivity, follow these handling and storage guidelines:

  • Storage: Store the reagent at -20°C in a desiccated environment.

  • Equilibration: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.

  • Stock Solutions: Prepare stock solutions of the NHS ester immediately before use in an anhydrous (dry) water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Do not prepare and store aqueous stock solutions. When using DMF, ensure it is of high quality and free from dimethylamine, which can react with the NHS ester.

Q5: How can I stop the conjugation reaction?

The reaction can be stopped or "quenched" by adding a buffer containing a high concentration of a primary amine, such as Tris or glycine. These primary amines will react with any remaining unreacted this compound, preventing further modification of your target molecule.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Conjugation Efficiency Hydrolysis of NHS ester: The reagent may have been compromised by moisture during storage or handling.Ensure proper storage of the NHS ester at -20°C in a desiccated container. Always allow the vial to reach room temperature before opening. Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.
Incorrect buffer pH: The pH of the reaction buffer may be too low, leading to protonated, unreactive amines.Verify that the reaction buffer pH is within the optimal range of 7.2-8.5.
Presence of competing primary amines in the buffer: Using buffers like Tris or glycine will significantly reduce conjugation efficiency.Use amine-free buffers such as PBS, HEPES, or borate. If necessary, perform a buffer exchange on your protein sample.
Low protein concentration: In dilute protein solutions, the competing hydrolysis reaction is more likely to occur.If possible, increase the concentration of your protein to favor the desired conjugation reaction.
Precipitation of the Conjugate High degree of labeling: Excessive modification of the protein can alter its properties and lead to aggregation.Reduce the molar excess of the this compound relative to the protein to control the number of modifications.
Use of a hydrophobic NHS ester: While m-PEG37 is hydrophilic, conjugating a very hydrophobic molecule can decrease the overall solubility.The PEG chain of this compound generally increases the hydrophilicity of the final conjugate. However, if solubility issues persist, consider optimizing the degree of labeling.
Change in Protein pI: Modification of primary amines neutralizes their positive charge, which can alter the isoelectric point (pI) of the protein, potentially reducing its solubility if the new pI is close to the buffer pH.Consider changing the buffer or adjusting the pH to move it further from the new pI of the conjugate.
Inconsistent Results Impure reagents: Impurities in the PEG reagent or protein sample can lead to side products and variable yields.Use high-quality, well-characterized this compound and ensure your protein sample is purified.
Variable reaction conditions: Inconsistent reaction times, temperatures, or pH can lead to variability.Standardize your protocol by carefully controlling reaction time, temperature, and pH for all experiments.

Quantitative Data Summary

The efficiency of the NHS ester reaction is a balance between the desired aminolysis and the competing hydrolysis. The rate of hydrolysis is significantly influenced by pH and temperature.

Table 1: Half-life of NHS Esters at Various pH and Temperature Conditions

pHTemperature (°C)Half-life
7.004-5 hours
8.6410 minutes

Note: This data is for general NHS esters. The long PEG chain of this compound may have a minor influence on these rates, but the general trend remains the same.

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general procedure for labeling a protein with this compound. The optimal conditions, particularly the molar ratio of PEG to protein, may need to be determined empirically.

  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0). If necessary, perform a buffer exchange.

    • The recommended protein concentration is typically 2-10 mg/mL.

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Perform the Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution while gently stirring. The optimal molar ratio should be determined experimentally.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight. Reaction times may need to be optimized.

  • Quench the Reaction (Optional but Recommended):

    • To stop the reaction, add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for 15-30 minutes.

  • Purify the Conjugate:

    • Remove unreacted this compound and byproducts using a suitable method such as size-exclusion chromatography (e.g., a desalting column) or dialysis.

Visualizations

Reaction_Pathway cluster_main Desired Reaction: Aminolysis cluster_side Side Reaction: Hydrolysis mPEG_NHS This compound Amide_Bond m-PEG37-Protein (Stable Amide Bond) mPEG_NHS->Amide_Bond + Protein-NH₂ Protein_Amine Protein-NH₂ (Primary Amine) NHS_byproduct N-hydroxysuccinimide Amide_Bond->NHS_byproduct - NHS mPEG_NHS_hydrolysis This compound Carboxylic_Acid m-PEG37-COOH (Inactive) mPEG_NHS_hydrolysis->Carboxylic_Acid + H₂O Water H₂O NHS_byproduct2 N-hydroxysuccinimide Carboxylic_Acid->NHS_byproduct2 - NHS

Caption: Reaction pathways for this compound.

Workflow start Start prep_protein 1. Prepare Protein (Amine-free buffer, pH 7.2-8.5) start->prep_protein reaction 3. Mix & Incubate (Control Time & Temperature) prep_protein->reaction prep_peg 2. Prepare Fresh m-PEG37-NHS Ester Solution (Anhydrous DMSO/DMF) prep_peg->reaction quench 4. Quench Reaction (Add Tris or Glycine) reaction->quench purify 5. Purify Conjugate (e.g., Size Exclusion Chromatography) quench->purify analyze 6. Analyze Conjugate purify->analyze

Caption: Workflow to minimize side reactions.

References

Technical Support Center: Controlling the Degree of PEGylation with m-PEG37-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for controlling the degree of PEGylation with m-PEG37-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your PEGylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A: this compound is a PEGylation reagent used to covalently attach polyethylene glycol (PEG) chains to molecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides.[1] The "m" stands for methoxy, indicating that one end of the PEG chain is capped. "PEG37" refers to the 37 repeating ethylene glycol units. The N-hydroxysuccinimide (NHS) ester at the other end is a reactive group that specifically targets primary amino groups (like the N-terminus of a protein or the side chain of a lysine residue) to form a stable amide bond.[2][3][4] This process, known as PEGylation, can improve the solubility, stability, and pharmacokinetic properties of the modified molecule.[5]

Q2: What are the critical parameters for controlling the degree of PEGylation?

A: The degree of PEGylation, or the number of PEG chains attached to a single molecule, is a critical parameter to control. The key factors influencing this are:

  • Molar ratio of this compound to the target molecule: Increasing the molar excess of the PEG reagent will generally result in a higher degree of PEGylation.

  • Reaction pH: The reaction between the NHS ester and a primary amine is most efficient at a pH between 7 and 9. However, the hydrolysis of the NHS ester, a competing side reaction, also increases at higher pH. An optimal pH, typically between 7.2 and 8.5, is crucial.

  • Reaction time and temperature: Reactions are often carried out at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight. Longer reaction times or higher temperatures can lead to a higher degree of PEGylation but also increase the risk of side reactions and protein denaturation.

  • Concentration of reactants: More dilute protein solutions may require a greater molar excess of the PEG reagent to achieve the same degree of PEGylation as more concentrated solutions.

Q3: What type of buffer should I use for the PEGylation reaction?

A: It is critical to use a buffer that is free of primary amines. Buffers such as Tris or glycine will compete with your target molecule for the this compound, leading to low or no PEGylation of your intended molecule. Recommended buffers include phosphate-buffered saline (PBS) at a pH of 7.2-8.0, sodium phosphate buffer, or sodium bicarbonate buffer.

Q4: How should I store and handle this compound?

A: this compound is moisture-sensitive. It should be stored at -20°C with a desiccant. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation. It is recommended to dissolve the reagent immediately before use and to discard any unused reconstituted reagent, as the NHS ester hydrolyzes in the presence of moisture.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No PEGylation Hydrolysis of this compound: The reagent is sensitive to moisture and will hydrolyze, rendering it inactive.Ensure the reagent is stored properly at -20°C with a desiccant. Allow the vial to warm to room temperature before opening. Prepare the reagent solution immediately before use.
Incorrect buffer: The presence of primary amines (e.g., Tris, glycine) in the reaction buffer will compete with the target molecule.Use an amine-free buffer such as PBS (pH 7.2-8.0). If your protein is in an incompatible buffer, perform a buffer exchange via dialysis or a desalting column before the reaction.
Suboptimal pH: The reaction pH is too low, leading to a slow reaction rate, or too high, causing rapid hydrolysis of the NHS ester.Optimize the reaction pH within the recommended range of 7.2-8.5.
Insufficient molar ratio: The molar excess of this compound is too low, especially for dilute protein solutions.Increase the molar ratio of the PEG reagent to the target molecule. A starting point is often a 5- to 20-fold molar excess. For dilute solutions, a higher excess may be necessary.
High Polydispersity (mixture of different PEGylated species) Molar ratio is too high: An excessive amount of PEG reagent can lead to multiple PEG chains attaching to a single molecule.Systematically decrease the molar ratio of this compound to your target molecule.
Multiple reactive sites with similar accessibility: Your protein may have several primary amines that are equally available for reaction.Consider strategies to target specific sites, such as N-terminal PEGylation at a slightly lower pH, or protein engineering to remove certain lysine residues.
Protein Aggregation or Loss of Activity Reaction conditions are too harsh: High temperatures or extreme pH can denature the protein.Perform the reaction at a lower temperature (e.g., 4°C). Screen different buffer conditions to find one that enhances protein stability.
PEGylation at a critical site: A PEG chain may be attached to an amino acid that is essential for the protein's biological activity or proper folding.Try to control the degree of PEGylation to favor mono-PEGylated species. Characterize the PEGylation sites to identify if the active site is being modified.

Experimental Protocols

General Protocol for Protein PEGylation with this compound

This protocol provides a general starting point for the PEGylation of a protein. Optimal conditions may vary depending on the specific protein and desired degree of PEGylation.

Materials:

  • This compound

  • Protein to be PEGylated

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)

  • Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free reaction buffer to a concentration of 1-10 mg/mL. If the protein solution contains primary amines, perform a buffer exchange.

  • This compound Preparation: Allow the vial of this compound to equilibrate to room temperature before opening. Immediately before use, prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF.

  • PEGylation Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess over the protein (a 20-fold molar excess is a common starting point).

    • Add the calculated volume of the PEG reagent to the protein solution while gently stirring. Ensure the final concentration of the organic solvent is less than 10% to avoid protein denaturation.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • Quenching the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis against an appropriate buffer.

  • Characterization: Analyze the degree of PEGylation using methods such as SDS-PAGE, size-exclusion chromatography (SEC), mass spectrometry, or NMR.

Quantification of the Degree of PEGylation

Several methods can be used to determine the average number of PEG chains attached to your molecule.

Method Principle Advantages Limitations
SDS-PAGE PEGylated proteins will have a higher apparent molecular weight and migrate slower on the gel compared to the unmodified protein.Simple, widely available, and provides a quick visual assessment.Provides an estimate of the degree of PEGylation, not an exact value. The apparent molecular weight can be misleading.
Size-Exclusion Chromatography (SEC) PEGylation increases the hydrodynamic radius of the protein, leading to an earlier elution time from the SEC column.Can separate different PEGylated species (mono-, di-, multi-PEGylated).Requires a well-calibrated column.
Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) Directly measures the molecular weight of the unmodified and PEGylated protein. The difference in mass corresponds to the mass of the attached PEG chains.Provides an accurate determination of the degree of PEGylation.Can be less accurate for heterogeneous PEG reagents (not an issue for this compound).
¹H NMR Spectroscopy The degree of PEGylation can be quantitatively determined by comparing the integral of the PEG methylene protons to a protein-specific proton signal.A quantitative method that can be very accurate.Requires a high concentration of the sample and can be complex to analyze for large proteins.
Colorimetric Assays (e.g., Barium-Iodide Assay) PEG forms a colored complex with a barium-iodide solution, which can be measured spectrophotometrically.Relatively simple and does not require sophisticated equipment.Sensitivity can depend on the molecular weight of the PEG. Requires careful controls.

Visualizations

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Protein Preparation (Amine-free buffer, pH 7.2-8.0) Reaction PEGylation Reaction (Controlled molar ratio, temp, time) Protein_Prep->Reaction PEG_Prep This compound Preparation (Anhydrous DMSO/DMF) PEG_Prep->Reaction Quench Quench Reaction (e.g., Tris buffer) Reaction->Quench Purify Purification (SEC or Dialysis) Quench->Purify Analyze Analysis (SDS-PAGE, MS, etc.) Purify->Analyze

Caption: Experimental workflow for protein PEGylation using this compound.

Troubleshooting_Logic Start Low or No PEGylation? Check_Reagent Check Reagent Handling & Storage (Moisture-sensitive) Start->Check_Reagent Yes Success PEGylation Successful Start->Success No Check_Buffer Verify Amine-Free Buffer (e.g., PBS) Check_Reagent->Check_Buffer Check_pH Optimize Reaction pH (7.2-8.5) Check_Buffer->Check_pH Check_Ratio Increase Molar Ratio of PEG Check_pH->Check_Ratio Check_Ratio->Success

Caption: Troubleshooting logic for low PEGylation efficiency.

References

Validation & Comparative

A Head-to-Head Comparison: m-PEG37-NHS Ester vs. Sulfo-SMCC for Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision point in the design of antibody-drug conjugates (ADCs). This guide provides a comprehensive comparison of two commonly employed linker types: the hydrophilic m-PEG37-NHS ester and the traditional Sulfo-SMCC crosslinker.

This document aims to provide an objective comparison of their performance, supported by available experimental data, to inform the selection of the most appropriate linker for specific therapeutic applications. We will delve into their chemical properties, reaction mechanisms, and impact on the final ADC's stability, efficacy, and pharmacokinetic profile.

Introduction to ADC Linkers

The linker in an ADC is a crucial component that connects the monoclonal antibody (mAb) to the potent cytotoxic payload. The linker's properties significantly influence the ADC's therapeutic index by affecting its stability in circulation, the efficiency of drug release at the tumor site, and overall solubility and aggregation. The choice between different linkers, such as the polyethylene glycol (PEG)-based this compound and the succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)-based Sulfo-SMCC, represents distinct strategies in ADC design.

Overview of this compound and Sulfo-SMCC

This compound is a hydrophilic, non-cleavable linker. It features a 37-unit polyethylene glycol (PEG) chain that imparts hydrophilicity to the ADC, which can be advantageous when working with hydrophobic payloads. The N-hydroxysuccinimide (NHS) ester at one end of the PEG chain reacts with primary amines, such as the lysine residues on the surface of an antibody, to form stable amide bonds.[1][2]

Sulfo-SMCC is a heterobifunctional, non-cleavable crosslinker.[3] It contains a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester that reacts with primary amines and a maleimide group that reacts with sulfhydryl (thiol) groups.[4] The sulfonate group on the NHS ester enhances the water solubility of the linker, allowing for conjugation reactions in aqueous buffers without the need for organic solvents.[3] The cyclohexane ring in the SMCC structure adds stability to the maleimide group, reducing its susceptibility to hydrolysis.

Head-to-Head Comparison

FeatureThis compoundSulfo-SMCC
Chemical Structure Linear polyethylene glycol chain with a terminal NHS ester.Contains a Sulfo-NHS ester, a cyclohexane ring, and a maleimide group.
Reactive Groups NHS ester (reacts with primary amines).Sulfo-NHS ester (reacts with primary amines) and maleimide (reacts with thiols).
Solubility High hydrophilicity due to the long PEG chain.Water-soluble due to the sulfonate group.
Cleavability Non-cleavable.Non-cleavable.
Primary Application in ADCs Conjugation to primary amines (e.g., lysine residues) on the antibody.Two-step conjugation: first to primary amines on the antibody, then to a thiol-containing payload.
Impact on ADC Properties Increases hydrophilicity, can improve pharmacokinetics, and may allow for higher drug-to-antibody ratios (DAR) without aggregation.Well-established linker, can sometimes lead to aggregation with hydrophobic payloads at high DARs.

Quantitative Data Comparison

Direct head-to-head quantitative data for this compound versus Sulfo-SMCC is limited in publicly available literature. However, studies comparing generic PEGylated linkers to SMCC provide valuable insights into their performance differences.

Table 1: Pharmacokinetic and In Vitro Cytotoxicity Comparison of PEGylated vs. SMCC Linkers (Affibody-MMAE Conjugates)

ConjugateLinker TypeHalf-Life Extension (vs. SMCC)In Vitro Cytotoxicity (IC50) Reduction (vs. SMCC)In Vivo Tumor Growth Inhibition
ZHER2-SMCC-MMAESMCC--Slowed tumor growth
ZHER2-PEG4K-MMAEPEG (4kDa)2.5-fold4.5-foldNot specified
ZHER2-PEG10K-MMAEPEG (10kDa)11.2-fold22-foldMost ideal tumor therapeutic ability
PEG20k-U-ZHER2-MMAEPEG (20kDa)~26-fold (vs. non-PEGylated)~50-fold (vs. non-PEGylated)Complete tumor eradication

Data from a study on ZHER2 affibody-MMAE conjugates, not full-length antibody-drug conjugates. This data illustrates the general trend of PEGylation.

Table 2: Drug-to-Antibody Ratio (DAR) Considerations

Linker TypeTypical DAR RangeFactors Influencing DAR
This compoundPotentially higher DARs achievable without aggregation due to the hydrophilic PEG chain.Molar ratio of linker to antibody, reaction conditions.
Sulfo-SMCCTypically 2-4. Higher DARs (>4) can lead to aggregation and faster clearance.Molar ratio of linker to antibody, number of available lysine residues, reaction conditions.

Experimental Protocols

Protocol 1: Two-Step ADC Synthesis using Sulfo-SMCC

This protocol describes the conjugation of a thiol-containing drug to an antibody via the Sulfo-SMCC crosslinker.

Materials:

  • Antibody (in amine-free buffer, e.g., PBS pH 7.2-7.5)

  • Sulfo-SMCC

  • Thiol-containing cytotoxic drug

  • Conjugation Buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2)

  • Quenching solution (e.g., L-cysteine)

  • Desalting columns

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Antibody Activation:

    • Dissolve the antibody in Conjugation Buffer at a concentration of 1-10 mg/mL.

    • Prepare a fresh solution of Sulfo-SMCC in water or Conjugation Buffer.

    • Add a 5- to 20-fold molar excess of Sulfo-SMCC to the antibody solution. The optimal molar ratio should be determined empirically.

    • Incubate for 30-60 minutes at room temperature.

    • Remove excess Sulfo-SMCC using a desalting column equilibrated with Conjugation Buffer.

  • Conjugation to Thiol-Containing Drug:

    • Immediately add the thiol-containing drug to the activated antibody solution. A molar excess of the drug (typically 1.5 to 5-fold over the available maleimide groups) is recommended.

    • Incubate for 1-2 hours at room temperature at pH 6.5-7.5.

    • Quench the reaction by adding a quenching reagent like L-cysteine to a final concentration of approximately 1 mM and incubate for an additional 15-30 minutes.

  • Purification and Characterization:

    • Purify the ADC using SEC to remove unreacted drug and aggregates.

    • Characterize the ADC for DAR, purity, and antigen-binding activity.

Protocol 2: One-Step ADC Synthesis using this compound

This protocol describes the conjugation of an amine-containing drug-linker construct to an antibody. This assumes the cytotoxic drug is already attached to the m-PEG37 linker, leaving the NHS ester available for reaction with the antibody.

Materials:

  • Antibody (in amine-free buffer, e.g., PBS pH 7.2-8.0)

  • m-PEG37-Drug-NHS ester construct

  • Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2-8.0)

  • Quenching solution (e.g., Tris or glycine buffer)

  • Desalting columns

  • Purification system (e.g., SEC)

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in Reaction Buffer at a concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Prepare a fresh solution of the m-PEG37-Drug-NHS ester in an appropriate solvent (e.g., DMSO) and then dilute it in the Reaction Buffer.

    • Add a specific molar excess of the m-PEG37-Drug-NHS ester to the antibody solution. The optimal ratio needs to be determined empirically.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

    • Quench the reaction by adding a quenching buffer containing primary amines (e.g., 50 mM Tris buffer).

  • Purification and Characterization:

    • Purify the ADC using SEC to remove unreacted drug-linker and aggregates.

    • Characterize the ADC for DAR, purity, and antigen-binding activity.

Mandatory Visualizations

G cluster_mPEG This compound Conjugation mAb_mPEG Antibody (mAb) Free Lysine Residue (-NH2) ADC_mPEG Antibody-Drug Conjugate (ADC) Stable Amide Bond mAb_mPEG->ADC_mPEG Reaction with NHS Ester linker_mPEG This compound-Drug NHS Ester Group linker_mPEG->ADC_mPEG

Caption: this compound conjugation workflow.

G cluster_SMCC Sulfo-SMCC Two-Step Conjugation mAb_SMCC Antibody (mAb) Free Lysine Residue (-NH2) activated_mAb Maleimide-Activated Antibody mAb_SMCC->activated_mAb Step 1: Activation linker_SMCC Sulfo-SMCC Sulfo-NHS Ester & Maleimide linker_SMCC->activated_mAb ADC_SMCC Antibody-Drug Conjugate (ADC) Stable Thioether Bond activated_mAb->ADC_SMCC Step 2: Conjugation drug_SMCC Thiol-Containing Drug Sulfhydryl Group (-SH) drug_SMCC->ADC_SMCC

Caption: Sulfo-SMCC two-step conjugation workflow.

Conclusion

The choice between this compound and Sulfo-SMCC for ADC synthesis depends on the specific characteristics of the antibody and payload, as well as the desired properties of the final conjugate.

This compound offers the significant advantage of hydrophilicity, which can improve the solubility and pharmacokinetic profile of the ADC, particularly when using hydrophobic drugs. This can lead to a better therapeutic index by reducing aggregation-related clearance and potentially allowing for higher drug loading.

Sulfo-SMCC is a well-established and reliable crosslinker that benefits from its water solubility and the stability of the resulting thioether bond. The two-step conjugation process allows for a controlled reaction, though it may be more complex than a one-step reaction.

Ultimately, empirical testing is crucial to determine the optimal linker for a given ADC candidate. Researchers should consider factors such as the hydrophobicity of the payload, the desired DAR, and the intended in vivo performance when making their selection. This guide provides a foundational understanding to aid in this critical decision-making process.

References

A Head-to-Head Comparison: m-PEG37-NHS Ester vs. Traditional Carbodiimide Chemistry for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) to biomolecules, a process known as PEGylation, is a critical strategy for improving the therapeutic properties of proteins, peptides, and nanoparticles. The choice of conjugation chemistry is a pivotal decision that dictates the efficiency, reproducibility, and purity of the final bioconjugate. This guide provides an objective comparison of two prominent methods: the use of pre-activated m-PEG37-NHS ester and the traditional in situ activation with carbodiimide chemistry (EDC/NHS).

This comparison delves into the reaction mechanisms, advantages, and disadvantages of each approach, supported by representative data and detailed experimental protocols to inform the selection of the most suitable method for your research and development needs.

At a Glance: Key Differences

FeatureThis compoundTraditional Carbodiimide (EDC/NHS) Chemistry
Reaction Type One-step reaction with primary amines.One-pot, two-step reaction (carboxyl activation followed by amine coupling).[1]
Reagents Pre-activated this compound.A carboxyl-containing molecule, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and N-hydroxysuccinimide (NHS).[1]
Control & Purity Higher control over stoichiometry and potentially higher purity of the final conjugate due to the use of a purified, pre-activated reagent.[1]Risk of side reactions, such as N-acylurea and anhydride formation, which can lead to a more heterogeneous product mixture.[1][2]
Convenience Ready-to-use reagent simplifies the conjugation process.Involves the in situ generation of the active NHS ester, which can be more complex to optimize.
Yield Generally high for the final conjugation step.Can be highly efficient, but yields are often variable and sensitive to reaction conditions like pH and buffer composition.
Stability of Intermediate The purified NHS ester has a defined shelf life and is susceptible to hydrolysis.The in situ generated NHS ester is also unstable and prone to hydrolysis, requiring prompt reaction with the amine.

Delving into the Chemistry: Reaction Mechanisms

Understanding the underlying chemical pathways is crucial for optimizing conjugation strategies and troubleshooting potential issues.

This compound Chemistry: A Direct Approach

The use of a pre-activated this compound simplifies the conjugation process to a single step. The N-hydroxysuccinimide ester is a highly reactive group that readily and selectively reacts with primary amines (found on lysine residues and the N-terminus of proteins) to form a stable amide bond.

G cluster_reagents Reagents cluster_reaction Reaction cluster_products Products mPEG_NHS This compound Reaction_Step One-Step Aminolysis (pH 7.2-8.5) mPEG_NHS->Reaction_Step Protein_NH2 Protein-NH₂ Protein_NH2->Reaction_Step PEG_Protein PEG-Protein Conjugate (Stable Amide Bond) Reaction_Step->PEG_Protein NHS NHS byproduct Reaction_Step->NHS

Figure 1. Reaction scheme for this compound conjugation.

Traditional Carbodiimide (EDC/NHS) Chemistry: In Situ Activation

Carbodiimide chemistry, utilizing EDC and NHS, is a "zero-length" crosslinking method, meaning no atoms from the coupling agents are incorporated into the final product. The reaction proceeds in two main stages within the same pot:

  • Activation of a Carboxylic Acid: EDC reacts with a carboxyl group (present on a protein or the molecule to be conjugated) to form a highly reactive and unstable O-acylisourea intermediate.

  • Formation of a Semi-Stable NHS Ester and Amine Coupling: NHS reacts with the O-acylisourea intermediate to create a more stable, amine-reactive NHS ester. This intermediate then reacts with a primary amine on the target molecule to form a stable amide bond.

G cluster_reagents Reagents cluster_reaction Reaction Pathway cluster_products Products & Byproducts Carboxyl R-COOH Activation Activation (pH 4.5-6.0) Carboxyl->Activation EDC EDC EDC->Activation NHS NHS NHS_Ester_Formation NHS Ester Formation NHS->NHS_Ester_Formation Protein_NH2 Protein-NH₂ Amine_Coupling Amine Coupling (pH 7.2-8.5) Protein_NH2->Amine_Coupling Intermediate O-acylisourea (unstable) Activation->Intermediate Urea Urea byproduct Activation->Urea Intermediate->NHS_Ester_Formation NHS_Ester R-NHS Ester (semi-stable) NHS_Ester_Formation->NHS_Ester NHS_Ester->Amine_Coupling Conjugate R-Protein Conjugate (Amide Bond) Amine_Coupling->Conjugate NHS_byproduct NHS byproduct Amine_Coupling->NHS_byproduct

Figure 2. Reaction pathway for traditional EDC/NHS chemistry.

Performance Comparison: A Data-Driven Overview

Performance Metricm-PEG-NHS EsterTraditional EDC/NHS Chemistry
Typical Conjugation Yield 80-95%40-70% (highly variable)
Purity of Conjugate High, with minimal side products.Moderate to low, with potential for N-acylurea and anhydride byproducts.
Reaction Specificity Highly specific to primary amines.Can be less specific, with the potential for cross-linking if the target molecule contains both carboxyl and amine groups.
Stability of Final Conjugate The resulting amide bond is highly stable under physiological conditions. The stability of the PEGylated protein itself can be enhanced.The amide bond formed is also very stable. However, the heterogeneity of the product can impact overall stability and activity.

Experimental Protocols

Protocol 1: Conjugation of a Protein using this compound

This protocol provides a general guideline for the conjugation of this compound to a protein containing primary amines.

Materials:

  • Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-7.5)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Purification column (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

  • Protein Preparation: Ensure the protein solution is in an appropriate amine-free buffer at the desired concentration.

  • This compound Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mg/mL).

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.

  • Purification: Remove excess, unreacted this compound and byproducts by purifying the conjugate using an appropriate chromatography method.

G Start Start Prepare_Protein Prepare Protein in Amine-Free Buffer Start->Prepare_Protein Prepare_PEG_NHS Dissolve this compound in DMSO/DMF Start->Prepare_PEG_NHS Mix Add PEG-NHS to Protein Solution Prepare_Protein->Mix Prepare_PEG_NHS->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction Incubate->Quench Purify Purify Conjugate Quench->Purify End End Purify->End

Figure 3. Experimental workflow for this compound conjugation.

Protocol 2: Two-Step Protein-Protein Conjugation using EDC/NHS Chemistry

This protocol describes the conjugation of a protein with available carboxyl groups (Protein #1) to a protein with primary amines (Protein #2).

Materials:

  • Protein #1 (in activation buffer)

  • Protein #2 (in coupling buffer)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Solution (e.g., 2-Mercaptoethanol, hydroxylamine)

  • Desalting columns

Procedure:

  • Equilibration: Allow EDC and NHS/Sulfo-NHS vials to come to room temperature before opening to prevent moisture condensation.

  • Activation of Protein #1: To your solution of Protein #1 in activation buffer, add EDC (to a final concentration of ~2-4 mM) and NHS or Sulfo-NHS (to a final concentration of ~5-10 mM).

  • Incubation: Incubate for 15 minutes at room temperature.

  • Removal of Excess Reagents (Optional but Recommended): Remove excess EDC and NHS by passing the reaction mixture through a desalting column equilibrated with the coupling buffer. This step is crucial to prevent the polymerization of Protein #2.

  • Conjugation to Protein #2: Immediately add the activated Protein #1 to Protein #2 in the coupling buffer.

  • Incubation: Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Quench the reaction by adding hydroxylamine to a final concentration of 10-50 mM or by adding another amine-containing buffer like Tris.

  • Purification: Purify the final conjugate using a desalting column or another appropriate chromatography method to remove quenching reagents and byproducts.

Conclusion: Making an Informed Decision

The choice between this compound and traditional carbodiimide chemistry hinges on the specific requirements of the bioconjugation application.

Choose this compound when:

  • High purity and a well-defined conjugate are critical.

  • Reproducibility and precise control over the degree of PEGylation are paramount.

  • The biomolecule is sensitive to the presence of EDC and its byproducts.

  • A streamlined, one-step conjugation protocol is preferred.

Choose Traditional Carbodiimide (EDC/NHS) Chemistry when:

  • A "zero-length" crosslinker is essential, and no spacer atoms are desired between the conjugated molecules.

  • Cost-effectiveness is a primary consideration for large-scale applications.

  • The potential for a more heterogeneous product is acceptable for the intended application.

  • Robust purification methods are available to isolate the desired conjugate from byproducts.

Ultimately, both methodologies are powerful tools in the bioconjugation toolbox. By understanding their respective strengths and weaknesses, researchers can select the optimal strategy to achieve their desired outcomes in the development of novel biotherapeutics and research agents.

References

A Head-to-Head Comparison: m-PEG37-NHS Ester vs. Maleimide Chemistry for Protein Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is a critical decision that can significantly impact the efficacy, stability, and safety of a bioconjugate. This guide provides a comprehensive, data-driven comparison of two widely used methods: m-PEG37-NHS ester and maleimide chemistry for protein conjugation.

This document delves into the reaction mechanisms, specificity, stability, and potential pitfalls of each chemistry, supported by experimental data and detailed protocols. By understanding the nuances of each approach, researchers can make informed decisions to optimize their protein conjugation strategies for applications ranging from therapeutic protein development and antibody-drug conjugates (ADCs) to diagnostic assays and research tools.

At a Glance: Key Differences

FeatureThis compound ChemistryMaleimide Chemistry
Target Residue Primary amines (Lysine, N-terminus)Thiol/Sulfhydryl groups (Cysteine)
Bond Formed Amide bondThioether bond
Optimal pH 7.2 - 8.5[1][2]6.5 - 7.5[1]
Key Advantage Targets abundant and accessible residues.Highly specific for less abundant cysteine residues, allowing for site-specific conjugation.[3]
Primary Challenge Susceptibility to hydrolysis in aqueous solutions.[4]Potential for conjugate instability due to retro-Michael reaction.

Reaction Mechanisms

A fundamental understanding of the underlying chemistry is crucial for troubleshooting and optimizing conjugation reactions.

This compound Chemistry

N-hydroxysuccinimide (NHS) esters react with primary amines on proteins, primarily the ε-amino group of lysine residues and the α-amino group of the N-terminus, to form a stable amide bond. The reaction proceeds via nucleophilic acyl substitution. The m-PEG37 component is a monodisperse polyethylene glycol chain with 37 ethylene glycol units, which enhances the solubility and pharmacokinetic properties of the conjugated protein.

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Lysine or N-terminus) Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic attack PEG_NHS m-PEG37-O-CO-NHS PEG_NHS->Intermediate Conjugate Protein-NH-CO-m-PEG37 (Stable Amide Bond) Intermediate->Conjugate Release of NHS NHS_byproduct NHS (N-hydroxysuccinimide) Intermediate->NHS_byproduct Maleimide_Reaction cluster_reactants Reactants cluster_products Products Protein Protein-SH (Cysteine) Conjugate Protein-S-m-PEG (Stable Thioether Bond) Protein->Conjugate Michael Addition PEG_Maleimide m-PEG-Maleimide PEG_Maleimide->Conjugate experimental_workflow cluster_planning Planning cluster_execution Execution cluster_analysis Analysis start Start: Define Conjugation Goal choose_chem Choose Chemistry: NHS Ester or Maleimide start->choose_chem prep_protein Prepare Protein (Buffer exchange, reduction if needed) choose_chem->prep_protein conjugation Perform Conjugation Reaction prep_protein->conjugation prep_reagent Prepare m-PEG-Linker Solution prep_reagent->conjugation purification Purify Conjugate conjugation->purification analysis Analyze Conjugate (e.g., SDS-PAGE, Mass Spec, HPLC) purification->analysis end End: Characterized Conjugate analysis->end

References

A Head-to-Head Comparison: m-PEG37-NHS Ester vs. m-PEG-aldehyde for N-Terminal Protein Modification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic attachment of polyethylene glycol (PEG) chains to proteins—a process known as PEGylation—is a critical technique for enhancing therapeutic properties. The choice of reactive group for PEGylation dictates the specificity, efficiency, and stability of the final conjugate. This guide provides an objective comparison of two popular amine-reactive PEGylation reagents: m-PEG37-NHS ester and m-PEG-aldehyde, supported by experimental data and detailed protocols to inform your selection.

The goal of PEGylation is often to improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend its circulation half-life, improve solubility, and reduce immunogenicity. Both this compound and m-PEG-aldehyde target primary amines on proteins, specifically the ε-amino group of lysine residues and the α-amino group at the N-terminus. However, their distinct reaction mechanisms lead to significant differences in performance, particularly concerning site-specificity.

Executive Summary: Key Differences at a Glance

For applications where a high degree of site-specificity, particularly at the N-terminus, is crucial to preserve protein function, m-PEG-aldehyde is the superior choice.[1] The reductive amination chemistry it employs, while requiring an additional reduction step, offers greater control over the labeling process.[1] Conversely, when rapid and efficient labeling of a protein is the primary goal and a degree of heterogeneity is acceptable, m-PEG-NHS ester provides a straightforward and effective solution.[1]

Performance Comparison

The selection between m-PEG-aldehyde and m-PEG-NHS ester is a strategic decision with significant implications for the final product's characteristics.[2] m-PEG-aldehyde allows for highly specific and controlled reactions, particularly for N-terminal modification, leading to a more homogeneous product.[1] In contrast, m-PEG-NHS esters offer a simpler and faster method for achieving a high degree of PEGylation, but this often comes at the cost of specificity, resulting in a heterogeneous mixture of products. This heterogeneity can complicate downstream processing and may lead to a greater loss of biological activity if lysine residues crucial for function are modified.

Featurem-PEG-aldehydem-PEG-NHS Ester
Primary Target N-terminal α-amine (with pH control), Lysine ε-aminesLysine ε-amines, N-terminal α-amine
Reaction Type Reductive AminationAcylation
Resulting Linkage Stable Secondary AmineStable Amide Bond
Optimal Reaction pH Acidic to Neutral (pH 5.0-8.0)Neutral to Slightly Basic (pH 7.2-9.0)
Specificity Higher potential for N-terminal selectivityGenerally non-selective, targets all accessible primary amines
Key Advantage Greater control over site-specificity, leading to a more homogeneous product.High reactivity and a straightforward, single-step conjugation protocol.
Key Disadvantage Requires a reducing agent and a two-step reaction.Prone to hydrolysis, which can reduce efficiency, and can lead to heterogeneous products.
Linkage Stability Highly StableHighly Stable
Preservation of Activity Generally high, as it can avoid modification of functionally important lysines.Variable, depends on the role of lysine residues in protein function.

Reaction Chemistry and Specificity

The fundamental difference between these two reagents lies in their reaction pathways with protein amines.

m-PEG-aldehyde reacts via a two-step reductive amination process. First, the aldehyde group forms a reversible Schiff base with a primary amine. This intermediate is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaCNBH₃), to form a stable secondary amine linkage. The key to N-terminal specificity lies in pH control. The N-terminal α-amine of a protein generally has a lower pKa (around 7.6-8.0) compared to the ε-amines of lysine residues (around 10.0-10.2). By conducting the reaction at a slightly acidic to neutral pH (e.g., pH 5.0-6.0), the N-terminal amine is more nucleophilic and thus more reactive, allowing for preferential modification at this site.

m-PEG-NHS ester reacts with primary amines through acylation. The NHS ester is a highly reactive group that readily undergoes nucleophilic attack by the unprotonated amine, forming a stable amide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct. This reaction is most efficient at a neutral to slightly basic pH (7.2-9.0), where a larger proportion of both N-terminal and lysine amines are deprotonated and available for reaction. This lack of pH-based discrimination typically results in a less specific, more heterogeneous PEGylation pattern. Furthermore, NHS esters are susceptible to hydrolysis in aqueous solutions, which can compete with the desired amine reaction and lower the overall efficiency.

Experimental Workflows

The following diagrams illustrate the generalized workflows for protein PEGylation using both m-PEG-aldehyde and m-PEG-NHS ester.

G cluster_aldehyde m-PEG-aldehyde Workflow (N-Terminal Specific) A1 Protein Preparation (Buffer exchange to pH 5.0-6.0) A2 Add m-PEG-aldehyde (Incubate for Schiff base formation) A1->A2 A3 Add Reducing Agent (e.g., NaCNBH₃) A2->A3 A4 Quench Reaction (Optional) A3->A4 A5 Purification (e.g., SEC, IEX) A4->A5

Workflow for N-terminal PEGylation with m-PEG-aldehyde.

G cluster_nhs m-PEG-NHS Ester Workflow (Random Amines) B1 Protein Preparation (Buffer exchange to pH 7.2-9.0) B2 Add m-PEG-NHS Ester (Incubate for conjugation) B1->B2 B3 Quench Reaction (e.g., Tris or Glycine) B2->B3 B4 Purification (e.g., SEC, IEX) B3->B4

Workflow for random amine PEGylation with m-PEG-NHS Ester.

Detailed Experimental Protocols

The following are generalized protocols. Optimization of parameters such as molar excess of PEG reagent, protein concentration, reaction time, and temperature is recommended for each specific protein.

Protocol 1: N-Terminal PEGylation using m-PEG-aldehyde

This protocol is designed to selectively target the N-terminal α-amine.

Materials:

  • Protein of interest

  • m-PEG-aldehyde

  • Reaction Buffer: 100 mM MES or HEPES buffer, pH 5.0-6.0

  • Anhydrous DMSO or DMF

  • Reducing Agent: Sodium cyanoborohydride (NaCNBH₃)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Purification system (e.g., Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX))

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein is in a different buffer, perform a buffer exchange using dialysis or a desalting column. Ensure the buffer is free of primary amines.

  • Reagent Preparation: Equilibrate the m-PEG-aldehyde to room temperature before opening. Prepare a 10 mM stock solution in anhydrous DMSO or DMF immediately before use. Prepare a fresh 100 mM stock solution of NaCNBH₃ in the Reaction Buffer.

  • Initiate Reaction (Schiff Base Formation): Add a 10- to 50-fold molar excess of the m-PEG-aldehyde stock solution to the protein solution. Mix gently.

  • Incubate at room temperature for 30-60 minutes to allow for Schiff base formation.

  • Reduction: Add NaCNBH₃ stock solution to the reaction mixture to a final concentration of 20-50 mM.

  • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.

  • Quenching (Optional): Add Quenching Buffer to react with any unreacted m-PEG-aldehyde. Incubate for 30 minutes.

  • Purification: Purify the PEGylated protein from excess reagents and byproducts using an appropriate chromatography method like SEC or IEX.

Protocol 2: PEGylation using m-PEG-NHS Ester

This protocol targets all accessible primary amines.

Materials:

  • Protein of interest

  • m-PEG-NHS ester

  • Reaction Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Purification system (e.g., SEC, dialysis)

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine).

  • Reagent Preparation: The m-PEG-NHS ester is moisture-sensitive. Equilibrate the vial to room temperature before opening. Dissolve the reagent immediately before use in anhydrous DMSO or DMF to create a 10 mM stock solution. Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.

  • Initiate Reaction: Add a 5- to 20-fold molar excess of the m-PEG-NHS ester stock solution to the protein solution. The volume of organic solvent should not exceed 10% of the total reaction volume.

  • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching: Add Quenching Buffer to consume any unreacted NHS esters.

  • Purification: Remove unreacted PEG reagent and byproducts by dialysis, desalting column, or SEC.

Chemical Reaction Mechanisms

The choice between these reagents ultimately depends on the desired outcome of the PEGylation. Understanding the underlying chemical reactions is key to making an informed decision.

G cluster_mech Reaction Mechanism Comparison cluster_aldehyde_mech m-PEG-aldehyde (Reductive Amination) cluster_nhs_mech m-PEG-NHS Ester (Acylation) A_start Protein-NH₂ + OHC-PEG A_inter Protein-N=CH-PEG (Schiff Base) A_start->A_inter pH 5-8 A_red + NaCNBH₃ A_final Protein-NH-CH₂-PEG (Stable Secondary Amine) A_red->A_final N_start Protein-NH₂ + NHS-O-CO-PEG N_final Protein-NH-CO-PEG (Stable Amide Bond) N_start->N_final pH 7.2-9.0 N_byproduct + NHS

Comparison of PEGylation reaction chemistries.

Conclusion

The decision between m-PEG-aldehyde and m-PEG-NHS ester hinges on the specific goals of the research or drug development project. For creating a well-defined, homogeneous bioconjugate where preserving the specific activity of the protein is paramount, the controlled, site-specific N-terminal modification offered by m-PEG-aldehyde is superior. For applications where a high degree of PEGylation is the primary objective and product heterogeneity is acceptable, the rapid and straightforward protocol of m-PEG-NHS ester remains a viable and effective option. A thorough understanding of the chemistry and a careful consideration of the desired properties of the final conjugate will guide the researcher to the most suitable PEGylation strategy.

References

The Decisive Advantage of Precision: A Comparative Guide to Discrete PEG (dPEG®) Linkers Over Polydisperse PEGs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for therapeutic innovation, the choice of a chemical linker is a critical decision that profoundly impacts the efficacy, safety, and manufacturability of bioconjugates. This guide provides an in-depth, data-supported comparison of discrete PEG (dPEG®) linkers, exemplified by m-PEG37-NHS ester, and their polydisperse counterparts. We will explore how the defined structure of dPEG® linkers translates into superior performance in bioconjugation, drug delivery, and diagnostics.

At the heart of this comparison lies a fundamental structural difference: discrete PEGs are single molecular compounds with a precise, unambiguous chemical structure, while polydisperse PEGs are complex mixtures of polymers with a range of molecular weights and chain lengths.[1][2] This seemingly subtle distinction has significant ramifications for the development of next-generation therapeutics, including antibody-drug conjugates (ADCs).[1]

Unveiling the Structural Distinction: dPEG® vs. Polydisperse PEG

The defining characteristic of any polymer mixture is its polydispersity index (PDI), a measure of the heterogeneity of molecular weights in the sample.[2] Discrete PEGs, being single chemical entities, have a PDI of 1.0.[2] In stark contrast, polydisperse PEGs inherently possess a PDI greater than 1.0, reflecting their composition as a collection of molecules of varying chain lengths.

FeatureDiscrete PEG (dPEG®) Linker (e.g., this compound)Polydisperse PEG Linker
Composition Single, pure molecule with a defined structure and molecular weightMixture of polymers with a distribution of molecular weights and chain lengths
Polydispersity Index (PDI) 1.0> 1.0
Chemical Formula Precise and unambiguousRepresents an average composition
Batch-to-Batch Consistency HighVariable
Analytical Characterization Straightforward, with a single, sharp peak in mass spectrometryComplex, with a broad distribution of peaks

This fundamental difference in purity and homogeneity is the foundation for the significant advantages offered by dPEG® linkers in therapeutic applications.

The Performance Edge: Quantitative Data on the Benefits of dPEG® Linkers

The homogeneity of dPEG® linkers translates into tangible benefits in terms of improved pharmacokinetics, reduced immunogenicity, and enhanced product consistency. A pivotal study comparing gold nanoparticles (AuNPs) functionalized with monodisperse (discrete) and polydisperse PEGs provides compelling quantitative evidence of these advantages.

Enhanced Pharmacokinetics and Reduced Protein Adsorption

The study revealed that AuNPs coated with monodisperse PEGs exhibited significantly lower protein adsorption compared to those with polydisperse PEGs. This reduction in protein binding is critical for avoiding rapid clearance by the immune system. Consequently, the monodisperse PEG-AuNPs demonstrated a substantially longer blood circulation half-life.

ParameterMonodisperse PEG-AuNPs (mPEG36-HS)Monodisperse PEG-AuNPs (mPEG45-HS)Polydisperse PEG-AuNPs (mPEG2k-SH)
Blood Circulation Half-life (t½) 23.6 ± 2.3 h21.9 ± 1.5 h8.8 ± 0.7 h
Protein Adsorption (in Fetal Bovine Serum) ~70% reduction compared to polydisperse PEG~70% reduction compared to polydisperse PEGBaseline
Protein Adsorption (in Human Serum) ~60% reduction compared to polydisperse PEG~60% reduction compared to polydisperse PEGBaseline

Data sourced from a comparative study on PEGylated gold nanoparticles.

These findings strongly suggest that the uniform, dense layer of dPEG® linkers provides a more effective "stealth" shield against opsonization and subsequent clearance, a crucial factor for in vivo efficacy.

Mitigating Immunogenicity: The dPEG® Advantage

The immune response to PEG, leading to the formation of anti-PEG antibodies, is a growing concern in drug development. The heterogeneity of polydisperse PEGs can contribute to this immunogenicity, potentially leading to accelerated blood clearance (ABC) of the therapeutic and reduced efficacy. While more clinical data is needed for a definitive comparison, the uniform structure of dPEG® linkers is hypothesized to present a less complex immunological signature, potentially reducing the risk of eliciting a strong anti-PEG antibody response.

Experimental Protocols: A Guide to Implementation

The following protocols provide detailed methodologies for key experiments in the evaluation and application of PEG linkers in bioconjugation.

Protocol 1: Conjugation of this compound to a Monoclonal Antibody

Objective: To covalently attach this compound to a monoclonal antibody (mAb) via primary amine groups (lysine residues and the N-terminus).

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) column for purification

Procedure:

  • Antibody Preparation: Prepare the mAb solution at a concentration of 2-10 mg/mL in PBS, pH 7.4.

  • dPEG® Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the mAb solution. The final concentration of DMSO in the reaction mixture should not exceed 10%.

  • Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the PEGylated mAb from excess linker and quenching reagents using a size-exclusion chromatography (SEC) column equilibrated with PBS.

  • Characterization: Analyze the purified conjugate to determine the drug-to-antibody ratio (DAR) and assess for aggregation.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

Objective: To determine the average number of PEG linkers conjugated to each antibody.

Methodology:

  • UV-Vis Spectroscopy: This method is suitable if the PEG linker or a conjugated payload has a distinct UV absorbance from the antibody. By measuring the absorbance at two different wavelengths (e.g., 280 nm for the antibody and another for the payload), the concentrations of the antibody and the conjugated molecule can be determined, and the DAR calculated.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS can be used to determine the molecular weight of the intact conjugated antibody. The shift in molecular weight compared to the unconjugated antibody allows for the calculation of the number of attached PEG linkers.

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate antibody species with different numbers of conjugated PEGs, particularly if the PEGylation alters the hydrophobicity of the antibody. The area of each peak can be used to calculate the average DAR.

Protocol 3: Analysis of ADC Aggregation by Size-Exclusion Chromatography (SEC)

Objective: To assess the level of aggregation in the PEGylated antibody sample.

Materials:

  • PEGylated antibody sample

  • SEC column suitable for protein separation

  • Mobile phase (e.g., PBS, pH 7.2)

  • HPLC or UHPLC system with a UV detector

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dilute the PEGylated antibody sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.

  • Injection: Inject a defined volume of the sample onto the column.

  • Chromatography: Run the separation under isocratic conditions at a constant flow rate.

  • Detection: Monitor the eluent at 280 nm.

  • Data Analysis: Identify and integrate the peaks corresponding to the monomer, aggregate, and any fragment species. The percentage of aggregate can be calculated by dividing the area of the aggregate peak(s) by the total area of all peaks.

Visualizing the Concepts: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Synthesis of Polydisperse vs. Discrete PEGs.

G cluster_0 Bioconjugation Workflow Start Start mAb Monoclonal Antibody Start->mAb Conjugation Amine Coupling (Lys, N-terminus) mAb->Conjugation PEG_Linker {this compound | or Polydisperse PEG-NHS} PEG_Linker->Conjugation Purification Size-Exclusion Chromatography Conjugation->Purification Characterization DAR & Aggregation Analysis Purification->Characterization Final_Product PEGylated mAb Characterization->Final_Product

Caption: General Bioconjugation Workflow.

G cluster_benefits Performance Outcomes Discrete_PEG Discrete PEG (dPEG®) - Homogeneous - Defined Structure Homogeneous_Product Homogeneous Final Product Discrete_PEG->Homogeneous_Product Leads to Polydisperse_PEG Polydisperse PEG - Heterogeneous - Mixed Structures Heterogeneous_Product Heterogeneous Final Product Polydisperse_PEG->Heterogeneous_Product Leads to Reproducibility High Batch-to-Batch Reproducibility Homogeneous_Product->Reproducibility Improved_PK Improved Pharmacokinetics (Longer Half-life) Homogeneous_Product->Improved_PK Reduced_Immunogenicity Potentially Reduced Immunogenicity Homogeneous_Product->Reduced_Immunogenicity Variable_PK Variable Pharmacokinetics Heterogeneous_Product->Variable_PK Results in Immunogenicity_Risk Immunogenicity Risk Heterogeneous_Product->Immunogenicity_Risk May Increase

Caption: Logical Flow from Structure to Performance.

Conclusion: The Future is Discrete

The transition from polydisperse to discrete PEG linkers represents a significant advancement in the field of bioconjugation and drug delivery. The use of dPEG® products like this compound offers unparalleled control over the structure and composition of therapeutic conjugates. This precision translates into improved homogeneity, enhanced pharmacokinetic profiles, and potentially reduced immunogenicity, ultimately contributing to the development of safer and more effective therapies. For researchers and drug developers, the adoption of discrete PEG linkers is not merely an incremental improvement but a strategic imperative in the pursuit of next-generation biologics.

References

A Head-to-Head Comparison: m-PEG37-NHS Ester vs. Sulfo-NHS Esters for Cell Surface Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of cellular biology and drug development, the precise labeling of cell surface proteins is a cornerstone technique for a multitude of applications, from tracking cellular processes to developing targeted therapeutics. The choice of labeling reagent is critical to the success of these experiments, directly impacting specificity, cell viability, and the integrity of the biological system under investigation. This guide provides an in-depth, objective comparison of two prominent classes of amine-reactive labeling reagents: m-PEG37-NHS ester and Sulfo-NHS esters.

Executive Summary

Both this compound and Sulfo-NHS esters are powerful tools for covalently attaching molecules to primary amines on cell surface proteins. The fundamental difference lies in their chemical structure and resulting properties. Sulfo-NHS esters feature a sulfonate group that renders them water-soluble and membrane-impermeable, restricting their reactivity to the cell surface.[1][] this compound, a polyethylene glycol (PEG)-containing reagent, also possesses a terminal NHS ester for amine reactivity. The long PEG chain enhances aqueous solubility and can provide a flexible spacer arm, potentially reducing steric hindrance and immunogenicity of the labeled molecule.[3][4]

This guide will delve into the specific characteristics of each reagent class, present a comparative analysis of their performance based on established chemical principles, and provide detailed experimental protocols to aid in reagent selection and experimental design.

Comparative Analysis

The selection between this compound and Sulfo-NHS esters hinges on the specific requirements of the experiment. Key considerations include the desired solubility, the potential for steric hindrance, and the downstream application of the labeled cells.

FeatureThis compoundSulfo-NHS EstersRationale
Solubility in Aqueous Buffers HighHighThe PEG chain in this compound and the sulfonate group in Sulfo-NHS esters both confer excellent water solubility, eliminating the need for organic co-solvents that can be detrimental to cells.[1]
Membrane Permeability ImpermeableImpermeableThe hydrophilic PEG chain and the charged sulfonate group prevent passive diffusion across the cell membrane, ensuring specific labeling of the cell surface.
Steric Hindrance Potentially LowerPotentially HigherThe long, flexible PEG37 chain can act as a spacer, potentially improving the accessibility of the reactive NHS ester to protein amine groups and reducing steric clash with the attached molecule.
Immunogenicity of Labeled Molecule Potentially ReducedUnchangedPEGylation is a well-established method for reducing the immunogenicity of proteins and nanoparticles.
Reaction Chemistry Amine-reactive NHS esterAmine-reactive Sulfo-NHS esterBoth react with primary amines (e.g., lysine side chains, N-terminus) to form stable amide bonds.
Reaction pH 7.2 - 8.57.2 - 8.5Optimal reactivity for both is achieved in a slightly basic pH range to ensure the primary amines are deprotonated and nucleophilic.
Hydrolytic Stability ModerateModerateBoth NHS and Sulfo-NHS esters are susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis increases with pH.

Visualizing the Reagents and Reaction

To better understand the chemical differences, the following diagrams illustrate the structures of this compound and a generic Sulfo-NHS ester, along with the fundamental reaction mechanism.

cluster_mPEG This compound cluster_SulfoNHS Sulfo-NHS ester mPEG CH3O-(CH2CH2O)37- Linker C(O)- mPEG->Linker NHS N-hydroxysuccinimide Linker->NHS R R-C(O)- SulfoNHS Sulfo-N-hydroxysuccinimide R->SulfoNHS

Figure 1: Chemical Structures

The diagram below illustrates the general workflow for cell surface labeling using either this compound or a Sulfo-NHS ester.

start Start: Prepare Cell Suspension wash1 Wash Cells with PBS start->wash1 reagent Prepare Labeling Reagent (m-PEG37-NHS or Sulfo-NHS ester) wash1->reagent labeling Incubate Cells with Reagent reagent->labeling wash2 Wash to Remove Excess Reagent labeling->wash2 analysis Downstream Analysis (e.g., Flow Cytometry, Microscopy) wash2->analysis

Figure 2: Cell Surface Labeling Workflow

The reaction of the NHS ester with a primary amine on a cell surface protein is a nucleophilic acyl substitution, resulting in a stable amide bond.

Reagent R-C(O)-O-NHS/Sulfo-NHS Product Protein-NH-C(O)-R Reagent->Product Protein Protein-NH2 Protein->Product LeavingGroup NHS/Sulfo-NHS Product->LeavingGroup

Figure 3: Amine Labeling Reaction

Experimental Protocols

The following is a generalized protocol for cell surface labeling. It is crucial to optimize reagent concentrations and incubation times for each specific cell type and application.

Materials:

  • Cells in suspension

  • Phosphate-Buffered Saline (PBS), pH 7.4, ice-cold

  • Labeling Buffer: PBS, pH 8.0-8.5 (e.g., sodium bicarbonate buffer, 0.1 M)

  • This compound or Sulfo-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) if the reagent is not readily soluble in aqueous buffer (though both m-PEG37-NHS and Sulfo-NHS esters generally have good water solubility).

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine

  • Bovine Serum Albumin (BSA) for blocking

Procedure:

  • Cell Preparation:

    • Harvest cells and wash twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

    • Resuspend the cell pellet in ice-cold Labeling Buffer at a concentration of 1-10 x 10^6 cells/mL.

  • Reagent Preparation:

    • Immediately before use, prepare a stock solution of the this compound or Sulfo-NHS ester in anhydrous DMSO or directly in Labeling Buffer.

    • The final concentration of the labeling reagent will need to be optimized, but a starting point is typically a 10- to 20-fold molar excess relative to the estimated number of available primary amines on the cell surface.

  • Labeling Reaction:

    • Add the prepared labeling reagent to the cell suspension.

    • Incubate for 30-60 minutes at room temperature or on ice. Incubation on ice can help to minimize cellular processes like endocytosis.

    • Gently mix the cells periodically during incubation.

  • Quenching:

    • Add Quenching Buffer to the cell suspension to a final concentration of 100 mM.

    • Incubate for 10-15 minutes at room temperature to quench any unreacted NHS ester.

  • Washing:

    • Wash the cells three times with ice-cold PBS containing 1% BSA to remove excess reagent and byproducts.

  • Downstream Applications:

    • The labeled cells are now ready for downstream analysis such as flow cytometry, fluorescence microscopy, or cell-based assays.

Concluding Remarks

The choice between this compound and Sulfo-NHS esters for cell surface labeling is application-dependent. Sulfo-NHS esters are a reliable and widely used option for straightforward cell surface modification due to their high water solubility and membrane impermeability. This compound offers the additional benefits of PEGylation, including potentially reduced steric hindrance and lower immunogenicity of the conjugated molecule, which can be advantageous in sensitive biological systems or for in vivo applications. Researchers should carefully consider the properties of their target proteins and the specific goals of their experiment to make an informed decision. For applications where maximizing the accessibility of a conjugated molecule or minimizing potential immune responses is critical, the PEGylated reagent may offer a superior solution.

References

cytotoxicity comparison of different PEG linkers including m-PEG37-NHS ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical decision in the design of targeted therapeutics such as antibody-drug conjugates (ADCs) and PROTACs. Polyethylene glycol (PEG) linkers are widely employed to improve the solubility, stability, and pharmacokinetic properties of bioconjugates. However, the characteristics of the PEG linker, including its length and functional groups, can significantly influence the overall cytotoxicity of the conjugate. This guide provides a comparative analysis of the cytotoxicity of different PEG linkers, with a particular focus on m-PEG37-NHS ester, supported by experimental data and detailed methodologies.

The inherent biocompatibility of PEG generally results in low cytotoxicity for the linker itself. However, when conjugated to a therapeutic payload, the length of the PEG chain can modulate the cytotoxic activity of the final product. This is often attributed to steric hindrance, where longer PEG chains may impede the interaction of the drug with its target, leading to a decrease in in vitro potency. Conversely, the enhanced pharmacokinetic properties conferred by longer PEG linkers can lead to increased drug accumulation at the target site in vivo, potentially resulting in greater overall efficacy.

Comparative Cytotoxicity Data

The following table summarizes quantitative data from various studies, comparing the cytotoxicity of different PEG linkers and PEGylated constructs. It is important to note that direct comparative data for this compound is limited in publicly available literature. The data presented for other PEG linkers can, however, provide valuable insights into the expected trends.

Linker/CompoundCell LineAssayEndpointResultReference
Affibody-MMAE Conjugate (No PEG)NCI-N87MTTIC50Not specified, baseline[1]
Affibody-MMAE Conjugate (4 kDa PEG)NCI-N87MTTIC504.5-fold higher than no PEG[1]
Affibody-MMAE Conjugate (10 kDa PEG)NCI-N87MTTIC5022-fold higher than no PEG[1]
Folate-PEG(2k)-DSPE LiposomesKBWST-8IC500.1197 µg/mL[2]
Folate-PEG(5k)-DSPE LiposomesKBWST-8IC500.1077 µg/mL[2]
Folate-PEG(10k)-DSPE LiposomesKBWST-8IC500.1125 µg/mL
NHS-PC-4armPEG (1.0% w/v)RGK and RGM co-cultureWST-8Cell Viability48.6%

Experimental Protocols

Accurate assessment of cytotoxicity is paramount in the evaluation of drug candidates. The following are detailed protocols for commonly used cytotoxicity assays cited in the literature for PEGylated compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Target cancer cell line

  • Control (antigen-negative) cancer cell line

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Treat the cells with serial dilutions of the PEGylated compound or control substance and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Remove the MTT-containing medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of a drug that is required for 50% inhibition in vitro).

WST-8 Cell Proliferation Assay

The WST-8 (Water Soluble Tetrazolium salt) assay is another colorimetric assay for the determination of cell viability and proliferation. WST-8 is reduced by dehydrogenases in cells to give an orange-colored formazan dye, which is soluble in the culture medium.

Materials:

  • Target cell line

  • Complete cell culture medium

  • WST-8 solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Plate cells in a 96-well plate at a suitable density and incubate to allow for attachment.

  • Add various concentrations of the test compound to the wells and incubate for the desired period.

  • Add 10 µL of the WST-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the absorbance of untreated control cells.

Signaling Pathways and Visualizations

PEGylated drug delivery systems can induce cytotoxicity through the activation of apoptotic signaling pathways. A common mechanism involves the induction of the intrinsic apoptosis pathway, which is initiated at the mitochondria.

PEG_Induced_Apoptosis cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade cluster_outcome Cellular Outcome PEGylated_Drug PEGylated Drug Delivery System Mitochondrion Mitochondrion PEGylated_Drug->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Damage Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 (Initiator Caspase) Apoptosome->Caspase_9 Activation Caspase_3 Caspase-3 (Executioner Caspase) Caspase_9->Caspase_3 Activation Apoptosis Apoptosis Caspase_3->Apoptosis Execution

Caption: Intrinsic apoptosis pathway induced by PEGylated drug delivery systems.

This diagram illustrates a simplified model of the intrinsic apoptosis pathway. Upon cellular uptake and drug release, the cytotoxic agent can induce mitochondrial stress, leading to the release of cytochrome c. This triggers the formation of the apoptosome, a protein complex that activates initiator caspase-9, which in turn activates executioner caspase-3, ultimately leading to programmed cell death.

Caption: General experimental workflow for assessing PEG linker cytotoxicity.

The selection of an appropriate PEG linker requires a careful balance between optimizing physicochemical properties and maintaining potent cytotoxicity. While longer PEG chains can enhance the in vivo performance of a bioconjugate, they may reduce its in vitro cytotoxic activity. Therefore, empirical testing of a range of PEG linker lengths is crucial for the rational design of effective and safe targeted therapies. The experimental protocols and signaling pathway information provided in this guide offer a framework for conducting such comparative studies.

References

A Head-to-Head Comparison of m-PEG37-NHS Ester and NHS-PEG-COOH Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical step in the development of bioconjugates, influencing the stability, efficacy, and pharmacokinetic properties of the final product. Among the plethora of available options, polyethylene glycol (PEG) linkers are widely utilized to enhance solubility and reduce immunogenicity. This guide provides a detailed, head-to-head comparison of two commonly employed amine-reactive PEG linkers: the monofunctional m-PEG37-NHS ester and the heterobifunctional NHS-PEG-COOH. This comparison is intended to assist researchers in making an informed decision based on the specific requirements of their application.

At a Glance: Key Differences

FeatureThis compoundNHS-PEG-COOH
Functionality MonofunctionalHeterobifunctional
Reactive Groups N-Hydroxysuccinimide (NHS) EsterNHS Ester, Carboxylic Acid (-COOH)
Primary Application Direct PEGylation of biomoleculesStep-wise or sequential conjugation of two different molecules
Conjugation Strategy One-step reaction with primary aminesTwo-step potential: 1. Amine reaction, 2. Carboxylic acid activation and reaction
Key Advantage Simplicity and directness for PEGylating a single moleculeVersatility for creating more complex bioconjugates (e.g., antibody-drug conjugates)
Considerations Limited to single-molecule modificationRequires an additional activation step for the carboxylic acid

Chemical Structures and Reactivity

The fundamental difference between these two linkers lies in their terminal functional groups, which dictates their utility in bioconjugation strategies.

This compound is a linear PEG linker with a methoxy group (m-) capping one end and an N-hydroxysuccinimide (NHS) ester at the other. The methoxy group renders its terminus inert, making it a monofunctional reagent. The NHS ester is highly reactive towards primary amines, such as the side chain of lysine residues and the N-terminus of proteins, forming a stable amide bond.[1][2][3]

NHS-PEG-COOH is a heterobifunctional linker, meaning it possesses two different reactive functional groups at its termini: an NHS ester and a carboxylic acid (-COOH).[4] This dual functionality allows for a more complex and controlled conjugation process. The NHS ester provides a reactive handle for initial conjugation to a primary amine. The terminal carboxylic acid can then be activated (e.g., using carbodiimide chemistry with EDC and NHS) to react with another amine-containing molecule, enabling the linkage of two different biomolecules.[5]

Performance and Applications

This compound: The Workhorse of Direct PEGylation

The primary application of this compound is to covalently attach a PEG chain to a single biomolecule. This process, known as PEGylation, is widely used to:

  • Increase half-life: The hydrophilic PEG chain increases the hydrodynamic radius of the molecule, reducing renal clearance.

  • Enhance stability: PEGylation can protect proteins from proteolytic degradation.

  • Improve solubility: The PEG moiety can increase the solubility of hydrophobic molecules.

  • Reduce immunogenicity: The PEG chain can mask epitopes on the protein surface, reducing the immune response.

The reaction with this compound is a straightforward, one-step process, making it a reliable choice for general protein and peptide modification.

NHS-PEG-COOH: The Architect of Complex Conjugates

The heterobifunctional nature of NHS-PEG-COOH makes it an ideal tool for constructing more intricate biomolecular architectures, such as:

  • Antibody-Drug Conjugates (ADCs): The linker can first be attached to a monoclonal antibody via the NHS ester, and then a cytotoxic drug can be conjugated to the terminal carboxylic acid.

  • Targeted Drug Delivery Systems: A targeting ligand (e.g., a peptide) can be conjugated to one end of the linker, and a therapeutic agent to the other.

  • Surface Immobilization: Biomolecules can be attached to a surface that has been functionalized with a molecule that can react with the carboxylic acid.

The two-step conjugation strategy afforded by NHS-PEG-COOH provides greater control over the final conjugate's composition and can lead to more homogeneous products compared to one-pot reactions with multiple reactive species.

Experimental Protocols

The following are generalized protocols for utilizing this compound and NHS-PEG-COOH in bioconjugation. Optimization may be required for specific applications.

Protocol 1: Protein PEGylation with this compound

This protocol describes the direct conjugation of this compound to a protein containing primary amines.

Materials:

  • This compound

  • Protein of interest

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis cassette for purification

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer.

  • Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes.

  • Purification: Remove the unreacted linker and byproducts using a desalting column or dialysis against an appropriate buffer.

Protocol 2: Two-Step Conjugation Using NHS-PEG-COOH

This protocol outlines a sequential conjugation, first to an amine-containing molecule (Molecule A) and then to a second amine-containing molecule (Molecule B).

Step 1: Conjugation of NHS-PEG-COOH to Molecule A

  • Reaction Setup: Follow steps 1-4 of Protocol 1, substituting this compound with NHS-PEG-COOH and the protein with "Molecule A".

  • Purification: It is crucial to purify the "Molecule A-PEG-COOH" conjugate to remove any unreacted NHS-PEG-COOH and byproducts. This can be achieved through dialysis or size-exclusion chromatography.

Step 2: Activation of the Carboxylic Acid and Conjugation to Molecule B

Materials:

  • Molecule A-PEG-COOH conjugate

  • Molecule B (amine-containing)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Reaction Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching and purification supplies as in Protocol 1.

Procedure:

  • Carboxylic Acid Activation: Dissolve the Molecule A-PEG-COOH conjugate in the Activation Buffer. Add a 2- to 5-fold molar excess of EDC and NHS (or Sulfo-NHS). Incubate at room temperature for 15-30 minutes to form the amine-reactive NHS ester in situ.

  • Conjugation to Molecule B: Add the activated Molecule A-PEG-NHS ester solution to a solution of Molecule B in the Reaction Buffer. The optimal molar ratio of the linker-conjugate to Molecule B should be determined empirically, but a 5- to 10-fold molar excess is a common starting point.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Quenching and Purification: Quench the reaction and purify the final "Molecule A-PEG-Molecule B" conjugate as described in Protocol 1.

Visualizing the Workflows

To further elucidate the distinct applications of these linkers, the following diagrams illustrate their respective conjugation pathways.

m_PEG37_NHS_ester_workflow cluster_reagents Reagents cluster_reaction Conjugation cluster_product Product mPEG This compound Reaction One-Step Reaction (pH 7.2-8.0) mPEG->Reaction Protein Protein (-NH2) Protein->Reaction Conjugate PEGylated Protein Reaction->Conjugate Stable Amide Bond

Caption: Workflow for direct protein PEGylation using this compound.

NHS_PEG_COOH_workflow cluster_step1 Step 1: First Conjugation cluster_step2 Step 2: Second Conjugation NHS_PEG_COOH NHS-PEG-COOH Reaction1 Amine Reaction (pH 7.2-8.0) NHS_PEG_COOH->Reaction1 MoleculeA Molecule A (-NH2) MoleculeA->Reaction1 Intermediate Molecule A-PEG-COOH Reaction1->Intermediate Activation Activation (EDC, NHS) Intermediate->Activation Reaction2 Amine Reaction (pH 7.2-7.5) Activation->Reaction2 Activated Intermediate MoleculeB Molecule B (-NH2) MoleculeB->Reaction2 FinalConjugate Molecule A-PEG-Molecule B Reaction2->FinalConjugate Stable Amide Bond

Caption: Workflow for two-step conjugation using NHS-PEG-COOH.

Conclusion

The choice between this compound and NHS-PEG-COOH is fundamentally driven by the desired outcome of the bioconjugation. For straightforward PEGylation to enhance the properties of a single biomolecule, the monofunctional this compound offers a simple and efficient solution. In contrast, for applications requiring the linkage of two distinct molecules, such as in the development of antibody-drug conjugates or other targeted therapeutics, the heterobifunctional NHS-PEG-COOH provides the necessary versatility and control for a sequential conjugation strategy. A thorough understanding of the chemical properties and reaction mechanisms of each linker is paramount to the successful design and synthesis of effective bioconjugates.

References

Safety Operating Guide

Proper Disposal of m-PEG37-NHS Ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedural guidance for the safe and compliant disposal of m-PEG37-NHS ester, a polyethylene glycol (PEG) reagent commonly used in bioconjugation and drug development. Adherence to these protocols is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance.

I. Understanding the Compound and Associated Hazards

This compound consists of a long-chain methoxy-terminated polyethylene glycol (m-PEG) and a reactive N-hydroxysuccinimide (NHS) ester group. While the PEG component is generally considered biocompatible and biodegradable, the NHS ester is a reactive moiety that requires deactivation before disposal. The primary hazards associated with NHS esters include skin irritation, serious eye irritation, and potential respiratory irritation[1].

II. Personal Protective Equipment (PPE)

Before handling this compound in any form (solid, dissolved, or as waste), it is imperative to wear appropriate personal protective equipment (PPE).

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Skin and Body Laboratory coat
Respiratory Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.

III. Step-by-Step Disposal Protocol

The core principle for the safe disposal of this compound is the deactivation of the reactive NHS ester group through hydrolysis, followed by proper waste segregation and disposal.

Experimental Protocol: Deactivation via Hydrolysis

The NHS ester group is susceptible to hydrolysis, which converts it into a non-reactive carboxylic acid and N-hydroxysuccinimide (NHS)[2]. This process is accelerated at a neutral to slightly basic pH[3][4].

  • Preparation : In a designated chemical fume hood, prepare a 0.1 M solution of a mild, non-amine-containing buffer, such as sodium bicarbonate or phosphate buffer, with a pH between 7.2 and 8.5[2].

  • Dilution and Deactivation :

    • For unused or expired solid this compound , dissolve it in a minimal amount of a compatible solvent (e.g., DMSO, DMF) before adding it to the buffer solution.

    • For aqueous solutions containing this compound (e.g., reaction mixtures), ensure the pH is within the 7.2-8.5 range. Adjust with the prepared buffer if necessary.

  • Incubation : Allow the solution to stand at room temperature for a minimum of 4-5 hours, or preferably overnight, to ensure complete hydrolysis of the NHS ester.

  • Collection : After the incubation period, the deactivated solution should be collected in a clearly labeled hazardous waste container designated for non-halogenated organic waste.

Waste Segregation and Final Disposal

Waste StreamDisposal Procedure
Deactivated Aqueous Solutions Collect in a sealed, labeled hazardous waste container. Do not pour down the drain.
Unused/Expired Solid Product Treat via the hydrolysis protocol above or collect in its original vial within a designated solid hazardous waste container.
Contaminated Labware (pipette tips, tubes) Dispose of in a designated solid hazardous waste container.
Concentrated Solutions in Organic Solvents Collect in a sealed, labeled hazardous waste container for organic waste. Do not mix with aqueous waste.

Disposal Workflow Diagram

G cluster_prep Preparation cluster_deactivation Deactivation cluster_disposal Disposal start Start: Identify this compound waste ppe Don appropriate PPE start->ppe prep_buffer Prepare 0.1 M buffer (pH 7.2-8.5) ppe->prep_buffer dissolve Dissolve/dilute waste in buffer prep_buffer->dissolve incubate Incubate for >4 hours at room temp dissolve->incubate collect_waste Collect deactivated solution in labeled hazardous waste container incubate->collect_waste end Arrange for pickup by licensed chemical waste contractor collect_waste->end

Caption: Workflow for the safe disposal of this compound.

IV. Logical Relationship of Disposal Steps

The disposal procedure follows a logical sequence designed to mitigate the primary chemical hazard—the reactivity of the NHS ester—before the waste is consolidated for final disposal.

Logical Diagram of Disposal Procedure

G A Hazard Identification (Reactive NHS Ester) B Risk Mitigation (Personal Protective Equipment) A->B leads to C Chemical Deactivation (Hydrolysis at pH 7.2-8.5) B->C enables safe D Waste Segregation (Aqueous/Solid/Organic) C->D results in E Compliant Disposal (Licensed Waste Contractor) D->E ensures

Caption: Logical flow from hazard identification to compliant disposal.

V. Final Recommendations

  • Consult Local Regulations : Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations may vary.

  • Labeling : Ensure all waste containers are clearly and accurately labeled with the chemical name and associated hazards.

  • Avoid Drains : Never dispose of this compound or its solutions down the drain. While polyethylene glycol is biodegradable, its introduction into wastewater systems can negatively impact treatment processes.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure and environmentally responsible research environment.

References

Personal protective equipment for handling m-PEG37-NHS ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling.

This guide provides critical safety, operational, and disposal information for the handling of m-PEG37-NHS ester, a valuable tool in bioconjugation, drug delivery, and proteomics. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research.

I. Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, compiled for easy reference and comparison.

PropertyValueSource(s)
Chemical Formula C80H155NO41[1]
Molecular Weight 1787.1 g/mol [2]
CAS Number 174569-25-6[2]
Purity Typically ≥95% or ≥98%[1][2]
Appearance White to off-white solid or viscous liquid
Solubility Soluble in water-miscible organic solvents like DMSO and DMF. The PEG moiety enhances solubility in aqueous solutions.
Storage Conditions Store at -20°C, desiccated.
Shipping Conditions Ambient Temperature

II. Personal Protective Equipment (PPE)

Due to the reactive nature of the N-hydroxysuccinimide (NHS) ester and the potential for inhalation or skin contact, a comprehensive approach to personal protection is mandatory. The following PPE should be worn at all times when handling this compound.

  • Eye and Face Protection: Chemical splash goggles that meet ANSI Z.87.1 standards are required. A face shield should be worn over safety glasses when there is a risk of splashing.

  • Hand Protection: Disposable nitrile or neoprene gloves are recommended. It is advisable to wear two pairs of chemotherapy-grade gloves. Gloves should be changed every 30 minutes or immediately if contaminated, punctured, or torn.

  • Body Protection: A disposable, fluid-resistant gown made of a material like polyethylene-coated polypropylene is required. Laboratory coats should be long-sleeved and fully buttoned.

  • Respiratory Protection: For operations that may generate dust or aerosols, an N95 surgical respirator mask that has been properly fit-tested is mandatory. A standard surgical mask does not provide adequate respiratory protection.

III. Experimental Protocols: Handling and Usage

The following is a detailed methodology for the safe and effective use of this compound in a laboratory setting.

A. Reagent Preparation

  • Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation, which can lead to hydrolysis of the reactive NHS ester.

  • Dissolution: This reagent is moisture-sensitive. Dissolve the required amount of this compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes.

  • Buffer Selection: For conjugation reactions with primary amines (e.g., on proteins or peptides), use a non-amine-containing buffer with a pH between 7.2 and 8.5. Recommended buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, or borate buffers. Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.

B. Conjugation Reaction

  • Reaction Setup: Add the dissolved this compound solution to the solution containing the amine-bearing molecule in the appropriate buffer. A 5- to 20-fold molar excess of the NHS ester is a common starting point for protein conjugations.

  • Incubation: Incubate the reaction mixture for 0.5 to 4 hours at room temperature or at 4°C. The optimal reaction time should be determined empirically for each specific application.

  • Quenching: To terminate the reaction, add a quenching agent that contains a primary amine. Common quenching agents include Tris buffer, glycine, hydroxylamine, or ethanolamine at a final concentration of 50-100 mM.

IV. Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.

A. Unused Reagent Disposal

  • Unwanted or expired this compound should be treated as hazardous chemical waste.

  • Do not attempt to quench the dry, unused reagent.

  • Place the original container with the unused reagent in a properly labeled hazardous waste container for pickup by your institution's environmental health and safety (EHS) office.

B. Reaction Waste Disposal

  • Quenching of Reaction Mixtures: Before disposal, all reaction mixtures containing this compound must be quenched as described in the experimental protocol to deactivate the reactive NHS ester.

  • Waste Collection: Collect the quenched reaction mixture in a designated hazardous waste container. The container must be made of a compatible material and have a tightly fitting cap.

  • Labeling: Clearly label the waste container with its contents, including the name of the quenched reagent, solvents, and any other components of the mixture.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office, following all local, state, and federal regulations.

C. Contaminated Materials Disposal

  • All materials that have come into contact with this compound, such as gloves, pipette tips, and disposable labware, should be considered contaminated.

  • Place these materials in a designated solid hazardous waste container.

  • Do not dispose of contaminated materials in the regular trash.

V. Visualized Workflow and Logical Relationships

The following diagrams illustrate the key workflows and logical relationships in the safe handling and disposal of this compound.

Handling_Workflow Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_reaction Reaction cluster_ppe Personal Protective Equipment Equilibrate Equilibrate vial to room temperature Dissolve Dissolve in dry DMSO or DMF Equilibrate->Dissolve Add_to_Buffer Add to amine-free buffer (pH 7.2-8.5) Dissolve->Add_to_Buffer Use Immediately Incubate Incubate for 0.5-4 hours Add_to_Buffer->Incubate Quench Quench with Tris or glycine Incubate->Quench Goggles Goggles & Face Shield Gloves Nitrile/Neoprene Gloves Gown Disposable Gown Respirator N95 Respirator

Figure 1: Safe Handling Workflow for this compound

Disposal_Plan Figure 2: Disposal Plan for this compound cluster_waste_streams Waste Streams cluster_procedures Disposal Procedures Unused_Reagent Unused/Expired Reagent Collect_Waste Collect in Labeled Hazardous Waste Container Unused_Reagent->Collect_Waste Reaction_Waste Reaction Mixtures Quench_Mixture Quench Reaction Mixture Reaction_Waste->Quench_Mixture Contaminated_Materials Contaminated Labware Contaminated_Materials->Collect_Waste Quench_Mixture->Collect_Waste EHS_Disposal Dispose via EHS Collect_Waste->EHS_Disposal

Figure 2: Disposal Plan for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.